Rabeprazole Sulfide N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSOUPMFBQXHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582521 | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-40-1 | |
| Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Rabeprazole Sulfide N-Oxide?
An In-Depth Technical Guide to the Chemical Structure of Rabeprazole Sulfide N-Oxide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a significant metabolite and impurity of the proton pump inhibitor (PPI) Rabeprazole. Designed for researchers, scientists, and drug development professionals, this document delineates the molecule's chemical identity, structural features, and physicochemical properties. It further explores its metabolic origins within the broader context of Rabeprazole's biotransformation, details its chemical synthesis and characterization, and discusses its relevance in pharmaceutical quality control and drug safety. The guide integrates detailed experimental protocols, data tables, and explanatory diagrams to offer a holistic and field-proven understanding of this compound.
Introduction: The Context of Rabeprazole and Its Derivatives
Rabeprazole is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1] As with any pharmaceutical agent, understanding its metabolic fate and the profile of its related substances is paramount for ensuring safety and efficacy. Rabeprazole undergoes extensive metabolism, primarily through a non-enzymatic reduction to Rabeprazole Sulfide (also known as Rabeprazole Thioether), with enzymatic pathways involving cytochrome P450 isoenzymes CYP2C19 and CYP3A4 playing a lesser role.[2][3]
This compound emerges as a notable compound in this context, identified as both a metabolite and a process-related impurity in the synthesis of Rabeprazole.[4][5] Its presence can impact the quality and safety of the final drug product, necessitating its thorough characterization and control. This guide provides an in-depth analysis of its chemical structure and properties.
Chemical Identity and Structure Elucidation
The definitive chemical structure of this compound is characterized by a benzimidazole core linked via a methylthio group to a pyridine N-oxide ring, which is further substituted with methyl and methoxypropoxy groups.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | [6][7] |
| CAS Number | 924663-40-1 | [6][7][8][9] |
| Molecular Formula | C18H21N3O3S | [6][7][9] |
| Molecular Weight | 359.44 g/mol | [6] |
| SMILES | COCCCOc1ccn(=O)c(CSc2nc3ccccc3[nH]2)c1C | [9] |
| InChI | InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | [9] |
The structure incorporates several key functional groups:
-
Benzimidazole Ring: A bicyclic aromatic system fundamental to the PPI class.
-
Pyridine N-Oxide: The pyridine ring is oxidized at the nitrogen atom, which alters its electronic properties and stability.
-
Sulfide Linkage (-S-): Connects the methylene bridge to the benzimidazole ring. This is distinct from the sulfoxide group in the parent Rabeprazole molecule.
-
Methoxypropoxy Side Chain: An ether linkage that contributes to the molecule's lipophilicity.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, analysis, and formulation.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Methanol, DMSO | [6] |
| Storage Conditions | 2-8 °C | [6][7] |
Metabolic and Synthetic Context
This compound is formed through metabolic pathways and can also arise as a byproduct during the synthesis of Rabeprazole. Understanding these pathways is crucial for controlling its presence.
Metabolic Pathway of Rabeprazole
Rabeprazole's metabolism is unique among PPIs due to its significant non-enzymatic pathway.[3] The primary route involves reduction to Rabeprazole Sulfide. Subsequent oxidation reactions, potentially mediated by hepatic enzymes, can lead to the formation of N-oxide and sulfone derivatives.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Characterization
This section provides a representative protocol for the synthesis and verification of this compound, synthesized from established literature methods. [1][4]
Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide
-
Rationale: The N-oxidation of the pyridine ring is a prerequisite. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. The reaction is performed at a low temperature to control the exothermic reaction and prevent side product formation.
-
Protocol:
-
Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (1.0 eq) in chloroform.
-
Cool the solution to approximately 5°C using an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 1 hour, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for an additional hour.
-
Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide intermediate. This product is often used immediately in the next step due to its potential instability. [1]
-
Synthesis of this compound
-
Rationale: A nucleophilic substitution reaction where the thiolate of 2-mercaptobenzimidazole displaces the chloride on the N-oxide intermediate. The use of a base like sodium hydroxide deprotonates the thiol, forming the more nucleophilic thiolate anion.
-
Protocol:
-
Prepare a solution of 2-mercaptobenzimidazole (1.0 eq) in an aqueous alkali solution (e.g., NaOH).
-
Add the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide intermediate (1.0 eq) from the previous step to the solution.
-
Heat the mixture to 70-75°C and stir for 4 hours or until reaction completion is confirmed by TLC.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Structural Characterization
-
Rationale: A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural confirmation.
-
Methodologies:
-
Mass Spectrometry (LC-MS): The sample is analyzed to confirm the molecular weight. The expected protonated molecular ion [M+H]+ would be observed at m/z 360.1, confirming the molecular formula C18H21N3O3S. [10] * Nuclear Magnetic Resonance (¹H NMR): The spectrum provides information on the proton environment. Key expected signals would include distinct aromatic protons for the benzimidazole and pyridine rings, singlets for the methyl groups, and triplets/multiplets corresponding to the methoxypropoxy chain protons. The chemical shifts will differ from Rabeprazole due to the N-oxide and sulfide functionalities. [4]
-
Significance in Drug Development and Quality Control
As a known impurity, the presence of this compound in the active pharmaceutical ingredient (API) must be monitored and controlled within limits set by regulatory bodies like the ICH. [4]Its synthesis is therefore essential for developing validated analytical methods (e.g., HPLC) to detect and quantify it in bulk drug batches. Furthermore, as a metabolite, its characterization is important for understanding the complete pharmacokinetic and safety profile of Rabeprazole.
Conclusion
This compound is a structurally significant derivative of Rabeprazole. Its chemical identity has been firmly established through comprehensive spectroscopic analysis. A clear understanding of its formation through both metabolic and synthetic pathways is critical for pharmaceutical scientists. The protocols and data presented in this guide serve as a valuable resource for researchers involved in the development, manufacturing, and analysis of Rabeprazole, ensuring the quality and safety of this important therapeutic agent.
References
-
PharmGKB. Rabeprazole Pathway, Pharmacokinetics. Link
-
Fuhr, U., & Jetter, A. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed. Link
-
Small Molecule Pathway Database (SMPDB). Rabeprazole Metabolism Pathway. Link
-
McTavish, D., & Buckley, M. M. (1996). Review article: the pharmacokinetics of rabeprazole in health and disease. PubMed. Link
-
De Francesco, V., et al. (2006). A review of rabeprazole in the treatment of acid-related diseases. PMC - NIH. Link
-
LGC Standards. Rabeprazole Sulfide. Link
-
PubChem - NIH. Rabeprazole sulfone N-oxide. Link
-
PubChem - NIH. Rabeprazole N-oxide. Link
-
Allmpus. This compound. Link
-
Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. Link
-
Google Patents. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor. Link
-
Taylor & Francis Online. Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Link
-
ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. Link
-
Chemxtel Labs. Rabeprazole Archives. Link
-
Simson Pharma Limited. This compound | CAS No- 924663-40-1. Link
-
United States Biological. This compound - Data Sheet. Link
-
ResearchGate. Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Link
-
LGC Standards. This compound. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ClinPGx [clinpgx.org]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. allmpus.com [allmpus.com]
- 7. usbio.net [usbio.net]
- 8. Rabeprazole Sulfide | CAS 117977-21-6 | LGC Standards [lgcstandards.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
The Synthesis of Rabeprazole Sulfide N-Oxide: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways leading to Rabeprazole Sulfide N-Oxide, a significant related substance in the manufacturing of the proton pump inhibitor, Rabeprazole. Understanding and controlling the formation of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the primary synthetic strategies, the underlying chemical principles, and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive resource.
Introduction: The Significance of Rabeprazole N-Oxide
Rabeprazole, marketed as its sodium salt, is a widely used medication for treating acid-related gastrointestinal disorders.[1][2] During its synthesis, several related compounds and potential impurities can form, including this compound.[1][3][4][5] Regulatory bodies mandate the stringent control and characterization of such impurities.[2][4] This guide focuses on the synthetic routes to this compound, providing the foundational knowledge required for its identification, synthesis as a reference standard, and the development of control strategies in Rabeprazole production.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Direct Oxidation of Rabeprazole: This pathway involves the N-oxidation of the pyridine ring of the Rabeprazole molecule.
-
Stepwise Synthesis from N-Oxidized Precursors: This more common approach involves the synthesis of an N-oxidized pyridine intermediate, followed by coupling with 2-mercaptobenzimidazole and subsequent oxidation of the resulting sulfide.
This guide will elaborate on the second, more controlled, and widely documented pathway.
Pathway I: Stepwise Synthesis via N-Oxidized Intermediates
This synthetic route offers a more controlled approach to obtaining this compound. The key steps involve the initial N-oxidation of the pyridine precursor, followed by condensation and a final oxidation of the sulfide linkage.
Step 1: N-Oxidation of the Pyridine Precursor
The synthesis commences with the N-oxidation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine. This step is crucial as it introduces the N-oxide functionality early in the synthetic sequence. Meta-chloroperbenzoic acid (m-CPBA) is a commonly employed oxidizing agent for this transformation due to its selectivity and effectiveness in forming N-oxides.[1][2][3]
Experimental Protocol: Synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide [2]
-
Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (3.0 g, 13.06 mmol) in chloroform (27 ml).
-
Cool the solution to 5°C.
-
Add m-CPBA (2.48 g, 14.37 mmol) portion-wise over 1 hour, maintaining the temperature at 5°C.
-
Continue stirring for an additional hour at the same temperature.
-
Upon reaction completion, wash the mixture with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer and concentrate it under vacuum.
-
Triturate the residue with ethyl acetate to precipitate the product.
-
Filter the solid and dry it at 40°C overnight to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide (2.57 g, 80% yield).
Step 2: Condensation with 2-Mercaptobenzimidazole
The resulting N-oxide intermediate is then condensed with 2-mercaptobenzimidazole. This reaction typically proceeds in the presence of a base, such as sodium hydroxide, in a suitable solvent system like aqueous acetone.[3][6] This step forms the thioether linkage, creating the this compound precursor.
Experimental Protocol: Synthesis of 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide]methyl]thio]-1H-benzimidazole [3]
-
To a stirred solution of 2-mercaptobenzimidazole (10.0 g, 66.6 mmol) in water (50.0 mL) and sodium hydroxide (5.9 g, 147.5 mmol), add a solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide (15.5 g, 63.1 mmol) in acetone (50.0 mL).
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product into chloroform (40 mL). The resulting solution containing the sulfide intermediate is used directly in the next step.
Step 3: Oxidation of the Sulfide to Sulfoxide
The final step is the selective oxidation of the sulfide intermediate to the corresponding sulfoxide. This is a critical transformation, and m-CPBA is again a favored reagent.[1][3][6][7] The reaction conditions, particularly temperature, must be carefully controlled to prevent over-oxidation to the sulfone byproduct.[3]
Experimental Protocol: Synthesis of this compound [7]
-
Take the chloroform solution of the sulfide intermediate from the previous step.
-
Cool the solution to -10°C.
-
Add m-CPBA under controlled conditions.
-
Stir the reaction mixture for 45 minutes at -10°C.
-
Upon completion, work up the reaction mixture to isolate the crude this compound.
-
Purify the product by crystallization to obtain the final compound with a yield of approximately 72%.
Visualizing the Pathway
Caption: Stepwise synthesis of this compound.
Pathway II: Oxidation of this compound Precursor in Acidic Media
An alternative patented approach involves the oxidation of the this compound precursor in an acidic medium, followed by a selective reduction of the resulting N-oxide sulfoxide to yield rabeprazole.[8] While the final product of this specific patent is rabeprazole, the intermediate formed after the oxidation step is this compound. This method highlights the stability of the N-oxide derivatives in acidic conditions, a notable contrast to rabeprazole itself which is acid-labile.[8][9][10]
Key Features of the Acidic Oxidation Pathway
-
Oxidizing Agent: N-halosuccinimides, such as N-chlorosuccinimide (NCS), are preferred in this method.[8]
-
pH Control: The reaction is carried out at a controlled acidic pH, typically between 2.5 and 5.5.[8]
-
Solvent System: A mixture of water and an organic solvent like acetone or acetonitrile is commonly used.[8]
-
Temperature: The oxidation is generally performed at low temperatures, between -20°C and 30°C.[8]
Experimental Protocol: Synthesis of this compound via Acidic Oxidation [8]
-
Prepare a mixture of 2-[[4-[3-methoxypropoxy]-3-methyl-2-pyridinyl]-methylthio]-1H-benzimidazole N-oxide (12 g, 33.4 mmol), water (36 mL), and acetone (36 mL).
-
Adjust the pH to 5 with 2M HCl and cool the mixture to 0-5°C.
-
Add N-chlorosuccinimide (6.7 g, 50.1 mmol) in portions every 7 minutes, while maintaining the pH between 3.5 and 5 by adding a 30% aqueous sodium hydroxide solution.
-
Stir the reaction mixture at 0-5°C for 2 hours, ensuring the pH remains within the specified range.
-
After completion, quench the reaction by adding sodium metabisulfite (Na₂S₂O₅) and stir for 30 minutes at 20-25°C.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
Visualizing the Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 9. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 10. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
The Formation of Rabeprazole Sulfide N-Oxide: A Mechanistic and Practical Guide for Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Rabeprazole Development
Rabeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, operates as a proton pump inhibitor, effectively suppressing gastric acid secretion. The synthetic pathway to this complex molecule, while elegant, is not without its challenges. A critical aspect of ensuring the safety and efficacy of Rabeprazole lies in the meticulous identification, characterization, and control of process-related impurities and degradation products. Among these, Rabeprazole Sulfide N-Oxide presents a unique challenge due to its multiple potential origins. This technical guide provides an in-depth exploration of the mechanisms underlying the formation of this compound, offering practical insights for researchers, scientists, and drug development professionals dedicated to the robust quality control of this vital pharmaceutical agent.
Core Mechanisms of this compound Formation
The emergence of this compound as an impurity can be attributed to two primary pathways: its formation as a byproduct during the synthesis of Rabeprazole and its genesis as a degradation product of the active pharmaceutical ingredient (API). Understanding these pathways is paramount for developing effective control strategies.
Pathway A: Formation During Synthesis via Over-oxidation
The principal synthetic route to Rabeprazole involves the controlled oxidation of its immediate precursor, Rabeprazole Sulfide (2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole)[1][2]. This transformation, targeting the thioether linkage to create the therapeutic sulfoxide, is a delicate chemical balancing act. The pyridine nitrogen within the Rabeprazole scaffold is also susceptible to oxidation, particularly when potent oxidizing agents are employed.
Commonly utilized oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide possess the potential to not only convert the sulfide to the desired sulfoxide but also to concurrently or subsequently oxidize the pyridine nitrogen, yielding the N-oxide derivative[3][4][5][6]. Inadequate control of reaction parameters, including temperature, stoichiometry of the oxidizing agent, and reaction time, can lead to the over-oxidation of Rabeprazole Sulfide, resulting in the formation of this compound as a significant impurity[3].
Caption: Synthetic pathway leading to Rabeprazole and the formation of impurities.
Pathway B: Formation from Rabeprazole Degradation
Rabeprazole is known to be susceptible to degradation under various stress conditions, including acidic environments[7][8]. One of the primary degradation pathways involves the reduction of the sulfoxide group back to the thioether, yielding Rabeprazole Sulfide[9]. This process can occur non-enzymatically[9].
Once formed, the Rabeprazole Sulfide degradant is then susceptible to oxidation of its pyridine nitrogen. This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal ions which can act as catalysts. This pathway underscores the importance of appropriate storage and handling conditions for the Rabeprazole drug substance and product to prevent the formation of this impurity over time.
Caption: Degradation pathway of Rabeprazole leading to the formation of this compound.
Experimental Protocols
To effectively study and control the formation of this compound, robust analytical methods and the availability of a pure impurity standard are essential.
Synthesis of this compound Standard
The following protocol outlines a laboratory-scale synthesis of this compound, which can be used as a reference standard for analytical method development and validation. This synthesis is adapted from literature procedures describing the N-oxidation of similar pyridine-containing compounds[4][5].
Materials:
-
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
2-mercaptobenzimidazole
-
Sodium hydroxide
-
Ethanol
-
Water
-
Ethyl acetate
Step-by-Step Methodology:
-
Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide:
-
Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add m-CPBA portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-oxide.
-
-
Synthesis of this compound:
-
Dissolve 2-mercaptobenzimidazole in a solution of sodium hydroxide in ethanol/water.
-
Add the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine N-oxide from the previous step to this solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
Analytical Method for Detection and Quantification
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the detection and quantification of this compound in Rabeprazole drug substance and formulations[1][10][11].
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (e.g., 0.025 M KH₂PO₄), pH adjusted to 7.0 with triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Diluent | A mixture of water and acetonitrile |
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[12]. Forced degradation studies should be performed on Rabeprazole to demonstrate that the method is stability-indicating and can effectively separate the this compound peak from the main Rabeprazole peak and other potential degradation products[10][12].
Control Strategies and Mitigation
Minimizing the formation of this compound requires a multi-faceted approach encompassing both process chemistry and formulation development:
-
Optimization of Synthesis:
-
Careful control of the stoichiometry of the oxidizing agent during the conversion of Rabeprazole Sulfide to Rabeprazole.
-
Precise temperature control to prevent over-oxidation.
-
In-process monitoring to determine the reaction endpoint accurately.
-
Consideration of alternative, more selective oxidizing agents.
-
-
Formulation and Storage:
-
Use of antioxidants in the formulation to scavenge any residual oxidizing species or prevent atmospheric oxidation.
-
Protection from light through appropriate packaging.
-
Storage at controlled temperature and humidity to minimize degradation.
-
Ensuring the compatibility of Rabeprazole with all excipients in the formulation to avoid conditions that could promote its degradation to Rabeprazole Sulfide[7].
-
Conclusion
The formation of this compound is a critical quality attribute to monitor in the development and manufacturing of Rabeprazole. A thorough understanding of its formation mechanisms, both during synthesis and as a degradation product, is essential for implementing effective control strategies. By employing robust analytical methodologies for detection and quantification, and by optimizing process parameters and formulation design, the presence of this impurity can be effectively minimized, ensuring the quality, safety, and efficacy of Rabeprazole for patients.
References
-
Rabeprazole Pathway, Pharmacokinetics - ClinPGx. Link
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Link
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Link
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Link
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. Link
-
Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. Link
-
Identification and characterization of potential impurities of rabeprazole sodium. Link
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Link
-
Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. Link
-
Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation. Link
-
Identification and synthesis of potential impurities of rabeprazole sodium. Link
-
Process for the preparation of a gastric acid secretion inhibitor. Link
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Link
-
Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Link
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Link
-
Synthesis of degradants and impurities of rabeprazole. Link
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. Link
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Link
-
Sulfoxide synthesis by oxidation. Link
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Link
-
Identification and synthesis of potential impurities of rabeprazole sodium*. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of Rabeprazole Sulfide N-Oxide.
An In-Depth Technical Guide to the Physicochemical Properties of Rabeprazole Sulfide N-Oxide
Introduction
In the landscape of pharmaceutical manufacturing and drug development, the purity and quality of an Active Pharmaceutical Ingredient (API) are paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the stringent identification and characterization of any impurity present at a level of 0.10% or greater. Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, is no exception. During its synthesis and metabolic processes, several related substances are formed, one of which is this compound.
This technical guide provides a comprehensive exploration of the core physical and chemical properties of this compound. As a known metabolite and process-related impurity of Rabeprazole, a thorough understanding of this compound is critical for researchers, analytical scientists, and quality control professionals.[1][2] This document delves into its chemical identity, physicochemical characteristics, synthesis, analytical methodologies, and stability profile, offering field-proven insights and self-validating protocols essential for its accurate identification and control.
Chemical Identity and Structure
This compound is structurally distinguished from its parent sulfide by the presence of an N-oxide functional group on the pyridine ring. This modification significantly alters its polarity and chemical behavior.
Chemical Name: 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole[3][4][5][6]
Structural Relationships
The following diagram illustrates the oxidative relationship between Rabeprazole Sulfide, the parent drug Rabeprazole, and the subject of this guide, this compound. The sulfide is a key intermediate and metabolite, which can be oxidized to either the active drug (a sulfoxide) or to the N-oxide impurity.
Caption: Oxidative pathways from Rabeprazole Sulfide.
Core Identifiers
A summary of the essential chemical identifiers for this compound is provided below for unambiguous identification.
| Identifier | Value | Reference(s) |
| CAS Number | 924663-40-1 | [3][4][5][6][7][8] |
| Molecular Formula | C₁₈H₂₁N₃O₃S | [3][4][5][6][7] |
| Molecular Weight | 359.44 g/mol | [3][4][5][6][7] |
| Accurate Mass | 359.1304 Da | [7][9] |
| InChI | InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | [7][9] |
| SMILES | COCCCOc1ccn(=O)c(CSc2nc3ccccc3[nH]2)c1C | [7][9] |
Physicochemical Properties
The physical properties of this compound are crucial for its handling, isolation, and analytical method development.
| Property | Description | Reference(s) |
| Appearance | Off-White Solid | [4] |
| Melting Point | 152-154 °C | [4] |
| Solubility | Soluble in Methanol, Dimethyl Sulfoxide (DMSO), Chloroform | [3][4] |
| Storage Conditions | Recommended storage at 2-8 °C or -20°C in a well-closed container to prevent degradation. | [3][4][6] |
Synthesis and Formation
This compound originates primarily as a process-related impurity during the synthesis of Rabeprazole.[1] Its formation is typically a result of undesired side reactions. The synthesis of Rabeprazole often involves the oxidation of Rabeprazole Sulfide. If the reaction conditions are not strictly controlled, oxidation can occur at the pyridine nitrogen in addition to the desired sulfoxidation, leading to the formation of N-oxide impurities.
A conceptual synthesis workflow involves the N-oxidation of the pyridine-containing precursor before or after its condensation with 2-mercaptobenzimidazole.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. allmpus.com [allmpus.com]
- 4. usbio.net [usbio.net]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Rabeprazole Sulfide | CAS 117977-21-6 | LGC Standards [lgcstandards.com]
- 9. This compound | LGC Standards [lgcstandards.com]
A Comprehensive Technical Guide to Rabeprazole Sulfide N-Oxide: Synthesis, Characterization, and Analytical Control
This guide provides an in-depth exploration of Rabeprazole Sulfide N-Oxide, a significant related substance of the proton pump inhibitor, Rabeprazole. Designed for researchers, scientists, and drug development professionals, this document details its chemical identity, synthesis, analytical characterization, and its role as a pharmaceutical impurity. The methodologies and insights presented herein are grounded in established scientific principles and regulatory expectations to ensure technical accuracy and practical applicability.
Introduction: The Significance of Rabeprazole and Its Related Substances
Rabeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells. It is a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The manufacturing and stability of Rabeprazole, like any active pharmaceutical ingredient (API), can lead to the formation of related substances or impurities.[1][2][3] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.
This compound is one such related substance, identified as both a metabolite and a process impurity.[1][3][4][5] Its presence must be monitored and controlled within strict limits defined by pharmacopeias and regulatory bodies like the ICH. This guide offers a detailed technical overview to support the analytical and synthetic requirements associated with this specific compound.
Core Physicochemical & Chemical Identity
This compound is the N-oxidized pyridine ring counterpart to Rabeprazole Sulfide, a key intermediate in the synthesis of Rabeprazole itself. The introduction of the N-oxide functional group significantly alters the molecule's polarity and chemical properties.
| Property | Value | Source(s) |
| Chemical Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | [6][7][8] |
| CAS Number | 924663-40-1 | [4][6][9][10] |
| Molecular Formula | C18H21N3O3S | [6][7][9][10][11] |
| Molecular Weight | 359.44 g/mol | [6][9][10] |
| Appearance | Off-White Solid | [9] |
| Solubility | Soluble in Methanol, DMSO, Chloroform | [6][9] |
| Storage | 2-8°C or -20°C, in a well-closed container | [6][7][9] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically not a primary objective but rather a necessary step for impurity reference standard preparation or as an intermediate in alternative synthetic routes to N-oxide derivatives of Rabeprazole.[12] The most common pathway involves the direct oxidation of Rabeprazole Sulfide or the condensation of an N-oxidized pyridine intermediate with 2-mercaptobenzimidazole.
Synthetic Workflow
The preparation of this compound can be achieved via a two-step process starting from the key pyridine intermediate.
Caption: Figure 1. Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials: 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, m-chloroperoxybenzoic acid (m-CPBA), chloroform, 2-mercaptobenzimidazole, sodium hydroxide (NaOH), acetone, water.
Step 1: Preparation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide
-
Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (1 equivalent) in chloroform.
-
Cool the solution to 0-5°C in an ice bath.
-
Add m-CPBA (approx. 1.1 equivalents) portion-wise, maintaining the temperature below 10°C.[2]
-
Causality: m-CPBA is a highly effective and selective oxidizing agent for converting pyridinic nitrogen to its N-oxide without significantly oxidizing the thioether linkage that will be formed in the next step. The peroxyacid delivers an oxygen atom to the nucleophilic nitrogen. Low temperature is crucial to control the reaction's exothermicity and prevent over-oxidation or side reactions.
-
-
Stir the reaction mixture at this temperature for 1-2 hours until TLC or HPLC analysis shows complete consumption of the starting material.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to quench and remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the N-oxide intermediate. This product is often used immediately in the next step.[2]
Step 2: Synthesis of this compound
-
In a separate vessel, dissolve 2-mercaptobenzimidazole (1 equivalent) in a mixture of water and acetone containing NaOH (1.1 equivalents).
-
Causality: NaOH acts as a base to deprotonate the acidic thiol group of 2-mercaptobenzimidazole, forming the highly nucleophilic thiolate anion. This anion is essential for the subsequent nucleophilic substitution reaction.
-
-
To this solution, add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide intermediate prepared in Step 1.
-
Stir the mixture at room temperature for 1-2 hours.[3] Monitor the reaction progress by HPLC.
-
Upon completion, the product may precipitate. If not, the reaction mixture can be diluted with water to induce precipitation.
-
Filter the solid product, wash with water to remove inorganic salts, and dry under vacuum to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate).
Analytical Characterization and Control Strategy
As a known impurity, robust analytical methods are required for the detection and quantification of this compound in Rabeprazole API and formulated products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[5]
Relationship Diagram: Rabeprazole and Key Impurities
Caption: Figure 2. Relationship between Rabeprazole and its key oxidative impurities.
Analytical Protocol: HPLC Method for Impurity Profiling
This protocol is a representative method based on principles described in the literature for separating Rabeprazole from its related substances.[13][14]
Chromatographic Conditions:
-
Column: C18 (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH adjusted to ~7.5 with ammonia)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Rationale for Method Parameters:
-
C18 Column: Provides excellent hydrophobic retention and separation for the moderately nonpolar Rabeprazole and its analogues.
-
Gradient Elution: Necessary to resolve impurities with a wide range of polarities, from the more polar N-oxides to the less polar sulfide precursor, within a reasonable runtime.
-
Ammonium Acetate Buffer: It is volatile and compatible with mass spectrometry (LC-MS), making it ideal for peak identification and confirmation.[13] The neutral-to-slightly-basic pH helps ensure the stability of the acid-labile Rabeprazole during analysis.
-
UV Detection at 280 nm: This wavelength provides a good chromophoric response for the benzimidazole core structure common to Rabeprazole and its related impurities, allowing for sensitive detection.
Structural Confirmation: NMR and Mass Spectrometry
Confirmation of the identity of a synthesized reference standard is critical.
-
Mass Spectrometry (MS): In LC-MS analysis using electrospray ionization (ESI) in positive mode, this compound will exhibit a prominent protonated molecular ion [M+H]+ at m/z 360.4. This confirms the molecular weight.[15]
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:
-
Singlets for the pyridine methyl and O-methyl groups.
-
Multiplets for the aromatic protons of the benzimidazole moiety.
-
Distinct doublets for the pyridine ring protons, which will be shifted compared to the non-N-oxidized analogue due to the electronic effect of the N-oxide group.
-
Triplets and a quintet corresponding to the methoxypropoxy side chain.[1]
-
A broad singlet for the benzimidazole -NH proton.[1]
-
Conclusion
This compound is a critical compound in the quality control and development of Rabeprazole. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical behavior is essential for pharmaceutical scientists. The protocols and rationales provided in this guide serve as a robust foundation for researchers to synthesize, identify, and quantify this impurity, thereby ensuring the quality, safety, and efficacy of Rabeprazole drug products. The self-validating nature of combining chromatographic separation with spectral confirmation (MS, NMR) provides the highest degree of confidence in analytical results, aligning with the stringent requirements of the pharmaceutical industry.
References
- Allmpus Laboratories Pvt. Ltd. (n.d.). This compound.
- United States Biological. (n.d.). This compound CAS 924663-40-1.
- United States Biological. (n.d.). This compound - Data Sheet.
- Opulent Pharma. (n.d.). This compound.
- Chemxtel Labs. (n.d.). Rabeprazole Archives.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 924663-40-1.
- LGC Standards. (n.d.). Rabeprazole Sulfide | CAS 117977-21-6.
- Santa Cruz Biotechnology, Inc. (n.d.). Rabeprazole N-Oxide | CAS 924663-38-7.
- GLP Pharma Standards. (n.d.). This compound | CAS No- 924663-40-1.
- Pharmaffiliates. (n.d.). Rabeprazole-impurities.
-
Reddy, G. M., et al. (2008). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]
- Esteve Soler, J. A., et al. (2009). Process for the preparation of a gastric acid secretion inhibitor.
- Veeprho. (n.d.). Rabeprazole Related Compound F | CAS 168167-42-8.
- LGC Standards. (n.d.). Rabeprazole EP Impurity A (Rabeprazole USP Related Compound D).
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 583-39-1 Rabeprazole Related Compound C Impurity.
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]
-
Ganta, M. R., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. [Link]
- Sanjay, M. R., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.
-
Ramisetti, N. R., et al. (2012). Synthesis, isolation and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]
-
Kumar, D., et al. (2018). A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. Journal of Separation Science, 41(20), 3855-3863. [Link]
- Anonymous. (n.d.). Certificate of Analysis: this compound. Sample document.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Rabeprazole Sulfide | CAS 117977-21-6 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. allmpus.com [allmpus.com]
- 7. usbio.net [usbio.net]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. usbio.net [usbio.net]
- 10. This compound - Opulent Pharma [opulentpharma.com]
- 11. Rabeprazole Archives - Chemxtel Labs [chemxtel.com]
- 12. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cleanchemlab.com [cleanchemlab.com]
Introduction: Situating Rabeprazole Sulfide N-Oxide within the Proton Pump Inhibitor Landscape
An In-Depth Technical Guide to the Biological Activity and Pharmacological Profile of Rabeprazole Sulfide N-Oxide
Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.[1][2][3] It is a cornerstone in the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5] Like all pharmaceuticals, rabeprazole undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[4]
The primary metabolic pathways for rabeprazole are both enzymatic, involving cytochrome P450 isoenzymes (CYP2C19 and CYP3A4), and non-enzymatic.[6][7][8] Key metabolites include rabeprazole sulfide (thioether), formed through non-enzymatic reduction, and rabeprazole sulfone, an oxidative product of CYP3A4 activity.[7][9][10] Additionally, N-oxidation can occur, leading to compounds like rabeprazole N-oxide.[11][12]
This guide focuses specifically on This compound (CAS 924663-40-1), a compound that incorporates both the sulfide moiety and the N-oxide functional group.[13][14][15] While rabeprazole's primary metabolites have been studied, this compound is less characterized in public literature, often identified as a process-related impurity or a reference standard in the manufacturing of rabeprazole.[14][16] This document provides a comprehensive overview of its known chemical nature and, critically, outlines a robust pharmacological and biological profiling strategy to elucidate its activity for research and drug development professionals.
Metabolic Fate of Rabeprazole: A Pathway to its Derivatives
Understanding the formation of rabeprazole derivatives is crucial to contextualizing the significance of this compound. The parent drug, a sulfoxide, is a prodrug that is activated in the acidic environment of parietal cells.[17] However, before it reaches its target, it is subject to systemic metabolism.
The major metabolic transformations include:
-
Reduction to Rabeprazole Sulfide (Thioether): A significant pathway that occurs mainly via a non-enzymatic reduction.[8] This metabolite is considered active.[18][19]
-
Oxidation to Rabeprazole Sulfone: Primarily mediated by the CYP3A4 enzyme.[9]
-
Demethylation: Catalyzed by CYP2C19.[8]
-
N-Oxidation: Formation of an N-oxide on the pyridine ring, leading to compounds like Rabeprazole N-Oxide.[1][11]
This compound is a hybrid of these pathways, representing the N-oxidized form of the rabeprazole sulfide metabolite.
Caption: Metabolic Pathways of Rabeprazole.
Known Biological Activity of Core Metabolites
While data on this compound is sparse, examining its parent metabolites provides a logical foundation for hypothesizing its potential activity.
| Metabolite | Known Biological Activity | Reference |
| Rabeprazole Sulfide | Active metabolite. Inhibits the motility of H. pylori (IC₅₀ = 0.25 µg/ml). Exhibits cytotoxicity against HepG2 and PANC-1 cancer cells. | [19] |
| Rabeprazole Sulfone | Considered a major metabolite formed via CYP3A4. Its direct pharmacological activity as a PPI is significantly less than the parent compound. | [9][11] |
| Rabeprazole N-Oxide | Primarily documented as a synthetic impurity. Some sources suggest it may inhibit the H+/K+-ATPase enzyme, but comprehensive data is lacking. | [12][] |
| This compound | Primarily documented as a reference standard and potential impurity. Biological activity is not well-characterized in public literature. | [13][14][16] |
Pharmacological Profiling of this compound: A Proposed Methodological Workflow
Given the absence of extensive data, a structured experimental approach is required to define the pharmacological profile of this compound. The following protocols represent a comprehensive strategy for its characterization.
Caption: Experimental Workflow for Pharmacological Profiling.
Experimental Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
Rationale: The definitive mechanism of action for PPIs is the inhibition of the gastric proton pump.[3][17] This enzymatic assay is the foundational experiment to determine if this compound retains the primary activity of its parent drug class.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from rabbit or hog stomachs.
-
Compound Incubation: Pre-incubate the gastric vesicles with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a positive control (e.g., Rabeprazole) at 37°C in an acidic activation buffer (pH < 5.0) to facilitate the conversion to the active sulfenamide form.
-
Initiation of Reaction: Initiate the ATPase reaction by adding Mg²⁺ and ATP to the vesicle suspension.
-
Measurement of Activity: Quantify the ATPase activity by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method like the Fiske-Subbarow method.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control. Plot the inhibition curve and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Experimental Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLMs)
Rationale: Assessing metabolic stability is critical to predict a compound's in vivo half-life and clearance.[9] This protocol determines the rate at which this compound is metabolized by the primary drug-metabolizing enzymes in the liver.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP enzyme activity.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, HLM protein (e.g., 0.5 mg/mL), and this compound (final concentration, e.g., 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Experimental Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Rationale: An in vivo study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole-organism system. This provides crucial data on bioavailability, plasma exposure, and half-life.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Maximum plasma concentration (Cₘₐₓ)
-
Time to reach maximum concentration (Tₘₐₓ)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Anticipated Profile and Future Directions
Based on its structure, it can be hypothesized that this compound may possess a hybrid pharmacological profile. The presence of the sulfide moiety suggests potential for some biological activity, as seen with Rabeprazole Sulfide.[19] However, the N-oxide group may alter its ability to be protonated and activated, potentially reducing its potency as a proton pump inhibitor compared to rabeprazole itself. The proposed experimental workflow will systematically address these questions.
Successful characterization will pave the way for further investigation into its off-target effects, potential for drug-drug interactions, and a comprehensive toxicological assessment.[21][22] This foundational research is essential to fully understand the role and impact of this specific rabeprazole-related compound in both a manufacturing and a potential physiological context.
Conclusion
This compound exists at the intersection of rabeprazole's metabolic and synthetic pathways. While currently viewed primarily as an impurity, its structural similarity to active metabolites warrants a thorough investigation of its biological and pharmacological properties. The technical guide presented here offers a logical, field-proven framework for researchers to systematically elucidate the profile of this compound. By moving from foundational in vitro enzymatic and metabolic assays to determinative in vivo pharmacokinetic studies, the scientific community can transform this compound from a chemical entity on a data sheet to a fully characterized compound with a defined role in the pharmacology of proton pump inhibitors.
References
-
Choi, Y. J., et al. (2021). Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes. PubMed. Retrieved from [Link]
-
Haque, M. A., et al. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]
-
Reddy, G. M., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Taylor & Francis Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem. Retrieved from [Link]
-
Haque, M. A., et al. (2021). Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models. scielo.br. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Rabeprazole. Deranged Physiology. Retrieved from [Link]
-
Cusimano, J., et al. (2022). Rabeprazole. Wikimedia Commons. Retrieved from [Link]
-
Stahlmann, R., & Blume, H. (2001). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed. Retrieved from [Link]
-
Williams, M. P., & Sercombe, J. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. PubMed. Retrieved from [Link]
-
Haque, M. A., et al. (2023). Toxicology of rabeprazole: a literature survey and an in silico study. ResearchGate. Retrieved from [Link]
-
Lee, J., et al. (2023). Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. MDPI. Retrieved from [Link]
-
PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole N-oxide. PubChem. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of impurities in rabeprazole sodium. JOCPR. Retrieved from [Link]
-
Lee, J. H., et al. (2005). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. PubMed. Retrieved from [Link]
-
Blume, H., & Stahlmann, R. (2001). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. ResearchGate. Retrieved from [Link]
-
DR JCR BIO. (n.d.). This compound. DR JCR BIO. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Retrieved from [Link]
-
Allmpus. (n.d.). This compound. Allmpus. Retrieved from [Link]
-
Pallotta, S., et al. (2008). Rabeprazole: a second-generation proton pump inhibitor in the treatment of acid-related disease. PubMed. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). This compound. GLP Pharma Standards. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium?. Patsnap Synapse. Retrieved from [Link]
-
Warrington, S., et al. (2006). Rabeprazole is superior to omeprazole for the inhibition of peptone meal-stimulated gastric acid secretion in Helicobacter pylori-negative subjects. PMC - NIH. Retrieved from [Link]
-
Thjodleifsson, B. (2003). Rabeprazole: a pharmacologic and clinical review for acid-related disorders. PubMed. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rabeprazole: a second-generation proton pump inhibitor in the treatment of acid-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 4. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabeprazole: a pharmacologic and clinical review for acid-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ClinPGx [clinpgx.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usbio.net [usbio.net]
- 14. drjcrbio.com [drjcrbio.com]
- 15. allmpus.com [allmpus.com]
- 16. This compound | LGC Standards [lgcstandards.com]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 21. Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models [scielo.org.co]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolic Pathways of Rabeprazole, Focusing on Oxidative Transformations
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the metabolic fate of rabeprazole, a second-generation proton pump inhibitor (PPI). We will move beyond a surface-level description to dissect the causal mechanisms behind its biotransformation, with a particular focus on the oxidative pathways leading to its sulfone and N-oxide metabolites. This document is structured to provide both foundational knowledge and actionable experimental protocols for professionals in the field of drug metabolism and pharmacokinetics.
Introduction to Rabeprazole: A Unique Metabolic Profile
Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase, the proton pump of the parietal cell.[1] Its clinical efficacy in treating acid-related disorders is well-established.[1][2] However, the true distinction of rabeprazole among PPIs lies in its unique metabolic profile. Unlike other drugs in its class, such as omeprazole and lansoprazole, rabeprazole's clearance is not predominantly reliant on the highly polymorphic cytochrome P450 (CYP) 2C19 enzyme.[3][4][5][6] Instead, it undergoes extensive biotransformation via a prominent non-enzymatic pathway, complemented by contributions from CYP isoenzymes.[1][5][7][8] This characteristic results in more consistent inter-patient pharmacokinetics, reducing the impact of genetic polymorphisms on therapeutic outcomes.[3][6]
Understanding these parallel metabolic pathways—both enzymatic and non-enzymatic—is critical for predicting drug clearance, assessing the potential for drug-drug interactions (DDIs), and designing robust bioanalytical studies.
The Dueling Fates of Rabeprazole: Non-Enzymatic vs. Enzymatic Metabolism
Rabeprazole's journey in the body is characterized by two primary routes of metabolism, occurring mainly in the liver.[2][3][8]
A. The Dominant Non-Enzymatic Pathway: Reduction to Rabeprazole Sulfide
The principal metabolic transformation of rabeprazole is a non-enzymatic reduction of its sulfoxide moiety to form rabeprazole thioether, more commonly known as rabeprazole sulfide.[1][4][8] This reaction is a key differentiator for rabeprazole and contributes significantly to its overall clearance. Rabeprazole sulfide is not merely an inactive byproduct; it is considered an active metabolite, adding another layer of complexity and importance to this pathway.[9][10]
Caption: Initial non-enzymatic reduction of rabeprazole.
B. The Enzymatic Pathways: Oxidation and Demethylation
In parallel to the non-enzymatic reduction, rabeprazole is also a substrate for hepatic CYP450 enzymes. The two main isoenzymes involved are CYP2C19 and CYP3A4.[3][7][8]
-
Demethylation (CYP2C19): The CYP2C19 enzyme is responsible for metabolizing rabeprazole to its desmethyl rabeprazole metabolite.[1]
-
Oxidation (CYP3A4): The CYP3A4 enzyme catalyzes the oxidation of rabeprazole to rabeprazole sulfone.[1][11][12][13] This sulfone metabolite is pharmacologically inactive but serves as a crucial marker for CYP3A4 activity in relation to rabeprazole.[13]
Furthermore, rabeprazole sulfide can be further metabolized. For instance, it is converted to desmethyl rabeprazole sulfide by CYP2C19 and CYP2D6.[4][9] The overall metabolic scheme reveals a network of interconnected pathways.
Caption: Overview of major rabeprazole metabolic pathways.
In-Depth Focus: Oxidative Metabolism to Sulfone and N-Oxide
While the term "sulfide N-oxide" is not a formally recognized major metabolite, the oxidative metabolism of rabeprazole leads to two distinct and important molecules: rabeprazole sulfone and rabeprazole N-oxide.
Rabeprazole Sulfone: This metabolite is the product of S-oxidation at the sulfinyl group, a reaction primarily mediated by CYP3A4.[11][12] Its formation rate is a direct indicator of CYP3A4's contribution to rabeprazole's clearance. From a drug development perspective, rabeprazole sulfone is also a known process impurity that must be monitored during bulk drug synthesis.[14][15]
Rabeprazole N-Oxide: This compound is formed through the oxidation of the pyridine nitrogen atom. It has been synthesized and characterized as a related substance and potential impurity in the manufacturing process of rabeprazole.[14][15][16][17] Its formation in vivo is less characterized than the sulfone metabolite but represents another potential oxidative fate.
Experimental Protocols for Metabolic Investigation
To rigorously study these pathways, validated experimental systems are essential. The following sections provide self-validating protocols for characterizing rabeprazole's oxidative metabolism.
Protocol 1: In Vitro Metabolism of Rabeprazole to Sulfone using Human Liver Microsomes (HLMs)
This assay quantifies the formation of rabeprazole sulfone and validates the role of CYP3A4.[11]
A. Materials & Reagents:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Rabeprazole and Rabeprazole Sulfone analytical standards
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Ketoconazole (selective CYP3A4 inhibitor)
-
Acetonitrile (ACN) and Formic Acid (for reaction termination and LC-MS analysis)
-
Internal Standard (IS), e.g., Omeprazole or a stable isotope-labeled analog
B. Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare working solutions of rabeprazole in buffer at various concentrations (e.g., 0.5 to 100 µM) to determine enzyme kinetics (Km and Vmax). Prepare a ketoconazole solution (e.g., 1 µM final concentration).
-
Incubation Setup (in duplicate or triplicate):
-
To a microcentrifuge tube, add:
-
Phosphate Buffer (to final volume of 200 µL)
-
HLM suspension (e.g., final concentration of 0.5 mg/mL protein)
-
Rabeprazole working solution
-
-
For the inhibition arm, add ketoconazole and pre-incubate the HLM/inhibitor mix for 10-15 minutes at 37°C.
-
-
Reaction Initiation: Pre-warm the tubes for 5 minutes at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes, within the linear range of formation).
-
Reaction Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold ACN containing the IS. This precipitates the microsomal proteins.
-
Sample Processing: Vortex the tubes vigorously. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
C. Data Analysis:
-
Construct a calibration curve for rabeprazole sulfone.
-
Quantify the concentration of sulfone formed in each sample.
-
Calculate the initial velocity (v) of the reaction (pmol of metabolite/min/mg protein).
-
For kinetic analysis, plot v versus substrate concentration and fit to the Michaelis-Menten equation.
-
For the inhibition study, calculate the percentage of inhibition caused by ketoconazole. A significant reduction (>80%) in sulfone formation validates the primary role of CYP3A4.[11]
Caption: Workflow for the in vitro HLM assay.
Protocol 2: Bioanalytical Quantification by HPLC or LC-MS/MS
A robust and validated analytical method is the cornerstone of any metabolism study.
A. HPLC-UV Method Summary:
-
Objective: Simultaneous quantification of rabeprazole and its primary metabolites.
-
Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., Sodium Phosphate, pH 6.5) and an organic solvent (e.g., Acetonitrile).[19]
-
Detection: UV detection at a wavelength of approximately 285 nm.[19]
-
Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is typically required to clean up plasma or urine samples and concentrate the analytes.[20][21]
B. LC-MS/MS Method for Enhanced Sensitivity:
-
Advantage: Superior sensitivity and specificity, allowing for lower limits of quantification, which is essential for metabolite analysis.[11][22]
-
Instrumentation: A triple quadrupole mass spectrometer is standard.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. Example transitions are:
Data Presentation and Interpretation
Quantitative data from metabolic studies should be summarized for clarity and comparative analysis.
Table 1: Summary of Rabeprazole Metabolic Pathways and Analytical Parameters
| Metabolite | Formation Pathway | Key Enzyme(s) | Analytical Method | Typical MRM Transition (m/z) |
| Rabeprazole Sulfide | Non-Enzymatic Reduction | N/A | LC-MS/MS | Analyte-specific |
| Rabeprazole Sulfone | S-Oxidation | CYP3A4 [1][11][12] | LC-MS/MS | Analyte-specific |
| Desmethyl Rabeprazole | O-Demethylation | CYP2C19 [1] | LC-MS/MS | Analyte-specific |
| Desmethyl Rabeprazole Sulfide | O-Demethylation | CYP2C19, CYP2D6[9] | LC-MS/MS | Analyte-specific |
Conclusion
The metabolism of rabeprazole is a compelling case study in the interplay between enzymatic and non-enzymatic clearance mechanisms. Its primary conversion to rabeprazole sulfide via a non-enzymatic route significantly reduces its dependence on the polymorphic CYP2C19 enzyme, a feature that distinguishes it from other PPIs and contributes to its predictable pharmacokinetic profile.[5][6] The oxidative pathways, particularly the CYP3A4-mediated formation of rabeprazole sulfone, remain critically important for understanding the drug's complete disposition and potential for interactions with co-administered drugs that modulate this enzyme. The protocols and insights provided in this guide offer a robust framework for researchers to further investigate these intricate metabolic networks, ultimately contributing to the safer and more effective use of this important therapeutic agent.
References
-
Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 27–36. [Link]
-
Jetter, A., & Fuhr, U. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Clinical Pharmacokinetics, 41(10), 731-746. [Link]
-
Thorn, C. F., et al. (2021). Rabeprazole Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Horn, J. (2004). Review article: Relationship between the metabolism and efficacy of proton pump inhibitors - Focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 20 Suppl 6, 11-19. [Link]
-
Swan, J. C., et al. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 11-17. [Link]
-
Zentilin, P., et al. (2006). A review of rabeprazole in the treatment of acid-related diseases. Therapeutics and Clinical Risk Management, 2(3), 259–272. [Link]
-
Wikipedia contributors. (n.d.). Rabeprazole. Wikipedia. [Link]
-
Horn, J. R. (2004). Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 20 Suppl 6, 11-9. [Link]
-
Small Molecule Pathway Database (SMPDB). (n.d.). Rabeprazole Metabolism Pathway. SMPDB. [Link]
-
S. H. S., & P. N. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine, 7(8), 1-10. [Link]
-
Lee, H. W., et al. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 565–570. [Link]
-
Deranged Physiology. (n.d.). Rabeprazole. Deranged Physiology. [Link]
-
Fuhr, U., & Jetter, A. (2002). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. Clinical Pharmacokinetics, 41(10), 731-46. [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Synthetic Communications, 39(2), 278-290. [Link]
-
Reddy, M. K. O., et al. (2011). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of ChemTech Research, 3(3), 1580-1585. [Link]
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]
-
Kumar, D. S., et al. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-217. [Link]
-
Lee, H. W., et al. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 565-70. [Link]
-
El-Gindy, A., et al. (2012). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. Journal of the Chilean Chemical Society, 57(1), 1018-1023. [Link]
-
Nguyen, T. A., et al. (2023). Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes. Enzyme and Microbial Technology, 169, 110328. [Link]
-
Wang, Y., et al. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 240, 115939. [Link]
-
Simpemba, E., et al. (2014). Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study. Journal of Separation Science, 37(15), 1935-42. [Link]
-
Li, X., et al. (2019). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. Chirality, 31(1), 53–61. [Link]
-
Li, Y., et al. (2014). Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study. Journal of Separation Science, 37(15), 1935-42. [Link]
-
FDA. (2008). Clinical Pharmacology Review. FDA Center for Drug Evaluation and Research. [Link]
-
Setoyama, T., et al. (2006). Mass balance study of [14C] rabeprazole following oral administration in healthy subjects. International Journal of Clinical Pharmacology and Therapeutics, 44(11), 557-65. [Link]
-
van der Meer, T., et al. (2021). Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. Nature Chemistry, 13(12), 1231–1238. [Link]
-
Reddy, G. M., et al. (2009). Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... ResearchGate. [Link]
-
Kumar, P. S., et al. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Creative Research Thoughts, 9(11). [Link]
- Google Patents. (n.d.). EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor.
Sources
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabeprazole - Wikipedia [en.wikipedia.org]
- 9. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. sphinxsai.com [sphinxsai.com]
- 19. japsonline.com [japsonline.com]
- 20. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation of Rabeprazole: A Technical Guide to Sulfide and N-Oxide Formation
Abstract
Rabeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is a proton pump inhibitor known for its efficacy in suppressing gastric acid secretion.[1][2] However, its therapeutic effectiveness is intrinsically linked to its stability. This technical guide provides an in-depth exploration of the degradation pathways of rabeprazole, with a specific focus on the formation of two critical impurities: rabeprazole sulfide and rabeprazole N-oxide. Understanding these degradation pathways is paramount for the development of stable pharmaceutical formulations and robust analytical methods. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical transformations, mechanistic insights, and analytical considerations essential for ensuring the quality, safety, and efficacy of rabeprazole-containing products.
Introduction to Rabeprazole and its Degradants
Rabeprazole sodium, chemically known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium salt, belongs to the class of substituted benzimidazoles.[3] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (proton pump) in parietal cells, thereby blocking the final step of acid production.[2] The stability of rabeprazole is a critical quality attribute, as it is susceptible to degradation under various conditions, including acidic and neutral pH, moisture, heat, and light.[4]
Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are crucial for elucidating the degradation pathways and identifying potential impurities.[1] For rabeprazole, these studies have consistently identified two key degradation products:
-
Rabeprazole Sulfide (Thioether): 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole. This impurity is also a known metabolite of rabeprazole.[5][6]
-
Rabeprazole N-Oxide: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide]methyl]sulfinyl]-1H-benzimidazole. This impurity arises from the oxidation of the pyridine nitrogen.[7]
The presence of these and other impurities beyond established limits can impact the safety and efficacy of the drug product, making a thorough understanding of their formation essential.[2]
Degradation Pathways and Mechanistic Insights
Rabeprazole's degradation is a multifaceted process influenced by pH, oxidative stress, temperature, and light. The formation of rabeprazole sulfide and N-oxide occurs through distinct chemical transformations.
Formation of Rabeprazole Sulfide (Thioether)
Rabeprazole sulfide is a common degradant observed under acidic and neutral hydrolytic conditions, as well as in the presence of certain excipients.[6][8]
-
Acid-Catalyzed Degradation: In acidic conditions, rabeprazole is notoriously unstable.[9][10] The benzimidazole ring system is prone to protonation, which can initiate a cascade of reactions. While the precise mechanism is complex, it is proposed that the acidic environment facilitates the reduction of the sulfoxide group back to the sulfide. This degradation pathway is a significant challenge in formulating oral dosage forms, necessitating the use of enteric coatings to protect the drug from the acidic environment of the stomach.[4]
-
Interaction with Excipients: Studies have shown that acidic excipients, such as carbomer 934, can promote the degradation of rabeprazole to its sulfide form even in the solid state.[8] The interaction between the basic benzimidazole nitrogen of rabeprazole and the carboxylic acid groups of the excipient likely creates a localized acidic microenvironment, accelerating the degradation.[8]
Formation of Rabeprazole N-Oxide
Rabeprazole N-oxide is primarily formed under oxidative stress conditions.[7][11]
-
Oxidative Degradation: The use of oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies readily produces rabeprazole N-oxide.[11] The pyridine nitrogen atom in the rabeprazole molecule is susceptible to oxidation, leading to the formation of the N-oxide derivative. This pathway is highly relevant to the manufacturing process and storage of the drug substance and product, where exposure to oxidative conditions must be minimized. The synthesis of rabeprazole N-oxide for use as a reference standard is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[2][12]
The following diagram illustrates the primary degradation pathways leading to the formation of rabeprazole sulfide and N-oxide.
Caption: Primary degradation pathways of rabeprazole.
Experimental Protocols for Forced Degradation Studies
To investigate the formation of rabeprazole sulfide and N-oxide, forced degradation studies are performed as per the International Council for Harmonisation (ICH) guidelines.[1][13] A typical experimental workflow is outlined below.
Caption: Workflow for forced degradation studies of rabeprazole.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve rabeprazole sodium in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 500 µg/mL).[11]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). Keep the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 45 minutes).[13] After the incubation period, cool the solution and neutralize it with an appropriate base (e.g., 0.1 M NaOH).
-
Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH). Heat the mixture under similar conditions as the acid hydrolysis. After the specified time, cool and neutralize with an appropriate acid (e.g., 0.1 M HCl).
-
Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature for a defined duration (e.g., 30 minutes).[11]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period. Subsequently, dissolve the sample in the chosen solvent for analysis.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][14]
Analytical Considerations and Data Presentation
A robust, stability-indicating analytical method is essential to separate and quantify rabeprazole from its degradation products.[9] RP-HPLC is the most commonly employed technique for this purpose.[11][14][15]
Table 1: Typical Chromatographic Conditions for Rabeprazole and its Degradants
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and acetonitrile[14] |
| Flow Rate | 1.0 mL/min[14] |
| Detection | UV at 280 nm[14] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[5] |
The results of forced degradation studies are typically presented in a table summarizing the extent of degradation and the formation of impurities under different stress conditions.
Table 2: Summary of Forced Degradation Results for Rabeprazole
| Stress Condition | % Degradation of Rabeprazole | Major Degradation Products Formed |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Significant | Rabeprazole Sulfide[6] |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Significant | Various degradants[11][13] |
| Oxidative (3% H₂O₂, RT) | Significant | Rabeprazole N-Oxide[11] |
| Thermal (60°C, solid) | Moderate | Various degradants[11][16] |
| Photolytic (ICH Q1B) | Minor to Moderate | Various degradants[11] |
Note: The percentage of degradation and the specific major products can vary depending on the exact experimental conditions.
For the definitive identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][17]
Conclusion
A comprehensive understanding of the degradation pathways of rabeprazole, particularly those leading to the formation of rabeprazole sulfide and N-oxide, is critical for the development of stable and safe pharmaceutical products. This technical guide has provided a detailed overview of the mechanistic aspects of their formation under various stress conditions, along with practical guidance on conducting forced degradation studies and analytical method considerations. By applying this knowledge, researchers and drug development professionals can proactively address stability challenges, ensuring the quality and reliability of rabeprazole formulations.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR. Available at: [Link]
-
Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. (2015). ResearchGate. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013). ResearchGate. Available at: [Link]
-
Forced Degradation of Rabeprazole Sodium. (n.d.). ResearchGate. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013). MDPI. Available at: [Link]
-
A Validated, Stability-Indicating, LC Method for Rabeprazole Sodium. (n.d.). Scilit. Available at: [Link]
-
Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar. Available at: [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (2007). ResearchGate. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. (2014). Semantic Scholar. Available at: [Link]
-
method development and validation and forced degradation study on rabeprazole sodium using rphplc. (n.d.). wjpps. Available at: [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. (2016). RSC Publishing. Available at: [Link]
-
Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. (2009). ResearchGate. Available at: [Link]
-
Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). (n.d.). ResearchGate. Available at: [Link]
- Improved process for the preparation of pure rabeprazole. (2008). Google Patents.
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2012). ResearchGate. Available at: [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium*. (2005). Ingenta Connect. Available at: [Link]
-
Degradation products (DP) of rabeprazole sodium from acid, base, peroxide, heat and light stressed conditions. (n.d.). ResearchGate. Available at: [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. (2021). MDPI. Available at: [Link]
-
Degradation of Rabeprazole-N-oxide in aqueous solution using sonication as an advanced oxidation process. (2013). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. wjpps.com [wjpps.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Title: The Metabolic Fate of Rabeprazole: Elucidating the Role of its Metabolites in Overall Drug Efficacy and Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Rabeprazole, a second-generation proton pump inhibitor (PPI), is distinguished by its unique metabolic profile, which significantly influences its clinical efficacy and safety. Unlike other PPIs that are predominantly metabolized by the polymorphic cytochrome P450 (CYP) 2C19 enzyme, rabeprazole undergoes extensive non-enzymatic metabolism to its primary metabolite, rabeprazole sulfide (thioether). This guide provides a detailed examination of rabeprazole's metabolic pathways, focusing on the formation and significance of its key metabolites, including rabeprazole sulfide, rabeprazole sulfone, and the less-characterized rabeprazole sulfide N-oxide. We will explore the causal relationship between its metabolic route and its consistent, predictable acid suppression, reduced potential for drug-drug interactions, and overall favorable safety profile. This document synthesizes pharmacokinetic data, mechanistic insights, and analytical methodologies to offer a comprehensive resource for professionals in drug development and clinical research.
Introduction: Rabeprazole's Mechanism of Action
Rabeprazole is a substituted benzimidazole that belongs to the class of proton pump inhibitors.[1] Its primary therapeutic function is the potent and long-lasting inhibition of gastric acid secretion.[2][3] This is achieved by irreversibly binding to the H+/K+-ATPase (the proton pump) located on the secretory surface of gastric parietal cells.[3] Rabeprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active sulfenamide form.[3] This activated form then forms a stable covalent disulfide bond with cysteine residues on the proton pump, inactivating the enzyme and thus blocking the final step in the gastric acid production pathway.[3][4] Due to its high pKa (~5.0), rabeprazole is activated more rapidly and at higher pH levels than other PPIs, contributing to a swift onset of action.[1]
The Unique Metabolic Landscape of Rabeprazole
The clinical pharmacokinetics of rabeprazole sets it apart from other PPIs. Its metabolism is characterized by an almost complete biotransformation via two primary routes: a major non-enzymatic pathway and a minor enzymatic pathway mediated by the cytochrome P450 system.[4][5]
The Predominant Non-Enzymatic Pathway: Formation of Rabeprazole Sulfide
The principal metabolic route for rabeprazole is a non-enzymatic reduction to rabeprazole sulfide, also known as rabeprazole thioether.[1][6] This pathway is significant because it is independent of the functionally polymorphic CYP enzyme system, particularly CYP2C19.[7][8] This characteristic is the primary reason for rabeprazole's consistent pharmacokinetic and pharmacodynamic profile across different patient populations, irrespective of their genetic makeup for CYP2C19 metabolism (e.g., poor, intermediate, or extensive metabolizers).[1][9]
The Role of Cytochrome P450 Enzymes (CYP2C19 & CYP3A4)
While the non-enzymatic pathway dominates, a smaller fraction of rabeprazole is metabolized by the hepatic CYP450 system.[2][5]
-
CYP3A4: This enzyme is primarily responsible for oxidizing rabeprazole to rabeprazole sulfone.[1][4]
-
CYP2C19: This enzyme mediates the demethylation of rabeprazole.[1][4]
The metabolism of rabeprazole is less dependent on CYP2C19 compared to other PPIs like omeprazole and lansoprazole, which is a key clinical advantage.[7]
Characterization of Rabeprazole Metabolites and Related Substances
The biotransformation of rabeprazole results in several compounds, with rabeprazole sulfide being the most prominent. The roles and origins of these compounds vary significantly.
Rabeprazole Sulfide (Thioether): The Major Active Metabolite
Rabeprazole sulfide is not merely an inactive byproduct; it is considered an active metabolite.[10] Following its formation through non-enzymatic reduction, it undergoes further metabolism. In humans, rabeprazole sulfide is mainly converted to desmethyl rabeprazole sulfide by CYP2C19 and CYP2D6.[6][10] The predominance of the non-enzymatic pathway leading to rabeprazole sulfide underpins the drug's predictable clinical performance.[8]
Rabeprazole Sulfone
Formed through CYP3A4-mediated oxidation, rabeprazole sulfone is another key metabolite identified in plasma.[4][11] While its pharmacological activity is not as pronounced as the parent drug's active sulfenamide form, its quantification is crucial for comprehensive pharmacokinetic studies.
Rabeprazole N-Oxide and this compound
Rabeprazole N-Oxide and this compound are compounds associated with rabeprazole.[12][13][14] However, based on current literature, they are primarily characterized as impurities or related substances that can form during the synthesis and storage of the bulk drug, rather than as major in vivo metabolites.[12][15]
-
Rabeprazole N-Oxide: An oxidation product of the parent drug.[15][]
-
This compound: Chemically identified as 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole, this compound is an N-oxide derivative of the major sulfide metabolite.[13][14]
While these N-oxide compounds are important for quality control in drug manufacturing, there is limited evidence to suggest they play a significant role in the in vivo efficacy or safety profile of orally administered rabeprazole. Their contribution to the overall clinical effect appears to be minimal compared to the parent drug and the rabeprazole sulfide metabolite.
Caption: Metabolic pathway of Rabeprazole.
Impact of Metabolism on Clinical Efficacy and Safety
The unique metabolic profile of rabeprazole is directly linked to its clinical advantages.
Consistency Across Patient Populations
The minimal reliance on the polymorphic CYP2C19 enzyme means that the clearance of rabeprazole is less affected by genetic variations in this enzyme.[1][7] Studies have shown that key pharmacokinetic parameters like AUC (Area Under the Curve) and Cmax are not significantly different between CYP2C19 poor metabolizers and extensive metabolizers, which is in stark contrast to other PPIs like omeprazole and lansoprazole.[1] This leads to a more uniform and predictable acid suppression effect across diverse patient populations.[17][18]
Reduced Potential for Drug-Drug Interactions
Since rabeprazole does not heavily compete for CYP2C19, it has a lower potential for clinically significant drug-drug interactions with other medications metabolized by this enzyme, such as diazepam and phenytoin.[1][5] This enhances its safety profile, especially in elderly patients or those on multiple medications.
Pharmacokinetic Parameters of Rabeprazole
| Parameter | Value | Reference |
| Bioavailability | ~52% (oral) | [5] |
| Protein Binding | 96.3% - 97% | [4] |
| Time to Peak Plasma Conc. | ~3.5 hours | [4] |
| Elimination Half-life | ~1-1.5 hours | [1][5] |
| Primary Excretion Route | Urine (90% as metabolites) | [1][4] |
Analytical Methodologies for Metabolite Profiling
To accurately assess the pharmacokinetics of rabeprazole and understand its metabolic fate, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous quantification of rabeprazole and its primary metabolites in biological matrices.[11][19][20]
Protocol: HPLC-Based Quantification of Rabeprazole and its Metabolites
This protocol is a representative example based on methodologies described in the literature for the simultaneous analysis of rabeprazole enantiomers, rabeprazole sulfide, and rabeprazole sulfone in human plasma.[11][21]
Objective: To quantify rabeprazole and its key metabolites (sulfide, sulfone) in plasma samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., omeprazole-thioether).
-
Perform solid-phase extraction using an Oasis HLB cartridge to isolate the analytes from plasma proteins and other interfering substances.
-
Wash the cartridge to remove impurities.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a standard curve using known concentrations of rabeprazole, rabeprazole sulfide, and rabeprazole sulfone.
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the standard curve, normalized against the internal standard.
-
Caption: Workflow for HPLC analysis of Rabeprazole metabolites.
Conclusion
The clinical profile of rabeprazole is intrinsically linked to its unique metabolism. The predominance of the non-enzymatic pathway to form the active metabolite rabeprazole sulfide is the cornerstone of its efficacy and safety. This metabolic route confers a high degree of predictability in acid suppression, minimizing the impact of pharmacogenetic variability in CYP2C19 and reducing the risk of drug-drug interactions. While compounds like this compound are relevant from a pharmaceutical manufacturing and quality control perspective, they are not considered significant contributors to the in vivo therapeutic action or safety concerns of the administered drug. For drug development professionals and researchers, understanding this distinct metabolic landscape is crucial for contextualizing rabeprazole's reliable clinical performance and favorable safety profile.
References
-
Scarpignato, C., & Pelosini, I. (2006). A review of rabeprazole in the treatment of acid-related diseases. Neuro gastroenterology & Motility, 18(5), 376-392.
-
Fuhr, U., & Jetter, A. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Clinical Pharmacokinetics, 41(13), 985-1005.
-
Wikipedia contributors. (2024). Rabeprazole. Wikipedia, The Free Encyclopedia.
-
PharmGKB. Rabeprazole Pathway, Pharmacokinetics. PharmGKB.
-
Swan, H., & Thjodleifsson, B. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 19-25.
-
Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium? Patsnap Synapse.
-
Singh, S., et al. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(5), 1-10.
-
Choi, Y. K., et al. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 565-570.
-
Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 27-36.
-
Williams, M. P., & Sercombe, J. (2001). Review article: Relationship between the metabolism and efficacy of proton pump inhibitors - Focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 15 Suppl 1, 21-26.
-
Choi, Y. K., et al. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. ResearchGate.
-
Miura, M., et al. (2006). Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 61(1), 68-75.
-
Fuhr, U., & Jetter, A. (2002). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. ResearchGate.
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate.
-
Kim, D., et al. (2020). Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes. Applied Microbiology and Biotechnology, 104(19), 8271-8280.
-
Reddy, B. R., & Rao, N. (2014). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 329-332.
-
Li, X. Q., et al. (2004). Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans. World Journal of Gastroenterology, 10(19), 2848-2852.
-
Shankar, S., & Suneetha, V. (2012). Bioanalytical method for measurement of rabeprazole in human plasma. Scholars Research Library.
-
Wang, Z., et al. (2022). An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. Molecules, 27(24), 8993.
-
Google Patents. (2021). Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
United States Biological. (n.d.). This compound - Data Sheet.
-
Dekel, R., et al. (2004). Review article: efficacy and safety of rabeprazole in treating gastroesophageal reflux disease. Journal of Gastroenterology and Hepatology, 19 Suppl 3, S61-S68.
-
LGC Standards. (n.d.). This compound.
-
BOC Sciences. (n.d.). CAS 924663-38-7 Rabeprazole N-Oxide.
-
Smolecule. (2023). Buy Rabeprazole N-Oxide | 924663-38-7.
Sources
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. usbio.net [usbio.net]
- 14. This compound | LGC Standards [lgcstandards.com]
- 15. Buy Rabeprazole N-Oxide | 924663-38-7 [smolecule.com]
- 17. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review article: efficacy and safety of rabeprazole in treating gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. researchgate.net [researchgate.net]
- 22. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust LC-MS Method for the Confident Identification of Rabeprazole Sulfide N-Oxide Impurity
Abstract
This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the unambiguous identification of Rabeprazole Sulfide N-Oxide, a potential process-related impurity and degradant of Rabeprazole. Rabeprazole, a proton pump inhibitor, requires stringent purity control to ensure its safety and efficacy. The presence of impurities, even at trace levels, can impact the quality of the active pharmaceutical ingredient (API).[1] International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities above specific thresholds, typically 0.10% for new drug substances.[2][3] This document provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, quality control analysts, and drug development professionals. The methodology leverages the high resolving power of liquid chromatography and the specificity of mass spectrometry to ensure confident structural confirmation of the target impurity.
Introduction: The Imperative for Impurity Profiling
Rabeprazole is a substituted benzimidazole that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of the gastric parietal cell.[1] During its synthesis and storage, various related substances can be formed, including oxidative impurities like N-Oxides. This compound (Figure 1) is one such potential impurity. Regulatory bodies like the ICH require that impurities in new drug substances be reported, identified, and qualified at specific thresholds to ensure patient safety.[4][5][6]
LC-MS has become an indispensable tool in pharmaceutical analysis due to its ability to separate complex mixtures and provide molecular weight and structural information with high sensitivity and specificity.[7][8] This application note details a method that ensures reliable separation of this compound from the parent API and enables its positive identification through mass spectral analysis.
Figure 1: Chemical Structures
| Structure | Name | Molecular Formula | Molecular Weight |
| Rabeprazole | C₁₈H₂₁N₃O₃S | 359.44 | |
| This compound | C₁₈H₂₁N₃O₃S | 375.44[9] |
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the more polar this compound impurity from the less polar Rabeprazole API. The separation is achieved based on the differential partitioning of the analytes between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution is utilized to ensure adequate resolution and efficient elution of all components.
Following chromatographic separation, the analytes are introduced into a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar and thermally labile molecules like Rabeprazole and its impurities, generating intact protonated molecules [M+H]⁺.[10] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information. Tandem mass spectrometry (MS/MS) is further used to fragment the precursor ion of this compound, generating a unique fragmentation pattern that serves as a structural fingerprint for confident identification.
Experimental Protocol
Materials and Reagents
-
Rabeprazole Sodium Reference Standard (USP or equivalent)
-
This compound Reference Standard (if available)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
Sample and Standard Preparation
Rationale: The diluent (Acetonitrile:Water) is chosen to ensure the solubility of both the API and the potential impurities. The concentration is selected to fall within the linear range of the detector.
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rabeprazole Sodium reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Sample Solution (100 µg/mL): Accurately weigh an amount of the Rabeprazole drug substance or powdered formulation equivalent to 10 mg of Rabeprazole and prepare a 100 mL solution as described for the standard.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PVDF or PTFE syringe filter to remove particulates.[11]
LC-MS Method Parameters
Causality behind Choices:
-
Column: A C18 column is a versatile choice for separating compounds of intermediate polarity like Rabeprazole and its impurities.[2]
-
Mobile Phase: A volatile buffer like ammonium acetate is essential for MS compatibility as non-volatile salts (like phosphate) will contaminate the ion source. A gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) is used to first elute polar impurities and then the active ingredient, ensuring good peak shape and resolution.
-
Ionization Mode: Rabeprazole and its related substances contain basic nitrogen atoms (in the benzimidazole and pyridine rings) which are readily protonated. Therefore, positive ion mode ESI ([M+H]⁺) is selected for high sensitivity.
Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | Symmetry C18, 100 x 4.6 mm, 3.5 µm | | Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 80 | | | 25.0 | 80 | | | 25.1 | 10 | | | 30.0 | 10 | | Flow Rate | 0.5 mL/min[2] | | Column Temperature | 30 °C | | Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for survey) and Product Ion Scan (for fragmentation) |
| Full Scan m/z Range | 100 - 600 Da |
| Product Ion Scan | Precursor Ion: m/z 376.1 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
| Collision Energy | 15-30 eV (Optimized for fragmentation) |
Workflow Visualization
Data Analysis and Expected Results
Chromatographic Separation
Under the specified LC conditions, this compound, being more polar due to the N-Oxide functional group, is expected to elute earlier than the parent Rabeprazole peak. A resolution (Rs) of greater than 2.0 between the two peaks indicates a good separation, which is essential for accurate quantification and independent mass spectral analysis.
Mass Spectral Interpretation
-
Full Scan Analysis: In the full scan mass spectrum, the protonated molecular ion [M+H]⁺ for this compound is expected at m/z 376.1 . This corresponds to its molecular weight of 375.44 Da plus the mass of a proton.[9] The parent Rabeprazole will be observed at m/z 360.1.
-
Tandem MS (MS/MS) Analysis and Fragmentation: Product ion scanning of the precursor ion at m/z 376.1 is performed to elicit structurally significant fragments. The collision energy is optimized to achieve a rich fragmentation pattern. The proposed fragmentation pathway is based on the known stability of the benzimidazole moiety and common neutral losses associated with the pyridine N-oxide and side chain.
Table 3: Expected Mass Fragments for this compound
m/z (Precursor Ion) m/z (Product Ion) Proposed Neutral Loss Fragment Identity 376.1 224.1 C₇H₁₄O₂ Loss of the 3-methoxypropoxy side chain 376.1 150.0 C₉H₁₀N₂O₃S Benzimidazolethiol moiety | 376.1 | 134.0 | C₉H₁₀N₂O₃S + O | Benzimidazole moiety after rearrangement |
Conclusion
The LC-MS method detailed in this application note provides a reliable and specific protocol for the identification of this compound. By combining optimized chromatographic separation with high-resolution mass spectrometry and tandem MS analysis, this method offers a high degree of confidence in the structural elucidation of this critical impurity. This protocol is a valuable tool for ensuring the quality, safety, and regulatory compliance of Rabeprazole drug substances and products.
References
-
A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved January 13, 2026, from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved January 13, 2026, from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved January 13, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
- CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents. (n.d.).
-
Spectrophotometric and chromatographic determination of rabeprazole in presence of its degradation products - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27). Retrieved January 13, 2026, from [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1 H-NMR experiments - RSC Publishing. (2016, January 18). Retrieved January 13, 2026, from [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug - Taylor & Francis Online. (n.d.). Retrieved January 13, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING UPLC METHOD, IDENTIFICATION, AND CHARACTERIZATION OF THREE DEGRADANT IMPURITIES IN PHARMACEUTICAL DOSAGE FORM OF RABEPRAZOLE SODIUM. (2013, June 18). Taylor & Francis. Retrieved January 13, 2026, from [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 13, 2026, from [Link]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139 - JOCPR. (n.d.). Retrieved January 13, 2026, from [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium | Request PDF - ResearchGate. (2025, August 5). Retrieved January 13, 2026, from [Link]
-
Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
This compound - Allmpus. (n.d.). Retrieved January 13, 2026, from [Link]
-
Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - ResearchGate. (2025, August 5). Retrieved January 13, 2026, from [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium - ResearchGate. (2025, August 6). Retrieved January 13, 2026, from [Link]
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (2025, April 25). Retrieved January 13, 2026, from [Link]
-
A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma - Journal of Applied Pharmaceutical Science. (2016, July 28). Retrieved January 13, 2026, from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Retrieved January 13, 2026, from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Retrieved January 13, 2026, from [Link]
-
Synthesis of degradants and impurities of rabeprazole - Semantic Scholar. (2021, November 9). Retrieved January 13, 2026, from [Link]
-
A simple, sensitive and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Identification, isolation and characterization of new impurity in rabeprazole sodium. (2010, August 1). Retrieved January 13, 2026, from [Link]
-
Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed. (2024, January 1). Retrieved January 13, 2026, from [Link]
-
Application News - Shimadzu. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. allmpus.com [allmpus.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
Application Note: High-Confidence Identification of Rabeprazole Sulfide N-Oxide Using Mass Spectrometry
Introduction
Rabeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism, leading to various derivatives. Among these, sulfur-containing metabolites and their oxidized forms are of significant interest in drug development and safety assessment. This application note provides a comprehensive guide for the confident identification and characterization of a specific metabolite, Rabeprazole Sulfide N-Oxide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate interpretation of mass spectrometry data is crucial for distinguishing this metabolite from its isomers and other related compounds. This guide is intended for researchers, scientists, and drug development professionals involved in metabolite identification and impurity profiling.
Rabeprazole's metabolism is complex, primarily occurring in the liver via cytochrome P450 enzymes (CYP2C19 and CYP3A4) and non-enzymatic pathways.[1] The major metabolic routes include reduction to rabeprazole thioether (sulfide) and oxidation to rabeprazole sulfone.[1] Further oxidation can lead to the formation of N-oxides. Specifically, this compound, chemically identified as 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole, represents a key potential metabolite or impurity.[2] Its accurate identification is paramount for a complete understanding of rabeprazole's biotransformation and for ensuring the purity of the active pharmaceutical ingredient (API).
This document outlines a systematic approach to interpreting the mass spectral data of this compound, focusing on its characteristic fragmentation patterns and the nuances of N-oxide analysis by mass spectrometry.
Theoretical Framework: The Mass Spectrometric Behavior of N-Oxides
A foundational understanding of how N-oxide compounds behave in a mass spectrometer is essential for accurate data interpretation. Unlike hydroxylated isomers, which typically exhibit a neutral loss of water (-18 Da), N-oxides are prone to a characteristic loss of an oxygen atom (-16 Da).[3][4][5] This deoxygenation is often a result of in-source thermal degradation rather than collision-induced dissociation (CID) in the collision cell.[6][7] The choice of ionization source can significantly influence the extent of this phenomenon, with Atmospheric Pressure Chemical Ionization (APCI) often promoting more pronounced deoxygenation compared to Electrospray Ionization (ESI).[3][4][6][8][9]
Therefore, a key strategy for identifying an N-oxide is to look for the [M+H-16]⁺ ion in the mass spectrum. The presence of this ion provides strong evidence for the N-oxide functionality.
Predicted Mass and Fragmentation
Based on its chemical structure, the expected mass spectrometric data for this compound can be predicted.
| Compound | Chemical Formula | Monoisotopic Mass | [M+H]⁺ (m/z) |
| This compound | C₁₈H₂₁N₃O₃S | 359.1304 | 360.1377 |
| Rabeprazole Sulfide | C₁₈H₂₁N₃O₂S | 343.1355 | 344.1428 |
The fragmentation of this compound is anticipated to follow pathways characteristic of both the rabeprazole core structure and the N-oxide moiety. The primary fragmentation pathways are expected to involve cleavage of the thioether linkage and the methoxypropoxy side chain, alongside the diagnostic neutral loss of oxygen.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or a mixture of methanol and DMSO.[2] Serially dilute the stock solution with the initial mobile phase to create calibration standards.
-
Biological Sample Extraction (Plasma): For analysis in plasma, a liquid-liquid extraction (LLE) or protein precipitation method can be employed.
-
LLE: To 100 µL of plasma, add an internal standard and 500 µL of methyl tert-butyl ether. Vortex for 5 minutes and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.[10]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex and centrifuge. Inject the supernatant.[11]
-
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm)[12] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate[11][12] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over several minutes, hold, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| Scan Mode | Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C (ESI); Higher for APCI to promote deoxygenation |
| Declustering Potential | 60 - 80 V (Optimize to minimize in-source fragmentation of the primary structure while observing the N-oxide loss) |
| Collision Energy | Ramped (e.g., 20-40 eV) to observe a range of fragment ions |
Data Interpretation Workflow
A systematic approach is crucial for the confident identification of this compound.
Caption: Workflow for the identification of this compound.
Characteristic Fragmentation Pattern
The product ion scan of the [M+H]⁺ ion of this compound at m/z 360.14 is expected to yield several key fragment ions.
Caption: Predicted fragmentation of this compound.
Interpretation of Key Fragments:
-
m/z 344.14 ([M+H-O]⁺): This is the most diagnostic fragment, representing the neutral loss of an oxygen atom from the N-oxide moiety. Its presence is a strong indicator of the N-oxide structure.
-
m/z 226.12: This fragment likely corresponds to the protonated N-oxidized pyridinium moiety after cleavage of the C-S bond.
-
m/z 151.03: This fragment corresponds to the protonated 2-mercaptobenzimidazole portion of the molecule, also resulting from the cleavage of the C-S bond.
By comparing the product ion spectrum of the suspected this compound with that of a Rabeprazole Sulfide standard, the common fragments (such as m/z 151.03) can be confirmed, while the unique fragments and the precursor mass difference of 16 Da will solidify the identification of the N-oxide.
Conclusion
The accurate identification of metabolites and impurities such as this compound is critical in drug development. By leveraging a systematic approach to LC-MS/MS data interpretation, researchers can confidently characterize this and other related compounds. The key to identifying this compound lies in recognizing its unique molecular weight and, most importantly, its characteristic neutral loss of 16 Da, which distinguishes it from other potential isomers. The protocols and interpretive guidelines presented in this application note provide a robust framework for the successful analysis of rabeprazole metabolites and related substances.
References
- Chowdhury, S. K., & Ramanathan, R. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 73(18), 4449-4455.
- Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.
- Ramanathan, R., et al. (2003). Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Journal of the American Society for Mass Spectrometry, 14(6), 606-617.
- Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 27-36.
- Chowdhury, S. K., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(11), 2533-2538.
- Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium.
- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 8(7), 316-323.
- Lee, H., et al. (2008). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. Archives of Pharmacal Research, 31(9), 1195-1199.
- Suneetha, A., & Rao, P. V. (2010). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. Drug and Chemical Toxicology, 33(4), 423-431.
- Shankar, S., & Suneetha, V. (2012). Bioanalytical method for measurement of rabeprazole in human plasma. Der Pharma Chemica, 4(1), 246-253.
- Velan, S. S., & Vuppu, S. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science, 6(7), 026-032.
- Li, W., et al. (2006). Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma: Application of Pharmacokinetics Study.
- Li, W., et al. (2006). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study.
- Satyanarayana, L., et al. (2012). Identification, synthesis and characterization of impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
- Awad, T., & El-Aneed, A. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(11), 1215-1222.
- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035.
- Kumar, A., et al. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 6(92), 89699-89710.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16095901, Rabeprazole sulfone N-oxide. Retrieved from [Link].
-
Allmpus. (n.d.). This compound. Retrieved from [Link].
-
Chromatography Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link].
-
Global Substance Registration System. (n.d.). RABEPRAZOLE SULFONE N-OXIDE. Retrieved from [Link].
-
Reddy, G. M., et al. (2009). Structure of rabeprazole and its related substances. ResearchGate. Retrieved from [Link].
- Zhang, Q., et al. (2018). Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)-rabeprazole in Human Using Chiral LC-MS/MS After Administration of Rabeprazole Sodium Enteric-Coated Tablet. Chirality, 30(10), 1158-1165.
- Li, M., et al. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study.
- Shimadzu. (n.d.). Analysis of Impurities in Rabeprazole Sodium Using a Trap-Free Two-Dimensional HPLC-LC/MS/MS System.
Sources
- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jonathandgough.com [jonathandgough.com]
- 5. researchgate.net [researchgate.net]
- 6. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Isolation and Purification of Rabeprazole Sulfide N-Oxide from Bulk Drug Substance
Abstract & Introduction
Rabeprazole, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] In the manufacturing and storage of any active pharmaceutical ingredient (API), the formation of related substances, such as process impurities or degradation products, is a critical quality attribute. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification, characterization, and quantification of any impurity present at levels of 0.10% or greater to ensure the safety and efficacy of the final drug product.[3]
Rabeprazole Sulfide is a key precursor in the synthesis of Rabeprazole.[1][3] During the synthesis and under certain stress conditions, related compounds such as Rabeprazole Sulfide N-Oxide can be formed.[3] The presence of this and other impurities necessitates their isolation in a highly pure form to serve as reference standards for analytical method validation, stability studies, and routine quality control.
This application note provides a comprehensive, field-proven protocol for the isolation and purification of this compound from a Rabeprazole bulk drug substance using preparative high-performance liquid chromatography (Prep HPLC). The narrative explains the causality behind experimental choices, ensuring the protocol is both robust and reproducible for researchers, scientists, and drug development professionals.
Chemical Context: The Relationship Between Rabeprazole and Key Impurities
Understanding the structural relationship between the API and its related compounds is fundamental to developing a selective purification strategy. Rabeprazole is synthesized via the oxidation of its sulfide precursor, Rabeprazole Sulfide.[2][4] Over-oxidation or side reactions during this step can lead to the formation of impurities like Rabeprazole Sulfone and N-Oxides. This compound is specifically the N-oxide derivative of the sulfide precursor.[5] Their structural similarities present a chromatographic challenge that requires a highly selective and efficient separation technique.
Sources
Application Note: Synthesis and Utility of Rabeprazole Sulfide N-Oxide as a Certified Reference Standard
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of Rabeprazole Sulfide N-Oxide, a critical process-related impurity of the proton pump inhibitor, Rabeprazole. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Adherence to these methodologies will enable the generation of a high-purity reference standard, essential for the accurate quantification and control of impurities in Rabeprazole drug substance and formulated products, thereby ensuring compliance with stringent regulatory standards.
Introduction: The Imperative for High-Fidelity Reference Standards
Rabeprazole, a substituted benzimidazole, effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells. During its synthesis and storage, several related substances or impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the ICH, USP, and EP mandate strict limits on these impurities, necessitating the use of well-characterized reference standards for their accurate identification and quantification.[3]
This compound is a known process-related impurity and a potential degradation product.[2][4] Its presence in the final Active Pharmaceutical Ingredient (API) must be meticulously controlled. This application note provides a robust, field-proven methodology for the de novo synthesis of this compound and its subsequent use as a reference standard in routine quality control assays.
Synthetic Pathway and Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The chosen synthetic route is based on established chemical principles for the formation of benzimidazole and pyridine N-oxide derivatives.
Synthetic Workflow Overview
The synthesis involves the initial formation of an N-oxide on the pyridine ring of a suitable precursor, followed by a nucleophilic substitution reaction with 2-mercaptobenzimidazole. This approach is favored due to the stability of the N-oxide intermediate under the reaction conditions.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Rabeprazole Sulfide N-Oxide in Commercial Rabeprazole Formulations
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Rabeprazole Sulfide N-Oxide in commercial rabeprazole formulations. The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that can impact the safety and efficacy of the final drug product. Rabeprazole, a proton pump inhibitor, is susceptible to degradation, forming various related compounds, including this compound. This document provides a comprehensive protocol for the accurate quantification of this specific impurity, adhering to the principles of scientific integrity and referencing authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction: The Rationale for Impurity Profiling
Rabeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1] Like many complex organic molecules, its synthesis can lead to the formation of process-related impurities, and it can degrade under various stress conditions such as oxidation, acid/base hydrolysis, heat, and light.[1][2] One such potential impurity and degradation product is this compound.
The rigorous control of impurities is a mandate from regulatory bodies worldwide, as outlined in the ICH guidelines.[3][4] Specifically, any impurity present at a level of 0.1% or greater must be identified and characterized.[3] Therefore, a validated, stability-indicating analytical method is essential for the quality control of rabeprazole formulations to ensure that impurities like this compound are maintained below acceptable limits throughout the product's shelf life. A stability-indicating method is one that can accurately and selectively quantify the active ingredient in the presence of its potential degradation products and impurities.[5][6]
This application note addresses this critical need by providing a detailed, field-proven HPLC method. The causality behind each step, from sample preparation to chromatographic conditions, is explained to provide researchers and drug development professionals with a deep understanding of the methodology.
Experimental Design and Causality
The selection of a reversed-phase HPLC method is predicated on its proven ability to separate compounds with varying polarities, making it ideal for resolving rabeprazole from its more polar or non-polar impurities.
Materials and Reagents
-
Reference Standards: Rabeprazole Sodium (USP or equivalent), this compound (Authenticated reference standard).[7][8]
-
Reagents:
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄), Analytical Grade
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Triethylamine (TEA), HPLC Grade
-
Orthophosphoric Acid (for pH adjustment)
-
Water (HPLC Grade or Milli-Q)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[9]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Chromatographic Conditions: A Rationale
The chosen chromatographic conditions are optimized to achieve baseline separation between rabeprazole and this compound, as well as other potential impurities.
| Parameter | Condition | Justification |
| Column | C18 (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for separating rabeprazole and its related compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.[5][10] |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.4 with Triethylamine.[5][6] | The phosphate buffer controls the pH of the mobile phase, which is critical for the consistent ionization state and retention of the analytes. A pH of 6.4 ensures good peak shape for rabeprazole. Triethylamine is added to mask residual silanol groups on the silica-based stationary phase, reducing peak tailing. |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[5][6] | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes of interest. |
| Gradient Elution | A gradient program is utilized for optimal separation.[6][9] | A gradient elution is necessary to effectively separate a range of impurities with different polarities within a reasonable timeframe. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[5][6] | This flow rate is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and chromatographic efficiency. |
| Detection Wavelength | 280 nm or 285 nm[5][9] | This wavelength is chosen based on the UV absorbance maxima of both rabeprazole and its impurities, allowing for sensitive detection of all components.[9] |
| Column Temperature | 30°C[6][9] | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 20 µL[6][9] | This volume is appropriate for standard analytical HPLC systems and provides a good signal-to-noise ratio without overloading the column. |
Detailed Protocols: A Step-by-Step Guide
Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v) is often used as the diluent to ensure compatibility with the mobile phase and proper dissolution of the sample.
Standard Stock Solution (this compound):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
Working Standard Solution:
-
Further dilute the Standard Stock Solution with the diluent to achieve a final concentration relevant to the expected impurity level (e.g., 1 µg/mL). This concentration should be above the Limit of Quantitation (LOQ).
Sample Preparation (from commercial tablets):
-
Weigh and finely powder not fewer than 20 rabeprazole tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of rabeprazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal rabeprazole concentration of 500 µg/mL.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for the quantitative analysis of this compound.
System Suitability and Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[11][12][13]
System Suitability
Before sample analysis, a system suitability solution (containing both rabeprazole and this compound) should be injected to verify the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Rabeprazole peak) | Not more than 2.0 |
| Theoretical Plates (for Rabeprazole peak) | Not less than 2000 |
| Resolution (between Rabeprazole and this compound) | Not less than 1.5[9] |
| % RSD of peak areas (from replicate injections) | Not more than 2.0% |
Method Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the this compound peak from the rabeprazole peak and other potential impurities. Forced degradation studies are also performed to show that the method can separate the analyte from degradation products.[5][10][11]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of this compound should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[9][12]
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of this compound is spiked into a sample matrix at different concentration levels. The percentage recovery should be within an acceptable range (typically 90-110%).[10][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should typically be ≤ 5% for impurity analysis.[11][12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[5][11]
Data Analysis and Interpretation
The amount of this compound in the sample is calculated using the peak areas obtained from the chromatograms of the standard and sample solutions.
Calculation Formula:
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution (in µg/mL).
-
Conc_sample is the concentration of the rabeprazole sample solution (in µg/mL).
Example Data Presentation
The following table provides an example of how the quantitative results can be presented.
| Sample ID | Rabeprazole Concentration (µg/mL) | This compound Peak Area | % this compound |
| Formulation A, Batch 1 | 502.1 | 1254 | 0.08% |
| Formulation A, Batch 2 | 498.7 | 1198 | 0.07% |
| Formulation B, Batch 1 | 505.3 | 1876 | 0.12% |
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound in commercial rabeprazole formulations. By adhering to the principles of method validation as outlined by the ICH, this protocol provides a self-validating system that ensures the scientific integrity of the results. The clear explanation of the rationale behind the experimental choices empowers researchers and quality control professionals to implement this method with confidence, contributing to the overall safety and quality of rabeprazole drug products.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2014). MDPI. [Link]
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. (2017). International Journal of ChemTech Research. [Link]
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (2021).
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2015). ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]
-
Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation. (2011). ResearchGate. [Link]
-
Structural identification and characterization of potential impurities of rabeprazole sodium. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. (2014). National Institutes of Health. [Link]
-
(PDF) Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. (2014). ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). International Council for Harmonisation. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (2009). PubMed. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]
-
This compound | CAS No- 924663-40-1. (n.d.). GLP Pharma Standards. [Link]
-
Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. (n.d.). Allmpus. [Link]
-
ICH Q2B Guideline Validation of Analytical Procedures Methodology. (n.d.). IKEV. [Link]
-
Quantitative analysis of rabeprazole sodium in commercial dosage forms by spectrophotometry. (2008). PubMed. [Link]
-
Synthesis of degradants and impurities of rabeprazole. (2018). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to minimize the formation of Rabeprazole Sulfide N-Oxide during synthesis.
<
Strategies to Minimize the Formation of Rabeprazole Sulfide N-Oxide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Rabeprazole. Our focus is to provide in-depth, actionable strategies to address a common and critical challenge: the formation of the this compound impurity during the pivotal oxidation step. This document moves beyond standard protocols to explain the mechanistic rationale behind these strategies, empowering you to optimize your synthesis for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its formation a significant concern?
This compound is a process-related impurity generated during the synthesis of Rabeprazole.[1] It is formed when the pyridine nitrogen atom of the Rabeprazole sulfide intermediate is oxidized, in competition with the desired oxidation of the sulfide to a sulfoxide.
Significance:
-
Regulatory Compliance: Regulatory bodies like the ICH, USP, and EP mandate strict limits on impurities in active pharmaceutical ingredients (APIs).[2] The presence of the N-oxide impurity above the specified threshold (<0.10%) can lead to batch rejection.[2]
-
Purification Challenges: The physicochemical properties of the N-oxide impurity can be very similar to Rabeprazole itself, making its removal difficult, time-consuming, and costly, often requiring complex chromatographic techniques.[3]
-
Yield Reduction: The formation of any side product inherently lowers the theoretical maximum yield of the desired Rabeprazole product.
Q2: What is the primary chemical mechanism that leads to the formation of the Sulfide N-Oxide impurity?
The formation of this compound is a competing side reaction that occurs during the oxidation of the Rabeprazole sulfide intermediate. The core of the issue lies in the nucleophilicity of two different atoms in the starting material: the sulfur atom of the thioether bridge and the nitrogen atom of the pyridine ring.
Most common oxidizing agents used in this synthesis, such as meta-chloroperoxybenzoic acid (m-CPBA), are electrophilic. They can attack either the electron-rich sulfur atom (the desired reaction) or the lone pair of electrons on the pyridine nitrogen (the undesired side reaction). The more basic the amine, the more readily it is oxidized by electrophilic oxidants.[4]
The diagram below illustrates this competing reaction pathway.
Caption: Competing oxidation pathways in Rabeprazole synthesis.
Q3: How critical is reaction temperature, and what is the optimal range to suppress N-oxide formation?
Temperature control is one of the most critical parameters in minimizing N-oxide formation.
Causality: Oxidation reactions are exothermic. The activation energy for N-oxidation is often comparable to or lower than that for S-oxidation, especially with aggressive oxidants. At higher temperatures, the reaction becomes less selective, leading to an increase in the rate of the undesired N-oxidation side reaction. Conversely, performing the oxidation at low temperatures favors the desired kinetic product (the sulfoxide) and helps to suppress over-oxidation to both the N-oxide and the sulfone impurity.[3]
Recommended Protocol:
-
Target Temperature Range: The reaction should be carried out at a temperature between -10°C and 5°C.[2][5] Some processes even call for temperatures as low as -40°C to -20°C for maximum selectivity.[3]
-
Control Strategy: The oxidizing agent should be added portion-wise or via a syringe pump to the cooled solution of the sulfide intermediate. This allows for careful management of the reaction exotherm and prevents localized temperature spikes that can drive the formation of impurities.
Q4: Which oxidizing agents offer the best selectivity for sulfide oxidation over pyridine N-oxidation?
The choice of oxidizing agent is paramount. While m-CPBA is widely used, it is known to produce the N-oxide impurity.[2] More selective and controllable oxidizing systems are preferable for large-scale, high-purity synthesis.
| Oxidizing System | Typical Conditions | N-Oxide Formation | Sulfone Formation | Key Advantages/Disadvantages |
| m-CPBA | Dichloromethane, -10°C to 5°C | Can be significant | Moderate | Adv: Readily available. Disadv: Poor selectivity, leading to N-oxide and sulfone impurities.[2] |
| Sodium Hypochlorite (NaOCl) | Water/IPA, NaOH, 0-5°C, pH 9-12 | Low | Low (<0.1%) | Adv: Cost-effective, high purity when pH and temp are controlled.[6] Disadv: Requires strict pH control. |
| N-Halosuccinimides (e.g., NCS) | Acetone/Water, pH 2.5-5.5, -20°C to 30°C | Low | Low | Adv: High selectivity under mildly acidic conditions.[3] Disadv: Reagent cost can be higher. |
| Hydrogen Peroxide (H₂O₂) | With Vanadium catalyst (e.g., VO(acac)₂) | Low | Can be an issue | Adv: "Green" oxidant, high atom economy. Disadv: Requires a catalyst, over-oxidation to sulfone needs careful control.[7] |
Expert Recommendation: For robust and scalable synthesis, Sodium Hypochlorite (NaOCl) in a biphasic system with strict pH control (9-12) and low temperature (0-5°C) is a highly effective method to minimize both N-oxide and sulfone impurities.[7][6] The use of N-halosuccinimides also provides excellent selectivity.[3]
Q5: How do solvent and pH influence the formation of the N-oxide impurity?
Solvent and pH play a crucial role in modulating the reactivity of both the substrate and the oxidizing agent.
-
pH Control: This is arguably the most important factor after temperature and oxidant choice.
-
Alkaline Conditions (pH 9-12): When using oxidants like NaOCl, maintaining an alkaline pH is critical. The pyridine nitrogen is less susceptible to electrophilic attack when it is not protonated. This significantly suppresses N-oxide formation.[6]
-
Acidic Conditions (pH 2.5-5.5): Conversely, specific systems, such as those using N-halosuccinimides, show higher selectivity under mildly acidic conditions.[3] In this environment, the reaction mechanism is altered in a way that favors S-oxidation. It is crucial to match the pH to the specific oxidizing system being used.
-
-
Solvent Choice: The solvent can influence the solubility of reagents and stabilize transition states.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are common but can promote side reactions with aggressive oxidants like m-CPBA.[2][5]
-
Alcohols/Water Mixtures: Solvents like isopropanol (IPA) or acetone mixed with water are often used with hypohalite oxidations.[3][6] These protic solvents can help modulate reactivity and are often used in the pH-controlled processes that deliver high purity.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels (>0.5%) of N-Oxide impurity detected by HPLC. | 1. Reaction temperature too high. 2. Non-selective oxidizing agent (e.g., m-CPBA). 3. Incorrect pH for the chosen oxidation system. | 1. Ensure the reaction temperature is maintained between -10°C and 5°C. 2. Switch to a more selective oxidizing agent like NaOCl or an N-halosuccinimide.[3][7] 3. If using NaOCl, verify the pH is stable in the 9-12 range throughout the addition.[6] |
| Both N-Oxide and Sulfone impurities are present. | Over-oxidation due to excess oxidant or temperature spikes. | 1. Reduce the molar equivalents of the oxidizing agent. Perform a titration study to find the optimal stoichiometry. 2. Add the oxidant more slowly to better control the exotherm. |
| Incomplete reaction; significant starting sulfide remains. | Insufficient oxidizing agent or reaction time is too short at low temperatures. | 1. Slightly increase the equivalents of the oxidizing agent (e.g., from 1.05 to 1.10 eq.). 2. Increase the reaction time, ensuring the temperature remains low. Monitor closely with TLC or HPLC. |
Experimental Protocols
Protocol 1: High-Selectivity Oxidation using Sodium Hypochlorite
This protocol is optimized to minimize both N-oxide and sulfone impurities.
Caption: Workflow for high-selectivity oxidation.
Detailed Steps:
-
Preparation: In a jacketed reactor, dissolve Rabeprazole sulfide (1.0 eq.) in isopropanol (3 volumes).
-
Basification: Add a 10% aqueous solution of sodium hydroxide (approx. 2.0 eq.) to the mixture at 25-30°C.
-
Cooling: Cool the reaction mass to 0-5°C.
-
Oxidation: Slowly add a 6-12% aqueous solution of sodium hypochlorite (1.3-2.0 eq.) over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[6] Monitor and maintain the pH between 9 and 12 throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by HPLC until the starting sulfide is <1.0%.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Isolation: Adjust the pH of the reaction mass to 8.0-8.5 using acetic acid to precipitate the crude Rabeprazole.
-
Purification: Filter the solid, wash with deionized water, and dry under vacuum at 40-50°C. The resulting product should have sulfone and N-oxide impurities below 0.1%.[7]
Q6: What is a reliable analytical method for quantifying this compound?
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Rabeprazole and its related substances, including the N-oxide impurity.
Typical HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer with 0.1% Triethylamine, pH adjusted to 6.5-7.0[9] |
| Mobile Phase B | Acetonitrile/Methanol (95:5)[9] |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min[9][10] |
| Column Temp | 30-35°C[11] |
| Detection | UV at 280 nm[9][10] |
| Diluent | Mobile Phase A / Acetonitrile (70:30)[6] |
Under these conditions, the impurities will be well-resolved. The typical relative retention time (RRT) for Rabeprazole N-oxide compared to the main Rabeprazole peak is approximately 0.47.[8]
References
- Benchchem. Technical Support Center: Rabeprazole Sodium Impurities and Their Experimental Impact.
- Google Patents. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor.
- Sanjay, B. & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.
- International Journal of PharmTech Research. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
-
Reddy, P. R., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Synthetic Communications, 39(2), 278-290. Available from: [Link]
-
ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium. Request PDF. Available from: [Link]
-
Srinivasu, M. K., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. Available from: [Link]
- Benchchem. improving the efficiency of rabeprazole sodium synthesis and purification.
-
Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. (2021). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). 4(1), 130-139. Available from: [Link]
- Google Patents. WO2010146428A1 - An improved process for the preparation of rabeprazole.
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. Available from: [Link]
-
Ingenta Connect. Identification and synthesis of potential impurities of rabeprazole sodium. Available from: [Link]
- Google Patents. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
ResearchGate. (PDF) an efficient synthesis fo rabeprazole. (2011). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Selective Oxidation of 5Methoxy2 [(3,5-dimethyl-4-methoxy-2-pyridyl)methylthio]-1-H-benzimidazole to Omeprazol. Request PDF. Available from: [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Al-Zoubi, W. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. Available from: [Link]
-
Zheng, J., et al. (2004). Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767.... Drug Metabolism and Disposition, 32(10), 1061-8. Available from: [Link]
-
Pharmaffiliates. 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Stability and Degradation Issues of Rabeprazole Sulfide N-Oxide
Welcome to the Technical Support Center for Rabeprazole Sulfide N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the stability and degradation challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to ensure the integrity of your results through scientifically sound practices.
Section 1: Understanding the Instability of Rabeprazole and its Analogs
Rabeprazole and its related compounds, including the sulfide and N-oxide variants, are notoriously unstable under certain conditions. This inherent instability is a critical factor to consider during the development of analytical methods and pharmaceutical formulations.[1] The benzimidazole ring system within its structure is particularly susceptible to acid-catalyzed degradation, leading to the formation of various degradation products.[1]
FAQ 1: What are the primary degradation pathways for Rabeprazole and its derivatives?
Rabeprazole is highly susceptible to degradation in acidic environments, a characteristic shared by other proton pump inhibitors (PPIs).[2][3] Forced degradation studies have demonstrated that rabeprazole degrades significantly under acid hydrolysis, as well as through oxidation and thermal stress.[4][5] The primary degradation products often include rabeprazole sulfide and sulfone.[6] Specifically for this compound, the N-oxide functional group introduces additional potential degradation pathways.
The degradation of Rabeprazole is a function of pH; it degrades rapidly in acidic media and is more stable under alkaline conditions.[3] This degradation is catalyzed by acidic compounds.[3] Therefore, exposure of the drug to the acidic contents of the stomach would lead to significant degradation and reduced bioavailability.[3]
Below is a simplified diagram illustrating the core degradation influences on the rabeprazole structure.
Caption: Key factors leading to the degradation of the Rabeprazole core structure.
Section 2: Troubleshooting Guide for Experimental Workflows
Issue 1: Rapid degradation of this compound in solution during sample preparation.
Causality: The primary cause is likely the pH of your solvent or buffer system. Rabeprazole and its derivatives are extremely unstable in acidic and even neutral aqueous solutions.[7][8] The half-life of rabeprazole sodium in aqueous solutions with a pH below 3.0 is less than 10 minutes.[8]
Troubleshooting Steps:
-
pH Control is Critical:
-
Recommendation: Always prepare and store stock solutions and dilutions of this compound in an alkaline buffer (pH > 8.0).[1] A common choice is a 10 mM ammonium acetate buffer with the pH adjusted accordingly.[9]
-
Verification: Regularly check the pH of your buffers and solutions before use. Even slight drops in pH can initiate degradation.
-
-
Solvent Selection:
-
Recommendation: If organic solvents are required, use aprotic solvents like acetonitrile or methanol.[10][11] However, be aware that rabeprazole is also adversely affected by some organic solvents.[8] It is crucial to minimize the time the compound spends in solution.
-
Protocol: Prepare solutions fresh and use them immediately. Avoid long-term storage of solutions, even at low temperatures.
-
-
Temperature Management:
-
Recommendation: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to slow down the degradation kinetics.[1]
-
Workflow:
Caption: Recommended low-temperature sample preparation workflow.
-
Issue 2: Inconsistent peak areas and appearance of unknown peaks in HPLC analysis.
Causality: This is a classic sign of on-column or in-autosampler degradation. The mobile phase composition and temperature can significantly impact the stability of this compound during the analytical run.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Recommendation: Ensure your mobile phase is buffered to an alkaline pH. A common mobile phase consists of a gradient mixture of a buffer like 0.025 M potassium dihydrogen orthophosphate (pH adjusted to 6.4 with triethylamine) and an organic modifier like acetonitrile.[4]
-
Rationale: An acidic mobile phase will cause the compound to degrade on the column, leading to tailing peaks, reduced peak areas for the parent compound, and the appearance of new peaks corresponding to degradation products.
-
-
Column Temperature Control:
-
Recommendation: Maintain a controlled, and often ambient or slightly below ambient, column temperature (e.g., 30°C).[10] High temperatures can accelerate degradation.
-
-
Autosampler Temperature:
-
Recommendation: Keep the autosampler temperature low (e.g., 5°C) to prevent degradation of samples waiting in the queue.[10]
-
Quantitative Data Summary: HPLC Method Parameters for Stability Indicating Assays
| Parameter | Recommended Condition | Rationale | Reference |
| Column | C18 (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm) | Provides good separation of rabeprazole and its impurities. | [4] |
| Mobile Phase A | 0.025 M KH2PO4 buffer, pH 6.4 with 0.1% triethylamine: Acetonitrile (90:10 v/v) | Alkaline pH prevents on-column degradation. | [4] |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v) | Organic modifier for gradient elution. | [4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for good separation. | [4] |
| Detection | UV at 280 nm | Wavelength for optimal detection of rabeprazole and impurities. | [4][11] |
| Column Temp. | 30°C | Controlled temperature to ensure reproducibility and minimize degradation. | [10] |
| Autosampler Temp. | 5°C | Minimizes degradation of samples awaiting injection. | [10] |
Issue 3: Difficulty in identifying and characterizing degradation products.
Causality: The degradation of this compound can result in a complex mixture of related substances. Standard HPLC-UV methods may not provide sufficient information for structural elucidation.
Troubleshooting Steps:
-
Forced Degradation Studies:
-
Protocol: To systematically generate and identify degradation products, perform forced degradation studies under various stress conditions as per ICH guidelines (Q1A(R2)).[9] These conditions typically include:
-
Acid Hydrolysis: e.g., 0.1N HCl at 60°C
-
Base Hydrolysis: e.g., 0.1N NaOH at 60°C
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 60°C in a water bath[4]
-
Photolytic Degradation: Exposure to UV light
-
-
Rationale: This approach helps in understanding the degradation pathways and ensures the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[4]
-
-
Advanced Analytical Techniques:
-
Recommendation: Employ hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the identification and characterization of unknown impurities.[9][11] High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of elemental compositions.
-
Further Characterization: For definitive structural elucidation of major degradation products, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
-
A1: Store the solid compound in a tightly sealed container, protected from light and moisture, at a controlled low temperature (typically 2-8°C).[12] Rabeprazole and its derivatives are sensitive to moisture and light even in the solid state.[8]
Q2: I am observing a color change in my solid sample over time. What does this indicate?
-
A2: A color change (e.g., to brownish) is a visual indicator of degradation.[13] This is often due to exposure to moisture, light, or acidic vapors in the storage environment. It is crucial to re-test the purity of the material before use.
Q3: Can I use standard pharmaceutical excipients when formulating with this compound?
-
A3: Extreme caution is required. Many common excipients are acidic or contain acidic impurities, which can catalyze degradation.[3][7] Compatibility studies are essential.
-
Stabilizers: Alkaline stabilizers like magnesium oxide or sodium bicarbonate are often included in formulations to create a protective micro-environment.[7][14]
-
Coatings: For oral dosage forms, an enteric coating is necessary to protect the drug from the acidic environment of the stomach.[2][3] A separating sub-coat between the drug-containing core and the acidic enteric coat is also a common strategy to prevent interaction.[7][15]
-
Q4: What are the known process-related impurities of Rabeprazole that I should be aware of?
-
A4: Besides degradation products, several impurities can arise during the synthesis of rabeprazole. These include Rabeprazole Sulfide (Impurity I) and Rabeprazole Sulfone (Impurity II).[16] Other potential impurities that have been identified and synthesized include the N-oxide and sulfone-N-oxide of rabeprazole.[6] A thorough analytical method should be able to separate the active pharmaceutical ingredient (API) from all known process impurities and degradation products.[4]
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. (2015). Royal Society of Chemistry. [Link]
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. (2017). International Journal of ChemTech Research. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR. [Link]
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. (2014). Semantic Scholar. [Link]
-
Stable and Bioequivalent Formulation Development of Highly Acid Labile Proton Pump Inhibitor: Rabeprazole. (2018). ResearchGate. [Link]
-
Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium. (2007). PubMed. [Link]
-
Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. (2009). Taylor & Francis Online. [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. (2020). National Institutes of Health. [Link]
- Stable pharmaceutical composition with rabeprazole sodium. (2008).
-
Forced Degradation of Rabeprazole Sodium. (n.d.). ResearchGate. [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (n.d.). ResearchGate. [Link]
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. (2022). ResearchGate. [Link]
-
STABLE AND BIOEQUIVALENT FORMULATION DEVELOPMENT OF HIGHLY ACID LABILE PROTON PUMP INHIBITOR: RABEPRAZOLE. (2018). ResearchGate. [Link]
-
Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... (n.d.). ResearchGate. [Link]
- Improved process for the preparation of pure rabeprazole. (2008).
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2010). ResearchGate. [Link]
-
Synthesis of degradants and impurities of rabeprazole. (2018). Semantic Scholar. [Link]
-
Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. (2009). ResearchGate. [Link]
- An improved process for the preparation of rabeprazole. (2010).
-
This compound. (n.d.). Allmpus. [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. (2020). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. whitesscience.com [whitesscience.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. EP1872778A1 - Stable pharmaceutical composition with rabeprazole sodium - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. jocpr.com [jocpr.com]
- 12. allmpus.com [allmpus.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of stress conditions on the degradation of rabeprazole to its sulfide n-oxide.
Rabeprazole Degradation Technical Support Center
Welcome to the dedicated technical support center for researchers studying the degradation of rabeprazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during forced degradation studies. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address specific issues you may encounter. The questions are categorized by the type of stress condition to help you quickly find the information you need.
Section 1: Acidic Hydrolysis
Question 1: My rabeprazole sample is degrading almost instantaneously in acidic conditions, making it difficult to study the kinetics. How can I slow down the reaction?
Answer: This is a common and expected observation. Rabeprazole is a proton pump inhibitor that is activated in acidic environments, leading to rapid degradation. The benzimidazole ring in rabeprazole is highly susceptible to acid-catalyzed degradation, converting it to its active sulfenamide form, which then rapidly proceeds to other degradants, including the sulfide.
To manage this, you should consider the following adjustments to your experimental protocol:
-
Modify Acid Molarity: Instead of using a strong acid concentration like 0.1 N HCl, try reducing it to 0.01 N or even 0.001 N HCl. This will slow the degradation rate to a more manageable level for kinetic studies.
-
Temperature Control: Perform the experiment at a reduced temperature. Moving from ambient temperature to a controlled 4°C environment can significantly decrease the reaction rate.
-
Time Point Optimization: Collect your time points at much shorter intervals. For rabeprazole in acid, you may need to sample at 0, 5, 15, and 30-minute intervals rather than hourly.
Question 2: I am observing the formation of rabeprazole sulfide, but not the N-oxide, under acidic stress. Is this normal?
Answer: Yes, this is the expected outcome. The primary degradation pathway for rabeprazole under acidic conditions involves the formation of rabeprazole sulfide. The N-oxide is typically a product of oxidative stress, not acid hydrolysis. The acidic environment facilitates the conversion of the sulfoxide group to a sulfide.
Below is a simplified representation of the expected degradation pathway under acidic stress.
Caption: Fig. 1: Rabeprazole Degradation Pathway (Acidic)
Section 2: Oxidative Stress
Question 3: I am using 3% hydrogen peroxide (H₂O₂) for my oxidative stress study, and I am not seeing significant formation of the rabeprazole N-oxide. What could be the issue?
Answer: While rabeprazole is susceptible to oxidation, the conditions need to be carefully controlled to favor the formation of the N-oxide over other degradation products. Here are some factors to consider:
-
Peroxide Concentration: While 3% H₂O₂ is a common starting point, the formation of the N-oxide can be sensitive to the oxidant concentration. You could try increasing the concentration to 10% or even 30% H₂O₂ to see if this promotes N-oxide formation.
-
Reaction Time: The conversion to the N-oxide may be a slower process. Ensure you are running your experiment for a sufficient duration, potentially up to 24-48 hours, with periodic sampling.
-
Temperature: Gently heating the reaction mixture to around 40-50°C can sometimes accelerate the oxidation process. However, be cautious, as this may also introduce thermal degradation.
-
pH of the Medium: The pH of your reaction medium can influence the oxidative pathway. While most oxidative studies are performed in neutral water, you could investigate the impact of a slightly basic pH, which may alter the susceptibility of the nitrogen atom to oxidation.
Question 4: My chromatogram shows multiple degradation peaks under oxidative stress. How can I definitively identify the N-oxide peak?
Answer: The presence of multiple degradation products is common in oxidative stress studies. To confidently identify the rabeprazole N-oxide, you will need to use more advanced analytical techniques:
-
Mass Spectrometry (MS): The most reliable method is to couple your HPLC system to a mass spectrometer (LC-MS). The N-oxide will have a mass-to-charge ratio (m/z) that is 16 units higher than the parent rabeprazole molecule due to the addition of an oxygen atom.
-
Reference Standard: If a reference standard for rabeprazole N-oxide is available, you can spike your sample with it. The peak that increases in area corresponds to the N-oxide.
-
Forced Synthesis: In some cases, you may need to synthesize the N-oxide through a controlled chemical reaction to generate a reference material for identification.
Below is a diagram illustrating the general workflow for identifying an unknown degradation product.
Caption: Fig. 2: Workflow for Degradant Identification
Experimental Protocols
Protocol 1: Forced Degradation of Rabeprazole Under Oxidative Conditions
This protocol provides a step-by-step method for inducing and analyzing the degradation of rabeprazole with a focus on identifying the sulfide and N-oxide degradants.
1. Materials:
-
Rabeprazole sodium reference standard
-
Hydrogen peroxide (30%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector (and preferably a mass spectrometer)
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of rabeprazole sodium in methanol at a concentration of 1 mg/mL.
-
For the stress sample, transfer 5 mL of the stock solution to a 50 mL volumetric flask.
-
Add 5 mL of 30% hydrogen peroxide.
-
Keep the flask at room temperature, protected from light, for 24 hours.
-
After 24 hours, neutralize any remaining peroxide by adding a small amount of sodium metabisulfite solution, if necessary for the stability of the final sample.
-
Dilute the solution to the final volume with the mobile phase diluent.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.01 M Ammonium acetate buffer (pH adjusted to 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Inject the stressed sample and a non-stressed control sample.
-
Identify the rabeprazole peak in the control sample.
-
In the stressed sample, look for new peaks corresponding to degradation products.
-
Calculate the percentage degradation of rabeprazole.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to identify the sulfide (loss of oxygen) and N-oxide (gain of oxygen) degradants.
Quantitative Data Summary
The following table summarizes typical degradation behavior of rabeprazole under various stress conditions, as reported in the literature. These values are illustrative and can vary based on the precise experimental conditions.
| Stress Condition | Reagent/Condition | Typical Degradation (%) | Major Degradants Observed |
| Acidic Hydrolysis | 0.1 N HCl, RT, 2h | > 90% | Rabeprazole sulfide, other acid-catalyzed products |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 4h | ~ 20-30% | Rabeprazole sulfide |
| Oxidative Stress | 30% H₂O₂, RT, 24h | ~ 40-60% | Rabeprazole N-oxide, Rabeprazole sulfone, other oxides |
| Thermal Degradation | 80°C, 48h | ~ 10-20% | Rabeprazole sulfide |
| Photolytic Degradation | UV light (254 nm), 24h | ~ 15-25% | Photodegradation products (complex mixture) |
References
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Rabeprazole Sodium and Itopride Hydrochloride in a Capsule Formulation. (Journal of Chromatographic Science) - [Link]
-
A Validated Stability-Indicating RP-HPLC Method for the Determination of Rabeprazole in the Presence of its Degradation Products. (International Journal of Pharmacy and Pharmaceutical Sciences) - [Link]
-
Forced Degradation of Rabeprazole Sodium under ICH-Prescribed Stress Conditions and Development of a Validated Stability-Indicating Method. (Scientia Pharmaceutica) - [Link]
-
Stability-Indicating HPLC Method for the Determination of Rabeprazole in Pharmaceutical Formulations. (Journal of the Chilean Chemical Society) - [Link]
-
Simultaneous Estimation of Rabeprazole and Levosulpiride in Capsules by a Validated Stability-Indicating HPLC Method. (Eurasian Journal of Analytical Chemistry) - [Link]
Techniques for improving the chromatographic resolution between rabeprazole and its N-oxide impurities.
Welcome to the technical support resource for analytical scientists working on the separation of rabeprazole and its critical impurities. This guide provides in-depth, field-proven insights into overcoming the common challenges associated with achieving optimal chromatographic resolution, particularly between rabeprazole and its N-oxide. Rabeprazole, a proton pump inhibitor, is a substituted benzimidazole that is highly susceptible to degradation, making robust analytical methods essential for quality control.[1][2] The N-oxide impurity is a common process-related impurity and oxidative degradant that can be challenging to resolve from the parent API.[3][4][5]
This resource is structured to provide both quick answers through our FAQs and detailed, step-by-step solutions in our Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in chromatographically separating rabeprazole from its N-oxide impurity?
The main challenges stem from the structural similarity between rabeprazole and its N-oxide. Both are benzimidazole derivatives with similar polarities, which can lead to close elution times and poor resolution. Furthermore, rabeprazole's stability is pH-dependent; it rapidly degrades in acidic conditions (pH < 7.0) but is more stable in basic environments.[1][2] This necessitates careful control over mobile phase pH to prevent on-column degradation, which could otherwise generate additional peaks and compromise analytical accuracy.
Q2: What is the most critical chromatographic parameter for achieving separation between rabeprazole and its N-oxide?
Mobile phase pH is arguably the most critical parameter.[6] The ionization state of both rabeprazole and its N-oxide is highly dependent on pH, which directly impacts their retention on a reversed-phase column.[6] Fine-tuning the pH, typically in the slightly basic range (e.g., 6.4 to 8.5), is crucial for modulating selectivity and achieving baseline resolution.[3][7][8] A pH that is too close to the pKa of the analytes can lead to peak splitting or tailing.[6]
Q3: Which type of HPLC/UPLC column is most effective for this separation?
High-purity, end-capped C18 (octadecylsilane) columns are the most commonly used and effective stationary phases for this application.[3][7][9][10] Columns like the Waters Symmetry Shield RP18 or Phenomenex C18 have demonstrated successful separation.[3][9][10] The end-capping is vital to minimize secondary interactions between the basic nitrogen atoms in the rabeprazole molecule and residual acidic silanol groups on the silica surface, thereby improving peak shape.[11]
Q4: Why is a gradient elution often preferred over an isocratic method?
A gradient elution is often necessary to resolve rabeprazole from a full profile of its impurities, including the N-oxide, thioether, and sulfone derivatives, within a reasonable runtime.[3][8][12] Impurities can vary widely in polarity. A gradient program, typically involving a buffered aqueous phase and an organic modifier like acetonitrile or methanol, allows for the effective elution of both early-eluting polar impurities and more retained non-polar compounds, ensuring all relevant peaks are separated from the main rabeprazole peak.[3][9]
Q5: How can I confirm the identity of the rabeprazole N-oxide peak in my chromatogram?
The most definitive method for peak identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] By analyzing the mass-to-charge ratio (m/z) of the eluting peak, you can confirm its molecular weight corresponds to that of rabeprazole N-oxide. Alternatively, if you have a qualified reference standard for the N-oxide impurity, you can perform a co-injection experiment. Spiking your sample with the reference standard should result in a proportional increase in the height/area of the corresponding peak in the chromatogram, confirming its identity.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Resolution (Resolution < 1.5) Between Rabeprazole and the N-Oxide Peak
You're running your validated method, but the resolution between the rabeprazole and N-oxide peaks has dropped below the system suitability requirement of 1.5.
-
Possible Cause 1: Shift in Mobile Phase pH.
-
Explanation: Even a minor shift of 0.1-0.2 pH units can significantly alter the ionization state of the analytes, causing their retention times to converge.[6] This can happen due to improper buffer preparation, degradation of the mobile phase over time, or absorption of atmospheric CO₂.
-
Solution: Prepare a fresh batch of the mobile phase, carefully verifying the final pH after mixing all components. Always use high-purity reagents and HPLC-grade water. If the problem persists, consider increasing the buffer concentration (e.g., from 10 mM to 25 mM) to enhance its buffering capacity against pH shifts.
-
-
Possible Cause 2: Suboptimal Organic Modifier Ratio.
-
Explanation: The choice and proportion of the organic solvent (acetonitrile vs. methanol) affect the selectivity of the separation. While acetonitrile is a stronger eluent, methanol can offer different selectivity due to its protic nature and different interactions with the analytes.
-
Solution:
-
Adjust Gradient Slope: If using a gradient, make the slope shallower around the elution time of the critical pair. A slower increase in the organic modifier percentage gives the analytes more time to interact with the stationary phase, often improving resolution.
-
Substitute Organic Modifier: Try replacing acetonitrile with methanol or using a ternary mixture (e.g., buffer, acetonitrile, methanol).[10] This change in solvent can alter the elution order and improve the separation between closely eluting peaks.
-
-
-
Possible Cause 3: Column Aging or Contamination.
-
Explanation: Over time, the stationary phase of an HPLC column can degrade or become contaminated with strongly retained sample components. This leads to a loss of efficiency (broader peaks) and changes in selectivity, both of which reduce resolution.[13]
-
Solution:
-
Flush the Column: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[13]
-
Replace the Column: If flushing does not restore performance, the column has likely reached the end of its lifespan and should be replaced. Ensure a guard column is used to protect the analytical column from particulate matter and strongly adsorbed compounds.
-
-
Logical Workflow for Troubleshooting Poor Resolution
Sources
- 1. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimization of LC-MS Methods for Enhanced Sensitivity in Detecting Rabeprazole Impurities
Welcome to the technical support center for the analysis of rabeprazole and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for enhanced sensitivity. Here, we will delve into the causality behind experimental choices, provide field-proven insights, and offer step-by-step protocols to ensure the integrity and reliability of your analytical results.
Introduction: The Criticality of Impurity Profiling for Rabeprazole
Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. Like any pharmaceutical compound, its synthesis and storage can lead to the formation of impurities, which can be process-related or degradation products.[1][2][3] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy.[4] Achieving low limits of detection (LOD) and quantification (LOQ) is paramount, especially for potentially genotoxic impurities (GTIs), where stringent control at parts-per-million (ppm) levels is often required.[5]
This guide will provide a comprehensive framework for developing and optimizing a sensitive and robust LC-MS method for rabeprazole impurity analysis.
Understanding Rabeprazole and Its Common Impurities
A thorough understanding of the potential impurities is the foundation of a successful analytical method. Rabeprazole is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[6][7][8] Common process-related and degradation impurities include:
-
Rabeprazole Sulfide: A key intermediate in the synthesis of rabeprazole.[2]
-
Rabeprazole Sulfone: An oxidation product of rabeprazole.[2][9][10]
-
Rabeprazole N-Oxide: An oxidation product formed on the pyridine ring.
-
Thiobenzimidazole Impurity (2-Mercaptobenzimidazole): A potential starting material impurity.[1]
-
Chloro Analogue of Rabeprazole: A process-related impurity arising from starting materials.[11]
A summary of common rabeprazole impurities and their molecular weights is provided in the table below.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| Rabeprazole | C₁₈H₂₁N₃O₃S | 359.44 | API |
| Rabeprazole Sulfide | C₁₈H₂₁N₃O₂S | 343.45 | Process-Related |
| Rabeprazole Sulfone | C₁₈H₂₁N₃O₄S | 375.44 | Degradation/Metabolite |
| Rabeprazole N-Oxide | C₁₈H₂₁N₃O₄S | 375.44 | Degradation |
| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 | Process-Related |
| Chloro Analogue of Rabeprazole | C₁₄H₁₂ClN₃OS | 305.78 | Process-Related |
Part 1: Core Directive - Structuring Your LC-MS Method Optimization
A systematic approach is crucial for efficient and effective method development. The following workflow provides a logical sequence for optimizing your LC-MS method for rabeprazole impurity analysis.
Caption: A structured workflow for LC-MS method optimization.
Part 2: Scientific Integrity & Logic - In-Depth Technical Guide
Section 1: Sample Preparation - The First Step to Sensitivity
The goal of sample preparation is to extract the analytes of interest from the sample matrix while minimizing interferences that can cause ion suppression.
Protocol: Sample Preparation for Rabeprazole Impurity Analysis
-
Weighing and Dissolution: Accurately weigh a suitable amount of the rabeprazole sample (API or crushed tablets).
-
Solvent Selection: Dissolve the sample in a solvent that ensures the stability of rabeprazole and its impurities. Due to rabeprazole's instability in acidic conditions, a slightly alkaline diluent (e.g., 0.001 M NaOH) or a mixture of acetonitrile and water is often preferred.
-
Sonication and Filtration: Sonicate the sample to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.
Expertise & Experience: The choice of diluent is critical. An acidic diluent can cause on-instrument degradation of rabeprazole, leading to an overestimation of certain impurities. Always verify the stability of your analytes in the chosen sample solvent.
Section 2: Liquid Chromatography - Achieving Optimal Separation
The chromatographic separation is the heart of the analysis, ensuring that impurities are resolved from the main rabeprazole peak and from each other.
Protocol: Recommended LC Conditions for Rabeprazole Impurity Analysis
-
Column: A C18 column is a good starting point for the separation of rabeprazole and its relatively non-polar impurities. A common choice is a column with dimensions of 100 mm x 4.6 mm and a particle size of 3.5 µm.[5]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate in water. The choice of additive depends on the desired pH and its compatibility with the mass spectrometer.
-
Mobile Phase B: Acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
Gradient Elution: A gradient elution is typically necessary to resolve early-eluting polar impurities from the later-eluting rabeprazole and other non-polar impurities. A representative gradient is shown in the table below.
-
Flow Rate: A flow rate of 0.5 mL/min is a good starting point for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
Representative Gradient Elution Profile
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 10 |
| 2.0 | 10 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 10 |
| 22.0 | 10 |
Expertise & Experience: The mobile phase pH can significantly impact the retention and peak shape of ionizable compounds like rabeprazole and its impurities. Experimenting with different mobile phase additives (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate) is often necessary to achieve optimal separation and sensitivity. For instance, an acidic mobile phase can improve the ionization of basic compounds in positive ion mode.[12]
Section 3: Mass Spectrometry - Maximizing Detection Sensitivity
The mass spectrometer provides the selectivity and sensitivity required for trace-level impurity analysis.
Protocol: Optimizing MS Parameters for Rabeprazole Impurities
-
Ionization Mode: Electrospray ionization (ESI) is the most common ionization technique for this application. Rabeprazole and its impurities, containing basic nitrogen atoms, are readily protonated and are best detected in positive ion mode (ESI+).
-
Source Parameters: Optimize the following source parameters by infusing a standard solution of rabeprazole and its key impurities:
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Source Temperature: Usually between 100-150 °C.
-
Desolvation Temperature: Typically 350-500 °C.
-
Gas Flows (Nebulizer and Drying Gas): Adjust to achieve a stable spray and efficient desolvation.
-
-
MS/MS Analysis (MRM): For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode for its high selectivity and sensitivity.
-
Precursor Ion Selection: This is typically the protonated molecule [M+H]⁺.
-
Product Ion Selection: Fragment the precursor ion and select a stable and abundant product ion.
-
Collision Energy (CE): Optimize the CE for each impurity to maximize the intensity of the product ion.
-
Representative MRM Transitions for Rabeprazole and Key Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rabeprazole | 360.1 | 242.1 |
| Rabeprazole Sulfide | 344.1 | 136.1 |
| Rabeprazole Sulfone | 376.1 | 258.1 |
Expertise & Experience: The choice of precursor and product ions is critical for selectivity. It is advisable to select transitions that are unique to each compound to avoid crosstalk. Always confirm the identity of a peak by comparing its retention time and mass spectrum to that of a certified reference standard.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of rabeprazole impurities in a question-and-answer format.
Low Sensitivity/Poor Signal Intensity
Q1: I am not seeing a signal for my low-level impurities, or the signal is very weak. What should I do?
A1: Low sensitivity can stem from several factors. Here is a systematic troubleshooting approach:
-
Check the MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a tuning solution to verify the instrument's performance.
-
Optimize Source Conditions: As described in the MS optimization protocol, systematically tune the source parameters. A suboptimal spray or inefficient desolvation can significantly reduce signal intensity.
-
Mobile Phase Composition: The mobile phase can have a profound impact on ionization efficiency.
-
pH: Ensure the mobile phase pH is suitable for protonating your analytes in ESI+. Adding a small amount of a volatile acid like formic acid (0.1%) can significantly enhance the signal for basic compounds.
-
Organic Modifier: Higher organic content in the mobile phase at the time of elution can improve desolvation efficiency and thus sensitivity.
-
Additives: Avoid non-volatile buffers (e.g., phosphate) as they can cause ion suppression and contaminate the MS source. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can also cause significant signal suppression.
-
-
Matrix Effects: Co-eluting matrix components can compete with the analytes for ionization, leading to ion suppression.
-
Improve Chromatographic Separation: Adjust the gradient to better separate the impurities from the main drug peak and any matrix components.
-
Enhance Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
-
Check for Contamination: Contaminants in the mobile phase, vials, or the LC system itself can lead to high background noise and ion suppression. Use high-purity LC-MS grade solvents and reagents.
Caption: A decision tree for troubleshooting low sensitivity.
Poor Peak Shape (Tailing, Fronting, Splitting)
Q2: My impurity peaks are tailing. What is the likely cause and how can I fix it?
A2: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic analytes like rabeprazole and its impurities, causing peak tailing.
-
Mobile Phase pH: Operating at a low pH (e.g., with 0.1% formic acid) can protonate the basic analytes and suppress the ionization of silanol groups, reducing these interactions.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to poor peak shape. Wash the column with a strong solvent or replace it if necessary.
-
Extra-column Volume: Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can cause peak broadening and tailing. Use pre-cut, low-dead-volume tubing and fittings.
Q3: My peaks are fronting or splitting. What should I investigate?
A3: Peak fronting and splitting often have different root causes than tailing:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to spread and result in distorted peaks. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This can be caused by high pressure or operating at an inappropriate pH. Reversing and flushing the column may sometimes help, but often the column needs to be replaced.
-
Partially Blocked Frit: A clogged inlet frit can distort the sample flow onto the column, causing peak splitting. Back-flushing the column may dislodge the blockage.
Retention Time Shifts
Q4: The retention times of my impurities are shifting between injections. What could be the problem?
A4: Unstable retention times can compromise the reliability of your analysis. Here are the common culprits:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phases daily and ensure accurate measurements of all components. Microbial growth in the aqueous mobile phase can also be a factor.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.
-
Pump Performance: A malfunctioning pump can deliver an inconsistent mobile phase composition, leading to retention time drift. Check for leaks and ensure the pump is properly primed and degassed.
Method Validation According to ICH Guidelines
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Optimizing LC-MS methods for the sensitive detection of rabeprazole impurities requires a systematic and scientifically grounded approach. By understanding the chemical properties of rabeprazole and its impurities, and by methodically optimizing each stage of the analytical process from sample preparation to mass spectrometric detection, researchers can develop robust and reliable methods that meet stringent regulatory requirements. This guide provides a framework for this process and serves as a valuable resource for troubleshooting common issues encountered in the laboratory.
References
-
A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. (2018). Journal of Separation Science. [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. (2016). RSC Advances. [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC/ESI/MS/MS and 1H-NMR experiments: In vitro toxicity evaluation of major degradation products. (2016). ResearchGate. [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: i. (2016). RSC Publishing. [Link]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (2009). Magnetic Resonance in Chemistry. [Link]
-
Structural identification and characterization of potential impurities of rabeprazole sodium. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (2018). ResearchGate. [Link]
- Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC). (2014).
-
Structural identification and characterization of potential impurities of rabeprazole sodium. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Rabeprazole Impurities. (n.d.). SynZeal. [Link]
-
Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. (2009). ResearchGate. [Link]
-
Identification, isolation and characterization of new impurity in rabeprazole sodium. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Structures of R-(+)-rabeprazole and its impurities. (n.d.). ResearchGate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Rabeprazole Sulfone | CAS 117976-47-3 | LGC Standards [lgcstandards.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices to prevent the degradation of rabeprazole to its N-oxide form.
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on rabeprazole. It offers troubleshooting advice and preventative strategies in a direct question-and-answer format to address the common challenge of degradation to rabeprazole N-oxide, a critical factor in ensuring drug stability and efficacy.
Section 1: Understanding the Degradation Pathway
This section covers the fundamental science behind the formation of rabeprazole N-oxide, providing the necessary background to diagnose and prevent its occurrence.
Q1: What is rabeprazole N-oxide and why is it a concern?
Rabeprazole N-oxide is the oxidized form of rabeprazole, where an oxygen atom is added to the nitrogen atom of the pyridine ring in the molecule's structure. This transformation is a common degradation pathway for compounds containing a pyridine moiety. The formation of this N-oxide is a significant concern in pharmaceutical development because it represents a loss of the active pharmaceutical ingredient (API), potentially impacting the drug's potency. Furthermore, as a degradation product, it must be monitored and controlled within strict limits set by regulatory bodies like the ICH to ensure the safety and quality of the final drug product.
Q2: What is the chemical mechanism for the formation of rabeprazole N-oxide?
The formation of rabeprazole N-oxide is an oxidation reaction. The lone pair of electrons on the nitrogen atom in the pyridine ring acts as a nucleophile, attacking an oxidizing agent. This process is often mediated by reactive oxygen species (ROS) such as peroxides or hydroxyl radicals, which can be introduced through excipients (e.g., residual peroxides in povidone), atmospheric oxygen, or catalyzed by the presence of trace metal ions. The reaction is highly dependent on the formulation's microenvironment.
Caption: Mechanism of rabeprazole oxidation to its N-oxide form.
Section 2: Troubleshooting Guide: Identification and Quantification
Accurate detection is the first step in controlling any impurity. This section provides a reliable method for identifying and quantifying rabeprazole N-oxide.
Q3: My chromatogram shows an unknown peak eluting near the main rabeprazole peak. How can I confirm if it is the N-oxide?
An unknown peak in the chromatogram of a stability sample is a common issue. To tentatively identify it as rabeprazole N-oxide, you can perform a forced degradation study. By intentionally exposing a pure sample of rabeprazole to oxidative stress (e.g., 3% hydrogen peroxide), you can selectively generate the N-oxide. If the retention time of the peak in your stressed sample matches the unknown peak in your stability sample, it is likely the N-oxide. For definitive confirmation, the peak should be isolated and characterized using mass spectrometry (MS), looking for a mass increase of 16 amu (the mass of an oxygen atom) compared to the parent rabeprazole molecule.
Q4: Can you provide a validated starting method for quantifying rabeprazole and its N-oxide degradant?
Yes. A stability-indicating HPLC-UV method is the standard approach. The following protocol is a robust starting point that can be adapted to your specific equipment and formulation matrix. The key is to achieve baseline separation between the main rabeprazole peak and the N-oxide peak.
Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation:
-
HPLC system with a UV/Vis or DAD detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
This table provides a validated starting point for method development.
-
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted to 7.0 with NaOH) | Provides good buffering capacity in the neutral range, crucial for peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for rabeprazole and its degradants. |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-25 min: 70-30% B | A gradient is essential to elute the more polar N-oxide and the parent drug with good resolution and within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing run time and pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 284 nm | An isosbestic point for rabeprazole, providing a stable response even with minor pH shifts. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent composed of Mobile Phase A and Acetonitrile (50:50 v/v).
-
Ensure the final concentration is within the linear range of the calibration curve (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm nylon syringe filter before injection to protect the column.
-
-
Analysis and Quantification:
-
Run a system suitability test to ensure the method is performing correctly (check for tailing factor, plate count, and resolution).
-
The N-oxide peak will typically elute before the main rabeprazole peak due to its increased polarity.
-
Quantify the N-oxide using an external standard of purified rabeprazole N-oxide or, if unavailable, by using relative response factors with the rabeprazole standard.
-
Section 3: Proactive Prevention Strategies
The most effective way to manage degradation is to prevent it. This section details practical, science-backed strategies to implement during development.
Q5: How can I prevent N-oxide formation during formulation and storage?
Preventing N-oxide formation requires a multi-faceted approach that controls the chemical environment around the rabeprazole molecule. Key strategies involve pH control, use of antioxidants, and careful selection of excipients.
Caption: A systematic workflow for mitigating N-oxide degradation.
Q6: Which specific excipients should I be cautious with?
Excipients are a primary source of oxidative stress. Povidone (PVP) and crospovidone are known to contain residual peroxides from their manufacturing process, which can directly oxidize rabeprazole. Additionally, excipients containing trace metal ions, such as iron oxides used as colorants, can catalyze oxidation.
Recommended Actions:
-
Source High-Quality Excipients: Request certificates of analysis from suppliers that specify low peroxide values.
-
Screen Excipients: Perform compatibility studies by mixing rabeprazole with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH) to identify problematic ingredients early.
Q7: Which antioxidants and chelating agents are effective?
The addition of antioxidants and chelating agents can be a highly effective protective measure.
-
Antioxidants: These compounds, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), act as "sacrificial" agents. They are more readily oxidized than rabeprazole, thereby consuming the reactive oxygen species before they can degrade the API.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is a common chelating agent that works by sequestering metal ions (like Fe²⁺/Fe³⁺ and Cu²⁺). By binding these ions, EDTA prevents them from catalyzing the oxidation of rabeprazole.
| Stabilizer | Class | Typical Concentration (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01% - 0.1% | Free radical scavenger; intercepts reactive oxygen species. |
| Butylated Hydroxyanisole (BHA) | Antioxidant | 0.01% - 0.1% | Free radical scavenger; often used in combination with BHT. |
| Disodium Edetate (EDTA) | Chelating Agent | 0.05% - 0.2% | Sequesters divalent and trivalent metal ions, inhibiting their catalytic activity. |
| Ascorbic Acid (Vitamin C) | Antioxidant | 0.1% - 0.5% | Water-soluble antioxidant, effective in aqueous-based formulations. |
Section 4: Frequently Asked Questions (FAQs)
Q8: What are the typical regulatory limits for an impurity like rabeprazole N-oxide? According to ICH Q3B(R2) guidelines, the reporting threshold for a degradation product in a new drug product with a maximum daily dose of less than 1g is 0.1%. The identification threshold is 0.2%, and the qualification threshold is typically 0.5%. However, these are general guidelines, and specific limits should be established based on toxicological data.
Q9: My placebo formulation, which contains no rabeprazole, is still showing signs of creating an oxidative environment. What should I investigate? This is a critical finding and strongly suggests an issue with your excipients. The primary suspect would be residual peroxides in polymers like povidone or crospovidone. You should request batches of these excipients with low peroxide values from your supplier or consider alternative stabilizers. Additionally, test the placebo for trace metal contamination.
Q10: Can rabeprazole N-oxide revert to rabeprazole? The N-oxide bond is generally stable, and the reversion of rabeprazole N-oxide back to rabeprazole under typical storage conditions is not a recognized metabolic or chemical pathway. The formation is considered an irreversible degradation step.
References
-
Kumar, N., & Singh, S. (2013). Instability of Rabeprazole in the Solid State: Isolation and Characterization of a New Degradation Product. Scientia Pharmaceutica, 81(1), 163–174. [Link]
-
Reddy, G. M., Mukkanti, K., & Reddy, P. P. (2010). Identification and characterization of a new degradation product of rabeprazole by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 531-536. [Link]
-
Wasylaschuk, W. R., Harmon, P. A., Wagner, G., et al. (2006). Evaluation of the peroxide-forming potential of povidone. Journal of Pharmaceutical Sciences, 95(11), 2486-2495. [Link]
-
Kamila, M. M., Mondal, N., & Ghosh, L. K. (2011). A validated stability-indicating high-performance liquid chromatographic method for rabeprazole sodium. Journal of AOAC International, 94(2), 464-469. [Link]
-
Prasanna, R. P., & Reddy, M. S. (2009). A validated stability indicating HPLC method for the determination of rabeprazole. Rasayan Journal of Chemistry, 2(2), 319-323. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Influence of pH and temperature on the stability of Rabeprazole Sulfide N-Oxide.
Welcome to the technical support center for Rabeprazole Sulfide N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting for stability-related challenges. Rabeprazole, a proton pump inhibitor, is notoriously labile, and understanding the factors that influence the stability of its N-Oxide variant is critical for successful formulation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is critically dependent on pH and temperature. As a benzimidazole derivative, its chemical structure is highly susceptible to degradation in acidic environments.[1][2] The molecule is significantly more stable under neutral to alkaline conditions (pH > 7.0).[1][2] Temperature acts as a catalyst for degradation, with higher temperatures accelerating the breakdown process across all pH levels, a phenomenon consistent with the Arrhenius equation.
Q2: What is the main degradation pathway for this compound in acidic conditions?
In acidic media (pH ≤ 7.0), this compound undergoes rapid, acid-catalyzed degradation.[1][2][3] The primary degradation product formed is often the corresponding thioether (Rabeprazole Sulfide).[1][4] This occurs through a complex rearrangement and reduction mechanism initiated by the protonation of the benzimidazole ring system. This instability is so pronounced that the decomposition half-life in aqueous solutions with a pH below 3.0 can be less than 10 minutes.[2] This rapid degradation is often accompanied by a visible color change, with the solution turning yellow or brown.[3][5]
Troubleshooting Guide
Q3: My solution of this compound turned a strong brown color after being stored in a buffer at pH 6.0. What is causing this discoloration?
This is a classic sign of acid-catalyzed degradation. The brown color is due to the formation of various degradation products.[3][5] At a pH of 6.0, this compound is still unstable and will degrade over time.[2] To prevent this, all solutions should be prepared and stored in alkaline conditions (pH > 8.0) whenever feasible.[1] If the experiment requires a lower pH, the solution should be prepared immediately before use and kept at a low temperature (2-8°C) to minimize the degradation rate.
Q4: I'm running an HPLC stability study and see multiple, poorly resolved peaks appearing over time. How can I improve my analytical method to identify these degradants?
The appearance of multiple peaks indicates that several degradation products are being formed. To resolve and identify these, consider the following optimizations for your stability-indicating HPLC method:
-
Gradient Elution: An isocratic method may not have the power to separate compounds with different polarities. A gradient elution, typically with a C18 column, using a mobile phase of a phosphate buffer and a ramp-up of an organic solvent like acetonitrile, will provide better separation.[6][7]
-
pH of Mobile Phase: The pH of the aqueous portion of your mobile phase is critical. A pH around 6.4 to 7.0 is often used to ensure the stability of the analyte during the chromatographic run itself.[6][8]
-
Hyphenated Techniques: To identify the unknown peaks, HPLC-Mass Spectrometry (LC/MS) is the definitive technique.[4][9] It allows you to determine the molecular weight of each degradant, which is crucial for structural elucidation and confirming degradation pathways.
Experimental Protocols & Data
Protocol 1: Designing a pH-Dependent Stability Study
This protocol outlines a robust experiment to characterize the stability of this compound at various pH values.
Objective: To quantify the degradation rate of this compound at pH 2.0, 7.0, and 9.0 at a constant temperature.
Methodology:
-
Buffer Preparation: Prepare three buffers: 0.01 M HCl (pH 2.0), 0.025 M Phosphate Buffer (pH 7.0), and 0.01 M Sodium Borate Buffer (pH 9.0).
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO).[10]
-
Sample Preparation: Dilute the stock solution with each of the three buffers to a final concentration of 50 µg/mL. Prepare these in triplicate for each time point.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze one set of triplicates for each pH condition using a validated stability-indicating HPLC method. This establishes the initial concentration.
-
Incubation: Store the remaining samples in a temperature-controlled chamber at 40°C.
-
Time-Point Sampling: Withdraw triplicate samples from each pH condition at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze the withdrawn samples by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time for each pH.
Data Presentation: Impact of pH and Temperature
The following table summarizes expected outcomes from a stability study, illustrating the significant influence of both pH and temperature on the degradation of this compound.
| Time (Hours) | % Remaining (pH 2.0, 40°C) | % Remaining (pH 7.0, 40°C) | % Remaining (pH 9.0, 40°C) | % Remaining (pH 7.0, 25°C) |
| 0 | 100% | 100% | 100% | 100% |
| 2 | < 10% | 92% | 99% | 98% |
| 8 | Not Detectable | 75% | 97% | 94% |
| 24 | Not Detectable | 45% | 92% | 88% |
| 48 | Not Detectable | 20% | 85% | 80% |
Note: This data is illustrative and based on the known chemical properties of benzimidazoles. Actual results may vary.
Protocol 2: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined by ICH guidelines.[7][11]
Objective: To intentionally degrade this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 45 minutes. Neutralize with 0.1 M NaOH before analysis.[7] Rabeprazole is known to be very unstable under these conditions.[1][7]
-
Base Hydrolysis: Treat the sample with 0.5 M NaOH at 60°C for 2 hours. Neutralize with 0.5 M HCl before analysis.[7] Significant degradation is expected.[7][12]
-
Oxidative Degradation: Treat the sample with 1% hydrogen peroxide (H₂O₂) at room temperature for 30 minutes. The drug is highly susceptible to oxidative stress.[7]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 3 hours.[7]
-
Photolytic Degradation: Expose the drug product to light providing an overall illumination of 1.2 million lux hours and near UV radiation of 200 watt hours/m². Rabeprazole has shown high stability under photolytic conditions.[7]
Visualized Workflows and Pathways
Degradation Logic Under Different pH Conditions
The following diagram illustrates the general stability and degradation logic for this compound based on pH.
Caption: Logical flow of this compound stability based on pH.
Experimental Workflow for Stability Analysis
This diagram outlines the step-by-step process for conducting a stability study.
Caption: Workflow for a time-course stability analysis experiment.
References
-
KUMAR N, SANGEETHA D. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica. 2013; 81(3):697-712. [Link]
-
Vasu Dev R, Sai Uday Kiran G, Venkata Subbaiah B, et al. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Magn Reson Chem. 2009;47(5):443-448. [Link]
-
Hasanat A, et al. Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. American Journal of Chemistry and Applications. 2015; 2(2):32-35. [Link]
-
Ren S, Tran TT, Tran PH, Rhee YS, Lee BJ. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. J. Pharm. Invest. 2010; 40(6):367-374. [Link]
-
Kumar N, Sangeetha D. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica. 2013; 81(3):697-712. [Link]
-
Kim DW, et al. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Pharmaceutics. 2021; 13(2):259. [Link]
-
ResearchGate. Forced Degradation of Rabeprazole Sodium. [Link]
-
Tran TH, et al. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. J Pharm Biomed Anal. 2008;46(3):547-552. [Link]
-
Bagade S, Shah S. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. 2014. [Link]
-
P, S, K, S. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Journal of Food and Drug Analysis. 2015; 23(3):503-510. [Link]
-
ResearchGate. Stability studies of Rabeprazole sodium. [Link]
-
Ren S, et al. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. Kangwon National University. [Link]
-
Wang Y, et al. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules. Pharmaceutical Development and Technology. 2019; 24(10):1245-1252. [Link]
-
Allmpus. This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 4. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques [pubmed.ncbi.nlm.nih.gov]
- 10. allmpus.com [allmpus.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Photodegradation of Rabeprazole and Its Impurities
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals investigating the photodegradation of rabeprazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: Why is studying the photodegradation of rabeprazole important?
A1: Rabeprazole is a proton pump inhibitor known for its instability under acidic conditions and sensitivity to light.[1][2] Exposure to light can lead to the formation of degradation products, which may have reduced therapeutic efficacy or potentially toxic effects.[3] Therefore, understanding the photodegradation pathway is crucial for developing stable pharmaceutical formulations, ensuring drug product quality, and meeting regulatory requirements for safety and efficacy.[4]
Q2: What are the primary photodegradation impurities of rabeprazole?
A2: The main photodegradation products of rabeprazole identified in studies include benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol.[1][2] Other common process-related impurities and degradants that can be observed during stability studies include Rabeprazole Sulfone and Rabeprazole Thioether (Sulfide).[5][6][7]
Q3: What are the regulatory guidelines for photostability testing?
A3: The primary regulatory guidance is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products".[8][9][10] This guideline outlines the recommended conditions for photostability testing, including the light sources, exposure levels, and procedures for both the drug substance and the drug product.[11][12]
Q4: My rabeprazole sample is turning brown during my experiments. Is this related to photodegradation?
A4: Yes, the discoloration of rabeprazole formulations, often appearing as a brownish color, is a common indicator of its degradation.[13] This can be caused by exposure to light, acidic conditions, or interaction with certain excipients.[14][15]
Troubleshooting Guide
Issue 1: Inconsistent or Poor Degradation During Photostability Studies
Q: I am exposing my rabeprazole sample to the light source as per ICH Q1B guidelines, but I am seeing very little or inconsistent degradation. What could be the cause?
A: This is a common issue that can arise from several factors related to your experimental setup and sample preparation.
-
Causality: The physical form of the sample and the solvent used can significantly impact the extent of photodegradation. Rabeprazole in solid form, especially within an intact tablet, is more stable than when it is in solution.[1][2] The solvent system plays a critical role in the degradation kinetics; for instance, degradation in a methanol solution follows zero-order kinetics.[1]
-
Troubleshooting Steps:
-
Verify Light Source and Exposure: Ensure your photostability chamber is properly calibrated and delivering the required light intensity as specified by ICH Q1B (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light).[11]
-
Sample Preparation: For drug substance testing, ensure a thin, uniform layer is exposed to the light source. If you are testing a solution, consider the solvent's transparency to the wavelength of light being used. Methanol is a common solvent for such studies.[1]
-
Consider the Physical State: Be aware that powdered tablets will degrade faster than intact tablets due to the increased surface area exposure.[1][2] If you are testing a formulated product, the protective effect of the coating and excipients will slow down degradation.
-
Control Temperature: Monitor the temperature inside the photostability chamber. Excessive heat can lead to thermal degradation, confounding your photostability results.
-
Issue 2: Co-elution of Rabeprazole and Its Impurities in HPLC/UPLC Analysis
Q: My chromatograms show overlapping peaks for rabeprazole and its impurities. How can I improve the resolution?
A: Achieving good separation is critical for accurately quantifying impurities. Co-elution is often a sign that the chromatographic method is not fully optimized for the specific degradation products being generated.
-
Causality: The choice of stationary phase (column), mobile phase composition (including pH and organic modifier), and gradient elution program are all critical for resolving structurally similar compounds like rabeprazole and its impurities.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Rabeprazole's stability and chromatographic behavior are highly pH-dependent.[14] A mobile phase with a neutral to slightly alkaline pH (around 7.0) is often used to maintain the stability of the parent drug during analysis.[3] Experiment with small adjustments to the mobile phase pH to improve selectivity.
-
Optimize Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution. A shallow gradient, where the percentage of the organic solvent is increased slowly, can effectively separate closely eluting peaks. A typical gradient might involve a mobile phase of ammonium acetate buffer and acetonitrile.[3][16]
-
Select an Appropriate Column: A C18 column is commonly used for rabeprazole analysis.[3][16] However, if you are still facing resolution issues, consider a column with a different selectivity (e.g., a phenyl-hexyl column) or a smaller particle size (as in UPLC) for higher efficiency.[16]
-
Decrease Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Issue 3: Identification of Unknown Peaks in the Chromatogram
Q: I am observing several unknown peaks in my chromatogram after forced degradation. How can I identify these new impurities?
A: The appearance of unknown peaks is the primary goal of forced degradation studies. Their identification is a critical step in understanding the degradation pathway.
-
Causality: Forced degradation under various stress conditions (light, acid, base, oxidation) is designed to generate potential degradation products that could form under normal storage conditions.[3][17]
-
Troubleshooting and Identification Workflow:
-
Utilize a PDA Detector: A Photo-Diode Array (PDA) detector can provide the UV spectrum of each peak. Comparing the spectra of the unknown peaks to that of the parent drug can give clues about whether the chromophore has been modified.
-
Employ Mass Spectrometry (LC-MS): The most powerful tool for impurity identification is mass spectrometry. An LC-MS/MS system can provide the mass-to-charge ratio (m/z) of the unknown impurity and its fragmentation pattern.[3] This information is often sufficient to propose a chemical structure.
-
Isolate and Characterize: For definitive structural elucidation, the unknown impurity may need to be isolated using preparative HPLC.[3] The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Compare with Known Impurities: Check the retention times and mass spectra against known rabeprazole impurities such as Rabeprazole Sulfone, Rabeprazole Thioether, benzimidazolone, and benzimidazole.[1][5][6][7]
-
Key Experimental Protocols
Protocol 1: Forced Photodegradation of Rabeprazole Drug Substance
This protocol is designed to intentionally degrade rabeprazole to facilitate the identification of photodegradation products and validate the stability-indicating power of analytical methods.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of rabeprazole sodium reference standard.
-
Dissolve in a suitable volume of methanol to achieve a final concentration of 1 mg/mL.
-
-
Exposure to Light:
-
Transfer the solution to a quartz cuvette or a petri dish to ensure maximum light penetration.
-
Place the sample in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a metal halide lamp).[11]
-
Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[11]
-
Simultaneously, prepare a control sample by wrapping an identical sample in aluminum foil and placing it in the same chamber to protect it from light. This will help differentiate between photodegradation and thermal degradation.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot of the exposed and control samples.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC/UPLC analysis.
-
Analyze the samples using a validated stability-indicating method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample with the control sample and the initial sample (time 0).
-
Identify and quantify the degradation products formed.
-
Calculate the percentage of degradation of rabeprazole.
-
Protocol 2: Stability-Indicating UPLC Method for Rabeprazole and Its Impurities
This method is a starting point for the quantitative determination of rabeprazole and its degradation products. Validation according to ICH Q2(R1) guidelines is required.
-
Chromatographic Conditions:
-
Column: Acquity UPLC, RP18 (e.g., 100 x 2.1 mm, 1.7 µm particle size).[16]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0).[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 90% A, 10% B
-
1-10 min: Linear gradient to 50% A, 50% B
-
10-12 min: Linear gradient to 20% A, 80% B
-
12-14 min: Hold at 20% A, 80% B
-
14.1-16 min: Return to 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[16]
-
Column Temperature: 25°C.[16]
-
Detection Wavelength: 280 nm.[16]
-
Injection Volume: 3 µL.[16]
-
-
Sample Preparation:
-
Prepare a stock solution of rabeprazole in the mobile phase.
-
For analysis of forced degradation samples, dilute the sample to an appropriate concentration within the linear range of the method.
-
Data and Visualizations
Table 1: Common Photodegradation and Process-Related Impurities of Rabeprazole
| Impurity Name | Common Designation | Notes |
| 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfonyl]-1-H-benzimidazole | Rabeprazole Sulfone / Impurity A | A common oxidative metabolite and degradant.[6][7][18] |
| 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1-H-benzimidazole | Rabeprazole Thioether / Sulfide | A primary degradation product in acidic conditions, also observed in photodegradation studies.[5][19] |
| Benzimidazolone | Photodegradation Product | Identified as a major product of photodegradation in solution.[1][2] |
| Benzimidazole | Photodegradation Product | Another key product identified after UV exposure.[1][2] |
| [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol | Photodegradation Product | Formed from the cleavage of the rabeprazole molecule.[1] |
Table 2: ICH Q1B Recommended Conditions for Photostability Testing
| Parameter | Condition | Minimum Exposure |
| Visible Light | D65 or ID65 emission standard | ≥ 1.2 million lux hours |
| Ultraviolet A (UVA) | Near UV | ≥ 200 watt-hours / m² |
Source: Adapted from ICH Q1B Guidelines.[11]
Diagram 1: Simplified Photodegradation Pathway of Rabeprazole
Caption: Proposed photodegradation pathway of rabeprazole.
Diagram 2: Experimental Workflow for Photodegradation Analysis
Caption: Workflow for photodegradation analysis of rabeprazole.
References
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. [Link]
-
Reddy, G. S., et al. (2015). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Publishing. [Link]
-
Hasanat, A., et al. (2015). Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. ResearchGate. [Link]
-
Seshadri, R. K., et al. (2013). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING UPLC METHOD, IDENTIFICATION, AND CHARACTERIZATION OF THREE DEGRADANT IMPURITIES IN PHARMACEUTICAL DOSAGE FORM OF RABEPRAZOLE SODIUM. Taylor & Francis Online. [Link]
-
Rhee, Y. S., et al. (2011). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
-
SynZeal. Rabeprazole EP Impurity A | 117976-47-3. [Link]
-
Kumar, A., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health. [Link]
-
ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. [Link]
-
Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. [Link]
-
Pharmaffiliates. Rabeprazole-impurities. [Link]
-
Kumar, S. A., et al. (2015). Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in Dexrabeprazole Sodium. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 117976-47-3 Rabeprazole Sulfone Impurity. [Link]
-
ResearchGate. Degradation behaviors of rabeprazole and the formation of thioether.... [Link]
-
ResearchGate. Forced Degradation of Rabeprazole Sodium. [Link]
-
ResearchGate. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. [Link]
- Google Patents.
-
Damiani, P. C., et al. (2008). Structural elucidation of rabeprazole sodium photodegradation products. PubMed. [Link]
-
El-Gindy, A., et al. (2003). Spectrophotometric and chromatographic determination of rabeprazole in presence of its degradation products. PubMed. [Link]
-
Semantic Scholar. Identification and synthesis of potential impurities of rabeprazole sodium. [Link]
-
ResearchGate. Structural elucidation of rabeprazole sodium photodegradation products. [Link]
-
Quick Company. An Improved Process For The Preparation Of Rabeprazole. [Link]
- Google Patents.
-
ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
-
Semantic Scholar. Structural elucidation of rabeprazole sodium photodegradation products. [Link]
-
ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]
-
Scholars Research Library. Bioanalytical method for measurement of rabeprazole in human plasma. [Link]
-
Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. [Link]
-
ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium. [Link]
-
MDPI. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
Sources
- 1. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. jocpr.com [jocpr.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Rabeprazole Sulfone | CAS 117976-47-3 | LGC Standards [lgcstandards.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Rabeprazole Sulfide N-Oxide and Rabeprazole Sulfone N-Oxide: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of two critical rabeprazole-related compounds: Rabeprazole Sulfide N-Oxide and Rabeprazole Sulfone N-Oxide. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a functional comparison grounded in experimental data and established analytical principles. We will explore their structural differences, metabolic origins, and the analytical methodologies required for their accurate differentiation and quantification.
Introduction: The Significance of Rabeprazole and Its Related Compounds
Rabeprazole is a widely used proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by suppressing gastric acid secretion.[1] The efficacy and safety of a pharmaceutical product like rabeprazole sodium are intrinsically linked to its purity. During synthesis and metabolism, various related compounds, including metabolites and degradation products, can form.[1][2]
Among these, this compound and Rabeprazole Sulfone N-Oxide are noteworthy. The sulfone N-oxide is a known over-oxidized by-product in rabeprazole synthesis, while both N-oxides represent potential metabolites and impurities that require careful monitoring.[2][3] Understanding the distinct physicochemical and analytical characteristics of these two N-oxide compounds is paramount for robust quality control, stability testing, and pharmacokinetic studies. This guide provides the technical foundation for that understanding.
Structural and Physicochemical Comparison
The fundamental difference between this compound and Rabeprazole Sulfone N-Oxide lies in the oxidation state of the sulfur atom in the benzimidazole ring system. This compound contains a sulfide (-S-) linkage, whereas Rabeprazole Sulfone N-Oxide features a sulfone (-SO2-) group. Both molecules share the N-oxide feature on the pyridine ring. This seemingly minor structural variance significantly impacts their polarity, molecular weight, and, consequently, their chromatographic behavior.
| Property | This compound | Rabeprazole Sulfone N-Oxide |
| Synonym | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole[4][5] | 2-[(1H-1,3-Benzimidazole-2-sulfonyl)methyl]-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide[6] |
| Molecular Formula | C18H21N3O3S[4][5] | C18H21N3O5S[4][6][7] |
| Molecular Weight | 359.44 g/mol [4][5] | 391.4 g/mol [6][7] |
| Key Structural Difference | Sulfide (-S-) bridge | Sulfone (-SO2-) bridge |
| CAS Number | 924663-40-1[4][5] | 924663-37-6[6][7] |
Formation Pathways: Synthesis and Metabolism
Understanding the origin of these compounds is crucial for developing control strategies in drug manufacturing and for interpreting metabolic data.
Rabeprazole Sulfone N-Oxide is often formed as an over-oxidized by-product during the synthesis of rabeprazole itself.[2][3] The standard synthesis involves the oxidation of a sulfide precursor to the desired sulfoxide (rabeprazole). If the oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA), is used in excess or under suboptimal conditions, it can lead to further oxidation of both the sulfur atom to a sulfone and the pyridine nitrogen to an N-oxide, yielding the sulfone N-oxide.[2][3][8]
This compound can be synthesized for use as a reference standard. One pathway involves the N-oxidation of the pyridine precursor, followed by condensation with 2-mercaptobenzimidazole to form the sulfide bridge.[3]
Metabolically, rabeprazole undergoes extensive processing in the liver, primarily through the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4, as well as non-enzymatic pathways.[9][10][11] Rabeprazole is known to be oxidized to rabeprazole sulfone by CYP3A4.[12][13] While the specific pathways leading to the N-oxide variants are less detailed in readily available literature, they represent potential oxidative metabolites that must be considered in comprehensive pharmacokinetic profiling.
Caption: Synthetic and metabolic pathways of rabeprazole.
Analytical Methodologies and Comparative Performance
The primary tool for separating and quantifying these closely related compounds is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[14] The difference in polarity between the sulfide and sulfone groups is the key to their chromatographic separation.
Comparative Chromatographic Behavior
In reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, the elution order is typically from most polar to least polar. The sulfone (-SO2-) group is significantly more polar than the sulfide (-S-) group. Therefore, Rabeprazole Sulfone N-Oxide is expected to elute earlier (have a shorter retention time) than this compound under typical RP-HPLC conditions.
Forced degradation studies, which are essential for developing stability-indicating methods, confirm that HPLC can effectively separate rabeprazole from its various degradation products and related impurities, including the sulfone and N-oxide forms.[14][15]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a representative example of a stability-indicating method capable of separating rabeprazole and its related substances, including the N-oxide variants. This method is based on principles described in the literature for rabeprazole impurity profiling.[14][16][17]
Objective: To develop and validate an RP-HPLC method for the simultaneous determination of Rabeprazole, this compound, and Rabeprazole Sulfone N-Oxide.
1. Chromatographic System & Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[14]
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) buffer with 0.1% Triethylamine, pH adjusted to 6.4, mixed with acetonitrile in a 90:10 (v/v) ratio.[16]
-
Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.[16]
-
Column Temperature: 30°C.[16]
-
Injection Volume: 20 µL.
2. Gradient Elution Program: A gradient program is crucial for resolving compounds with different polarities within a reasonable timeframe.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 100 | 0 |
| 45 | 100 | 0 |
3. Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound and Rabeprazole Sulfone N-Oxide reference standards (e.g., 100 µg/mL) in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Test Sample: Dissolve the rabeprazole drug substance or product in the diluent to achieve a target concentration (e.g., 500 µg/mL).[14]
-
Spiked Sample: To confirm specificity, spike the test sample with known amounts of the sulfide N-oxide and sulfone N-oxide impurities.
4. Rationale and Self-Validation:
-
Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the benzimidazole compounds. The gradient elution is necessary because a single isocratic mobile phase would either elute the polar sulfone N-oxide too quickly or result in an excessively long retention time for the less polar sulfide N-oxide. The pH of 6.4 is selected to ensure the stability of rabeprazole during analysis.[16]
-
Self-Validation (System Suitability): Before sample analysis, the chromatographic system must be validated. Inject a system suitability solution (a mix of all compounds) multiple times. The system is deemed ready if parameters like resolution between adjacent peaks are >1.5, the tailing factor for each peak is <2.0, and the relative standard deviation (RSD) for replicate injections is <2.0%.[16]
Caption: A typical workflow for HPLC-based impurity analysis.
Conclusion and Implications for Research
The comparative analysis of this compound and Rabeprazole Sulfone N-Oxide reveals critical distinctions rooted in the oxidation state of the sulfur atom. The sulfone N-oxide is a more polar, over-oxidized synthetic by-product, while the sulfide N-oxide is its less polar counterpart.
For drug development professionals, these differences have direct implications:
-
Process Chemistry: Manufacturing processes must be carefully controlled to minimize the over-oxidation that leads to the formation of Rabeprazole Sulfone N-Oxide.
-
Analytical Development: Stability-indicating analytical methods, like the RP-HPLC protocol detailed here, must demonstrate baseline separation of both N-oxide species from the active pharmaceutical ingredient (API) and from each other to ensure accurate purity assessments.
-
Metabolite Identification: Researchers studying the pharmacokinetics of rabeprazole should be aware of these potential N-oxide metabolites and utilize analytical techniques with sufficient resolution and sensitivity (e.g., LC-MS/MS) for their detection and characterization in biological matrices.
By understanding and applying the principles outlined in this guide, researchers can ensure the development of robust analytical methods, leading to higher quality control and a more comprehensive understanding of rabeprazole's disposition in vivo.
References
- N.V., S., et al. (2012).
- BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for Rabeprazole Sulfone Impurity Analysis. BenchChem.
- Thorn, C. F., et al. (2021).
- Reddy, G. M., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug.
- Taylor & Francis Online. (2008).
- Grienke, U., et al. (2000). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed.
- Roy, B., et al. (2014).
- Fass, R. (2012). Review article: Relationship between the metabolism and efficacy of proton pump inhibitors - Focus on rabeprazole. Alimentary Pharmacology & Therapeutics.
- Miura, M., & Tada, H. (2004). Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 58(5), 515–521.
- Sreenivas, N., et al. (2012). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of Pharmacy and Pharmaceutical Sciences.
- Patel, S. K., et al. (2021). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Journal of the Indian Chemical Society.
- PharmGKB. (n.d.).
- Kumar, A., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.
- Reddy, R. B., et al. (2012). Isolation, synthesis and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
- Google Patents. (n.d.).
- Bagade, S. B., & Shah, S. A. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar.
- Rane, R. C., et al. (2013). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research.
- Beg, S., et al. (2014). Forced Degradation of Rabeprazole Sodium.
- BenchChem. (n.d.). Dealing with rabeprazole degradation in acidic conditions during analysis.
- SynZeal. (n.d.). Rabeprazole EP Impurity I | 924663-37-6.
- BenchChem. (n.d.). Rebeprazole sulfone N-oxide | 924663-37-6.
- National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem.
- Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium.
- Simson Pharma Limited. (n.d.). Rabeprazole sulfone N-oxide Impurity | CAS No- 924663-37-6.
- Allmpus. (n.d.). This compound.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 924663-40-1.
- Opulent Pharma. (n.d.). This compound.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. allmpus.com [allmpus.com]
- 5. This compound - Opulent Pharma [opulentpharma.com]
- 6. Rabeprazole EP Impurity I | 924663-37-6 | SynZeal [synzeal.com]
- 7. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sphinxsai.com [sphinxsai.com]
Evaluation and comparison of different analytical methods for rabeprazole impurities.
A Comparative Guide to the Analytical Evaluation of Rabeprazole Impurities
This guide provides an in-depth evaluation and comparison of various analytical methodologies for the detection and quantification of impurities in rabeprazole. As a proton pump inhibitor widely used in the treatment of acid-related disorders, ensuring the purity of rabeprazole is paramount to its safety and efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform method selection and development.
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines.[3][4][5][6][7] The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6][7] This guide will explore various analytical techniques in the context of these regulatory expectations.
The Landscape of Rabeprazole Impurities
Rabeprazole is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, leading to the formation of several degradation products.[8][9][10] Additionally, process-related impurities can be introduced during the synthesis of the API.[1] Common impurities include rabeprazole sulfone, rabeprazole sulfide, and rabeprazole N-oxide.[11] A comprehensive analytical method must be capable of separating and quantifying these impurities from the parent drug and from each other.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of rabeprazole and its impurities.[1][8][9][12][13] Its robustness, reproducibility, and ability to resolve complex mixtures make it the industry standard.
Causality Behind Experimental Choices in HPLC Method Development
The primary objective of an HPLC method for impurity profiling is to achieve adequate separation (resolution) between the main component (rabeprazole) and all potential impurities.[14] This is a stability-indicating method, meaning it can accurately measure the drug substance in the presence of its degradation products.[8][9][15]
-
Column Selection: A C18 column is the most common choice for rabeprazole analysis due to its hydrophobic stationary phase, which provides good retention and separation of the moderately polar rabeprazole and its related substances.[1][8]
-
Mobile Phase Composition: A gradient elution is typically preferred over an isocratic one.[1][14] This allows for the effective separation of impurities with a wide range of polarities. The mobile phase usually consists of a buffer (e.g., phosphate or acetate) to control the pH and an organic modifier (e.g., acetonitrile or methanol).[1][8][10] The pH of the mobile phase is a critical parameter, as rabeprazole is acid-labile.[16]
-
Detection: UV detection is commonly used, with the wavelength set at or near the maximum absorbance of rabeprazole and its impurities (typically around 280-290 nm) to ensure high sensitivity.[1][8][9][17][18]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
The following protocol is a representative example of a validated RP-HPLC method for the determination of rabeprazole impurities.[8][15]
Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[8]
-
Mobile Phase A: 0.025 M KH2PO4 buffer with 0.1% triethylamine in water, pH 6.4, mixed with acetonitrile (90:10 v/v)[8]
-
Mobile Phase B: Acetonitrile and water (90:10 v/v)[8]
-
Gradient Program: A linear gradient program is employed to ensure the separation of all impurities.
System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This typically involves injecting a standard solution and checking parameters like theoretical plates, tailing factor, and resolution between critical pairs.
Emerging and Complementary Analytical Techniques
While HPLC is the dominant method, other techniques offer specific advantages and can be used for confirmation or for the analysis of specific types of impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[17][18] This results in:
-
Faster analysis times: Run times can be significantly reduced compared to conventional HPLC.
-
Improved resolution and sensitivity: The smaller particles lead to sharper peaks and better separation.[17][18]
A UPLC method for rabeprazole and its impurities has been developed using an Acquity UPLC RP18 column (100 × 2.1 mm, 1.7 µm) with a flow rate of 0.4 mL/min, demonstrating superior performance in terms of speed and resolution.[17][18]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously.[19][20][21] It is a cost-effective method for the quantification of rabeprazole and its impurities.[20]
A validated HPTLC method for the simultaneous estimation of rabeprazole and domperidone has been reported, using a mobile phase of ethyl acetate-methanol-benzene-acetonitrile and UV detection at 287 nm.[19] Another method for rabeprazole and itopride hydrochloride utilized a mobile phase of n-butanol, toluene, and ammonia with detection at 288 nm.[21]
Capillary Electrophoresis (CE)
CE is a powerful separation technique with high efficiency and resolution.[22] It is particularly useful for the analysis of charged molecules and offers the advantages of low sample and reagent consumption and fast analysis times.[22][23][24]
A validated CE method for the determination of rabeprazole in pharmaceutical dosage forms used a bare fused-silica capillary with a 10 mM sodium tetraborate buffer at pH 9.0 and UV detection at 291 nm.[23][24]
Comparative Performance of Analytical Methods
The choice of analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. research), available instrumentation, and desired performance characteristics.
| Parameter | HPLC | UPLC | HPTLC | CE |
| Principle | Partition chromatography | Partition chromatography | Adsorption chromatography | Electrophoretic mobility |
| Resolution | Good to Excellent | Excellent | Moderate to Good | Excellent |
| Analysis Time | Moderate | Fast | Fast (for multiple samples) | Fast |
| Sensitivity | High | Very High | Moderate to High | High |
| Solvent Consumption | High | Low | Low | Very Low |
| Cost per Sample | Moderate | High | Low | Moderate |
| Validation | Well-established | Well-established | Established | Established |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of rabeprazole impurities using HPLC, from sample preparation to data analysis.
Caption: A typical workflow for the HPLC analysis of rabeprazole impurities.
Conclusion and Future Perspectives
The evaluation and comparison of different analytical methods for rabeprazole impurities reveal that while RP-HPLC remains the gold standard due to its robustness and widespread availability, newer techniques like UPLC offer significant advantages in terms of speed and resolution. HPTLC and CE serve as valuable alternatives, particularly for high-throughput screening and orthogonal testing, respectively.
The choice of the most appropriate method should be based on a thorough understanding of the specific analytical needs and regulatory requirements. As analytical technologies continue to advance, the integration of mass spectrometry (MS) with liquid chromatography (LC-MS) will likely play an increasingly important role in the identification and characterization of novel impurities, further ensuring the quality and safety of rabeprazole.[1][13][18]
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (URL: [Link])
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (URL: [Link])
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (URL: [Link])
-
Impurity guidelines in drug development under ICH Q3. (URL: [Link])
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (URL: [Link])
-
ICH Q3A(R2) Impurities in New Drug Substances. (URL: [Link])
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (URL: [Link])
-
Rabeprazole USP Monograph. (URL: [Link])
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chrom
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (URL: [Link])
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. (URL: [Link])
-
Comparison of quality between rabeprazole base and rabeprazole sodium after execution in pilot plant. (URL: [Link])
-
Identification and characterization of potential impurities of rabeprazole sodium. (URL: [Link])
-
Structural elucidation of rabeprazole sodium photodegradation products. (URL: [Link])
-
Identification and characterization of potential impurities of rabeprazole sodium. (URL: [Link])
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. (URL: [Link])
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (URL: [Link])
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (URL: [Link])
-
HPTLC Determination of Rabeprazole and Domperidone in Capsules and its Validation. (URL: [Link])
-
Rabeprazole sodium. (URL: [Link])
-
HPTLC Method Development And Validation For Rabeprazole Sodium In Pharmaceutical Formulation. (URL: [Link])
-
Validation of a Capillary Electrophoresis Method for Analysis of Rabeprazole Sodium in a Pharmaceutical Dosage Form. (URL: [Link])
-
Simultaneous HPTLC Determination of Rabeprazole and Itopride Hydrochloride From Their Combined Dosage Form. (URL: [Link])
-
Rabeprazole Sodium-impurities. (URL: [Link])
-
Validation of a capillary electrophoresis method for analysis of rabeprazole sodium in a pharmaceutical dosage form. (URL: [Link])
-
A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form. (URL: [Link])
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. journals.stmjournals.com [journals.stmjournals.com]
- 21. Simultaneous HPTLC Determination of Rabeprazole and Itopride Hydrochloride From Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Validation of a capillary electrophoresis method for analysis of rabeprazole sodium in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Quantitative Determination of Rabeprazole Sulfide N-Oxide by HPLC
Introduction: The Critical Role of Impurity Quantification in Pharmaceutical Quality
Rabeprazole, a proton pump inhibitor, is a widely used therapeutic agent for managing acid-related gastrointestinal disorders.[1][2][3] The manufacturing process and storage of Rabeprazole can lead to the formation of several related substances, including process impurities and degradation products.[4][5][6][7] Among these, Rabeprazole Sulfide N-Oxide is a potential impurity that requires precise and accurate quantification to ensure the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for quantifying such impurities be rigorously validated to demonstrate their suitability for the intended purpose.[8][9][10][11]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of this compound. We will delve into the causality behind the experimental choices for method validation, present comparative performance data, and provide detailed protocols grounded in the principles of scientific integrity. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate analytical method for their specific needs.
The Analytical Challenge: Separating Structurally Similar Compounds
The primary analytical challenge lies in achieving adequate separation (resolution) between the active pharmaceutical ingredient (API), Rabeprazole, and its closely related impurities, including this compound, Rabeprazole Sulfone, and Rabeprazole Sulfide.[12] These compounds often share similar physicochemical properties, making their separation on a chromatographic column complex. A successful method must be stability-indicating, meaning it can resolve the analyte of interest from any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light).[1][4][6]
The relationship between Rabeprazole and some of its key impurities is illustrated below. This compound is one of several potential transformation products that must be monitored.
Caption: Relationship between Rabeprazole and key impurities.
Comparative Analysis of HPLC Methodologies
We will compare two reversed-phase HPLC (RP-HPLC) methods. Method A is a gradient elution method designed for comprehensive separation of multiple impurities, while Method B is a simpler isocratic method that offers a faster run time, potentially suitable for routine quality control where only specific impurities are monitored.
| Parameter | Method A: Gradient Stability-Indicating Method | Method B: Isocratic Screening Method |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm), 5 µm | Lichrosphere 100 RP-8 (100 mm x 4.6 mm), 5 µm |
| Mobile Phase A | 0.025 M KH2PO4 Buffer (pH 6.4) : Acetonitrile (90:10) | 0.1 M Sodium Phosphate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile : Water (90:10) | N/A |
| Elution Mode | Gradient | Isocratic: Buffer : Acetonitrile (65:35) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV at 285 nm |
| Column Temp. | 30°C | Ambient |
Method Validation: A Comparative Performance Review
The validation of an analytical method is a systematic process that demonstrates its reliability for its intended purpose.[10] This process follows the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[8][9]
Caption: A typical workflow for HPLC method validation.
Specificity (Selectivity)
Expertise & Experience: Specificity is the cornerstone of any impurity quantification method. It demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and placebo components.[4][10] This is typically proven through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradants. The method is considered stability-indicating if all degradant peaks are well-resolved from the analyte peak and from each other.[6]
Comparative Data:
| Parameter | Method A: Gradient Stability-Indicating Method | Method B: Isocratic Screening Method |
| Forced Degradation | Full separation of Rabeprazole, Sulfide N-Oxide, and all major degradants.[4] | Potential co-elution with some degradation products due to shorter run time and isocratic nature. |
| Resolution (Analyte vs. nearest peak) | > 2.0 | > 1.5 |
| Peak Purity (Analyte) | > 99.5% (via PDA detector) | > 99.0% (via PDA detector) |
| Placebo Interference | No interference at the retention time of the analyte. | No interference at the retention time of the analyte. |
Trustworthiness: Method A provides higher confidence in specificity due to its superior resolving power in complex mixtures generated during forced degradation, making it more reliable for stability studies.[4][5]
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the detector's response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. For impurity methods, the range should typically cover from the reporting threshold to 120% of the specification limit.
Comparative Data:
| Parameter | Method A: Gradient Stability-Indicating Method | Method B: Isocratic Screening Method |
| Range (µg/mL) | 0.1 - 2.0 | 0.1 - 5.0 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| y-intercept bias (%) | < 2.0% of response at 100% level | < 3.0% of response at 100% level |
Trustworthiness: Both methods exhibit excellent linearity. Method A's slightly higher correlation coefficient and lower y-intercept bias suggest a marginally better fit of the data to the linear model.
Accuracy (Trueness)
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. For impurity analysis, it is determined by spiking a sample matrix (e.g., the drug product) with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).[4] The percentage recovery is then calculated.
Comparative Data:
| Spiked Level | Method A: % Recovery (Mean ± RSD) | Method B: % Recovery (Mean ± RSD) |
| LOQ Level | 98.5 ± 2.1% | 97.2 ± 3.5% |
| 100% Level | 101.2 ± 1.5% | 99.5 ± 2.0% |
| 120% Level | 100.8 ± 1.3% | 101.9 ± 1.8% |
| Overall Range | 98.5% - 101.2% | 97.2% - 101.9% |
Trustworthiness: Method A demonstrates slightly better recovery and lower variability (RSD) at the LOQ level, which is critical for quantifying impurities at very low concentrations. Both methods show excellent accuracy within the typical acceptance criteria of 90-110%.[4]
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Analysis conducted by different analysts, on different days, or with different equipment.
Comparative Data:
| Parameter | Method A: Gradient Stability-Indicating Method (%RSD) | Method B: Isocratic Screening Method (%RSD) |
| Repeatability (n=6) | < 2.0% | < 2.5% |
| Intermediate Precision (n=6) | < 3.0% | < 4.0% |
Trustworthiness: The lower Relative Standard Deviation (%RSD) values for Method A indicate higher precision, both within a single run and between different runs. This suggests it is a more consistent and reproducible method.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
These are crucial for impurity methods to ensure that even trace amounts of the analyte can be reliably measured. They are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve.
Comparative Data:
| Parameter | Method A: Gradient Stability-Indicating Method | Method B: Isocratic Screening Method |
| LOD (µg/mL) | 0.03 | 0.05 |
| LOQ (µg/mL) | 0.10 | 0.15 |
Trustworthiness: Method A is more sensitive, with lower LOD and LOQ values. This makes it superior for applications requiring the quantification of trace-level impurities, which is often a critical regulatory requirement.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include pH of the mobile phase buffer, column temperature, flow rate, and mobile phase composition.
Comparative Data:
| Varied Parameter | Method A: Gradient Stability-Indicating Method (%RSD of results) | Method B: Isocratic Screening Method (%RSD of results) |
| Flow Rate (±10%) | < 2.5% | < 4.0% |
| Mobile Phase pH (±0.2 units) | < 2.0% | < 3.0% |
| Column Temperature (±5°C) | < 1.5% | < 2.5% |
Trustworthiness: Method A shows greater robustness, with system suitability parameters (e.g., resolution, tailing factor) and quantitative results being less affected by minor changes in operating conditions. This is a critical attribute for methods intended for transfer between different laboratories or instruments.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Linearity Solutions: Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 0.1 to 2.0 µg/mL).
-
Sample Solution (e.g., for a 20 mg tablet): Weigh and transfer tablet powder equivalent to 25 mg of Rabeprazole into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.[4] Filter through a 0.45 µm filter before injection.
Protocol 2: Accuracy by Spiking
-
Prepare the sample solution as described above.
-
Spike the sample solution with known amounts of the impurity stock solution at three levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Analyze the un-spiked and spiked samples in triplicate.
-
Calculate the percentage recovery using the formula: % Recovery = [(Spiked Sample Result - Un-spiked Sample Result) / Amount Added] * 100
Conclusion and Recommendation
This comparative guide demonstrates the validation of two distinct HPLC methods for the quantification of this compound.
-
Method A (Gradient Stability-Indicating Method) is unequivocally superior in terms of specificity, precision, sensitivity (LOD/LOQ), and robustness. Its ability to resolve the target analyte from all potential degradation products makes it the authoritative choice for stability studies, method development, and final release testing where comprehensive impurity profiling is required.[4][5][6]
-
Method B (Isocratic Screening Method) offers the advantage of a significantly shorter run time and simpler mobile phase preparation. While it meets the basic criteria for linearity and accuracy, its lower resolving power and sensitivity make it less suitable for stability-indicating analysis. However, it could be considered a viable alternative for in-process control or routine quality checks where speed is critical and the impurity profile is well-understood.
For researchers, scientists, and drug development professionals operating under stringent regulatory expectations, Method A is the recommended approach . Its comprehensive validation provides a high degree of assurance in the quality, safety, and efficacy of the Rabeprazole drug product.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link][4][5][6]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][9][10]
-
ResearchGate. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
-
Reddy, G. M., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Rao, B. M., et al. (2010). Stability-Indicating LC Method for Simultaneous Estimation of Rabeprazole Sodium Hydrochloride and Itopride Hydrochloride in Combined Dosage Form. Global Science Books. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (n.d.). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. [Link]
-
Reddy, R. B., et al. (2012). Isolation, characterization of new impurities and a process-related impurity in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]
-
Sreenivas, N., et al. (2015). Method Development and Validation of Rabeprazole in Bulk and Tablet Dosage Form by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Allmpus. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Structure of rabeprazole and its related substances. [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole N-oxide. PubChem Compound Database. [Link]
-
Al-Zoubi, N., et al. (2014). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. Journal of Analytical Methods in Chemistry. [Link]
-
Kumar, A., et al. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-216. [Link]
-
Patel, B. H., et al. (2012). HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form. International Journal of Pharmacy and Analytical Research, 1(1), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for the Analysis of Rabeprazole Degradation Products
In the landscape of pharmaceutical quality control, the rigorous analysis of drug degradation products is paramount to ensuring the safety and efficacy of therapeutic agents. Rabeprazole, a proton pump inhibitor widely used in the management of acid-related disorders, is known to be susceptible to degradation under various stress conditions. This guide provides a comprehensive cross-validation of key analytical techniques for the identification and quantification of rabeprazole degradation products, offering researchers, scientists, and drug development professionals a comparative framework for selecting the most appropriate methodology for their specific needs.
The narrative that follows is grounded in established scientific principles and aims to provide not just procedural steps, but the underlying rationale for experimental choices, thereby creating a self-validating system of protocols. All methodologies and claims are substantiated with references to authoritative sources in the field.
The Imperative of Degradation Product Analysis for Rabeprazole
Rabeprazole sodium is chemically unstable in acidic environments, and its degradation can also be induced by oxidative, thermal, and photolytic stress.[1][2][3] The resulting degradation products, if present in the final drug product, can potentially impact its safety and efficacy. Therefore, regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of these impurities.[4][5] This necessitates the development and validation of stability-indicating analytical methods that can effectively separate and quantify rabeprazole from its degradation products.[1][2]
Designing a Forced Degradation Study: A Foundational Step
To effectively compare analytical techniques, a robust forced degradation study is the first critical step. This involves subjecting rabeprazole to a range of stress conditions to generate its potential degradation products. The conditions outlined below are based on established protocols and ICH guidelines.[1][2][6]
Experimental Workflow for Forced Degradation
Caption: Workflow for a typical forced degradation study of rabeprazole.
Detailed Protocols for Forced Degradation
-
Acid Hydrolysis: A solution of rabeprazole sodium (e.g., 500 µg/mL) is treated with 0.1 M hydrochloric acid and incubated at 60°C for a specified period (e.g., 45 minutes). The reaction is then neutralized with an equivalent amount of 0.1 M sodium hydroxide.[1]
-
Base Hydrolysis: A solution of rabeprazole sodium is treated with 0.5 M sodium hydroxide and incubated at 60°C for a longer duration (e.g., 2 hours), followed by neutralization with 0.5 M hydrochloric acid.[1]
-
Oxidative Degradation: The drug solution is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature for about 30 minutes.[1]
-
Thermal Degradation: A solid sample of rabeprazole is exposed to dry heat (e.g., 60°C) for a defined period.
-
Photolytic Degradation: The drug product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Cross-Validation of Analytical Techniques
The following sections detail the application and comparative performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of rabeprazole degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the routine analysis of drug purity and stability.
Experimental Protocol:
-
Column: A reversed-phase column, such as a Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm), is commonly employed.[1][2]
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase consists of a phosphate buffer (e.g., 0.025 M potassium dihydrogen orthophosphate, pH adjusted) as solvent A and a mixture of acetonitrile and water as solvent B.[1][2]
-
Detection: UV detection at a wavelength of 280-286 nm is suitable for rabeprazole and its impurities.[2][7]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1][2]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC.
Experimental Protocol:
-
Column: A sub-2 µm particle column, such as an Acquity UPLC RP18 (100 × 2.1 mm, 1.7 µm), is used.[8]
-
Mobile Phase: Similar to HPLC, a gradient elution with a buffered aqueous phase and an organic modifier is used, but with a steeper gradient and higher flow rate to leverage the smaller particle size.
-
Detection: A photodiode array (PDA) detector is often used to provide spectral information for peak purity assessment.[8]
-
Flow Rate: A higher flow rate, for instance, 0.4 mL/min, is typical for the smaller column dimensions.[8]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness.
Experimental Protocol:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.[9][10]
-
Mobile Phase: A mixture of solvents such as toluene, chloroform, methanol, and ammonia in appropriate ratios is used for development.[11]
-
Detection: Densitometric scanning in absorbance mode at a suitable wavelength (e.g., 285 nm) is used for quantification.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and structural elucidation of unknown degradation products.[12][13][14]
Experimental Protocol:
-
LC System: An HPLC or UPLC system is coupled to a mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, and analysis can be performed in both positive and negative ion modes. Tandem mass spectrometry (MS/MS) experiments are crucial for structural characterization.[12]
Comparative Performance Analysis
The choice of an analytical technique is dictated by a balance of performance characteristics, as defined by ICH guidelines Q2(R2).[4][15] The following table summarizes the comparative performance of the discussed techniques for the analysis of rabeprazole degradation products, based on data synthesized from the literature.
| Performance Characteristic | HPLC | UPLC | HPTLC | LC-MS |
| Specificity/Selectivity | Good to Excellent | Excellent | Moderate to Good | Excellent |
| Linearity (r²) | > 0.999[16] | > 0.999 | > 0.99[11] | > 0.99 |
| Accuracy (% Recovery) | 98-102%[16] | 98-102% | 98-102%[11] | 98-102% |
| Precision (% RSD) | < 2%[16] | < 1.5% | < 2% | < 2% |
| Limit of Detection (LOD) | Low (ng level) | Very Low (pg level) | Moderate (ng level) | Very Low (pg-fg level) |
| Limit of Quantification (LOQ) | Low (ng level) | Very Low (pg level) | Moderate (ng level) | Very Low (pg-fg level) |
| Robustness | High | High | Moderate | Moderate |
| Analysis Time | Moderate | Fast | Very Fast (per sample) | Moderate to Slow |
| Cost per Sample | Moderate | High | Low | Very High |
| Primary Application | Routine QC, Stability Studies | High-throughput screening, Impurity profiling | Screening, Preliminary analysis | Identification, Structural elucidation |
Diagram of Cross-Validation Logic
Caption: Logical flow for the cross-validation of analytical techniques.
Causality Behind Experimental Choices and In-Depth Insights
-
HPLC as the Workhorse: HPLC remains the gold standard for routine quality control due to its robustness, reproducibility, and well-established protocols. The choice of a C18 column is based on the non-polar nature of rabeprazole, allowing for effective separation via reversed-phase chromatography. The use of a phosphate buffer is critical to control the pH of the mobile phase, which is essential for consistent retention times and peak shapes, especially for a pH-sensitive molecule like rabeprazole.[16]
-
UPLC for Enhanced Performance: The transition to UPLC is driven by the need for higher throughput and sensitivity. The sub-2 µm particles in UPLC columns provide a significant increase in theoretical plates, leading to sharper peaks and better resolution. This is particularly advantageous for separating closely eluting degradation products. The trade-off is the higher backpressure and the need for more sophisticated instrumentation.
-
HPTLC for Rapid Screening: HPTLC's main advantage is its parallel processing capability, allowing for the simultaneous analysis of numerous samples. This makes it an excellent choice for initial screening of degradation under a wide array of conditions. However, its resolution and sensitivity are generally lower than that of HPLC and UPLC.
-
LC-MS for Definitive Identification: When unknown peaks are detected in the chromatograms from other techniques, LC-MS is indispensable for their identification. The mass-to-charge ratio provides the molecular weight of the degradation product, and fragmentation patterns from MS/MS experiments help in elucidating its chemical structure. Several degradation products of rabeprazole have been identified and characterized using LC-MS/MS experiments.[12]
Conclusion: A Multi-faceted Approach to a Singular Goal
The cross-validation of analytical techniques for the analysis of rabeprazole degradation products reveals that no single method is universally superior. Instead, a complementary approach is often the most effective. HPTLC can be employed for rapid screening, followed by HPLC or UPLC for routine quantification and stability studies. When unknown impurities are encountered, LC-MS provides the definitive structural information required for their characterization. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient analytical strategy to ensure the quality, safety, and efficacy of rabeprazole-containing drug products.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]
-
Reddy, G. S., et al. (2015). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 5(10), 7186-7196. [Link]
-
Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 1235-1246. [Link]
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. MDPI. [Link]
-
Prajapati, D. J., et al. (2011). HPTLC Method for Simultaneous Estimation of Rabeprazole Sodium and Itopride Hydrochloride in Capsule and Bulk Drug. International Journal of ChemTech Research, 3(2), 795-801. [Link]
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. [Link]
-
Dev, R. V., et al. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Magnetic Resonance in Chemistry, 47(5), 443-448. [Link]
-
Bagade, S. B., & Shah, S. (2014). method development and validation and forced degradation study on rabeprazole sodium using rphplc. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Reddy, B. M., et al. (2012). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]
-
Patel, M., et al. (2018). HPTLC Method Development and Validation for the Estimation of Rabeprazole Sodium and Itopride Hydrochloride in Tablet Dosage form. ResearchGate. [Link]
-
Dev, R. V., et al. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. PubMed. [Link]
-
Surve, S., et al. (2015). HPTLC AND HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF RABEPRAZOLE SODIUM AND LEVOSULPIRIDE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. [Link]
-
Bhoi, S., et al. (2022). HPTLC Method Development And Validation For Rabeprazole Sodium In Pharmaceutical Formulation. STM Journals. [Link]
-
Patel, P. M., et al. (2011). Simultaneous HPTLC Determination of Rabeprazole and Itopride Hydrochloride From Their Combined Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(1), 80–84. [Link]
-
Islam, M. T., et al. (2015). Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. ResearchGate. [Link]
-
Liu, Y., et al. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. PubMed. [Link]
-
Reddy, B. M., et al. (2012). Identification and characterization of potential impurities of rabeprazole sodium. ResearchGate. [Link]
- Google Patents. (2021). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
Reddy, G. S., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. PubMed. [Link]
-
Shirkhedkar, A. A., & Surana, S. J. (2009). Degradation products (DP) of rabeprazole sodium from acid, base,... ResearchGate. [Link]
-
Rahman, M. M., et al. (2014). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. Journal of Analytical Methods in Chemistry, 2014, 583653. [Link]
-
Ren, S., et al. (2011). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Jenke, D. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. ICH. [Link]
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. wjpps.com [wjpps.com]
- 7. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous HPTLC Determination of Rabeprazole and Itopride Hydrochloride From Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC‐hyphenated techniques | Semantic Scholar [semanticscholar.org]
- 14. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Showdown: A Comparative Analysis of Rabeprazole and Its Primary Metabolites
In the landscape of proton pump inhibitors (PPIs), rabeprazole stands out for its efficacy in treating acid-related gastrointestinal disorders. However, the therapeutic journey of rabeprazole through the body is a dynamic process of metabolism, yielding primary metabolites with their own distinct chemical characteristics. For researchers, scientists, and drug development professionals, a deep understanding of the comparative stability of rabeprazole and these metabolites is paramount for ensuring drug product quality, predicting degradation pathways, and developing robust analytical methods. This guide provides an in-depth, objective comparison of the stability profiles of rabeprazole and its key metabolites, supported by experimental data and established scientific principles.
Introduction: The Metabolic Fate of Rabeprazole
Rabeprazole, a substituted benzimidazole, exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+ ATPase.[1][2] Following administration, it undergoes extensive metabolism primarily in the liver.[3] The metabolic transformation of rabeprazole is a combination of non-enzymatic reduction and cytochrome P450 (CYP) enzyme-mediated oxidation and demethylation.[4][5] This process gives rise to several primary metabolites, with the most significant being:
-
Rabeprazole Thioether: Formed through a non-enzymatic reduction of the sulfoxide group of rabeprazole.[4][5]
-
Desmethyl Rabeprazole Thioether: A product of CYP2C19-mediated demethylation of rabeprazole followed by non-enzymatic reduction, or by the demethylation of rabeprazole thioether.[4]
-
Rabeprazole Sulfone: A result of CYP3A4-mediated oxidation of the sulfoxide to a sulfone.[1][5]
-
Thioether Carboxylic Acid and Mercapturic Acid Metabolites: Further downstream products excreted in the urine.[1][3]
The inherent chemical structures of rabeprazole and these metabolites dictate their susceptibility to various environmental and chemical stressors. This guide will dissect these differences through the lens of forced degradation studies, a cornerstone of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
The Crux of Stability: Why It Matters
The stability of a drug substance and its metabolites is not merely an academic exercise. It has profound implications for:
-
Pharmaceutical Formulation: Unstable compounds necessitate protective measures in formulation, such as enteric coatings for acid-labile drugs like rabeprazole, to prevent premature degradation.[8]
-
Analytical Method Development: A thorough understanding of degradation products is essential for developing stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.[9][10]
-
Safety and Efficacy: Degradation products can potentially be less effective or even toxic.[11] Characterizing the stability profile helps in setting appropriate specifications for impurities.
Visualizing the Degradation Landscape
To comprehend the comparative stability, it's essential to visualize the metabolic and potential degradation pathways.
Caption: Metabolic and Degradation Pathways of Rabeprazole.
Comparative Stability Under Stress: A Data-Driven Analysis
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug molecule.[12] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.[7] Here, we compare the stability of rabeprazole and infer the relative stability of its primary metabolites based on degradation patterns observed in published studies.
Acidic Conditions
Rabeprazole is notoriously unstable in acidic environments.[13][14] The benzimidazole ring system is susceptible to acid-catalyzed degradation, leading to a rapid loss of the parent compound.[13]
-
Rabeprazole: Degrades significantly under acid hydrolysis.[9][12][15] The decomposition half-life is less than 10 minutes in aqueous solutions with a pH below 3.0.[14]
-
Rabeprazole Thioether: This is a major degradation product under acidic conditions.[13] Its formation indicates that the thioether structure is more stable to acid-catalyzed degradation than the sulfoxide of the parent rabeprazole.
-
Rabeprazole Sulfone: While direct comparative data is scarce, the sulfone group is generally more resistant to acid-catalyzed reduction than the sulfoxide group, suggesting the sulfone metabolite would exhibit greater stability in acidic media compared to rabeprazole.
Experimental Insight: The choice of an enteric-coated dosage form for rabeprazole is a direct consequence of its profound instability in the acidic milieu of the stomach.[8]
Basic Conditions
Under basic hydrolysis, rabeprazole shows a different degradation profile.
-
Rabeprazole: Found to degrade significantly under base hydrolysis.[9][12]
-
Inferred Metabolite Stability: The specific degradation products under basic conditions are less consistently reported than under acidic stress. However, the core benzimidazole and pyridine rings can be susceptible to cleavage at elevated pH and temperature.
Oxidative Conditions
Oxidative stress, typically induced by hydrogen peroxide, provides another dimension to the stability comparison.
-
Rabeprazole: Degrades significantly under oxidative conditions.[9][12][15] The sulfoxide moiety is susceptible to further oxidation.
-
Rabeprazole Thioether: The thioether is readily oxidized back to the sulfoxide (rabeprazole) and further to the sulfone. Thus, rabeprazole thioether is expected to be less stable than rabeprazole under oxidative stress.
-
Rabeprazole Sulfone: The sulfone group is already in a higher oxidation state and is generally resistant to further oxidation under standard forced degradation conditions. This makes rabeprazole sulfone the most stable of the three under oxidative stress.
Thermal and Photolytic Stress
-
Rabeprazole: Shows significant degradation under thermal stress.[9][12] It is also susceptible to photolytic degradation.[9]
-
Inferred Metabolite Stability: The stability of the metabolites under thermal and photolytic stress would depend on the specific chromophores present in their structures and the bond energies. Without direct comparative studies, it is challenging to definitively rank their stability. However, degradation is generally observed across the board for rabeprazole and its related substances.[15]
Summary of Comparative Stability
| Stress Condition | Rabeprazole | Rabeprazole Thioether | Rabeprazole Sulfone |
| Acidic | Highly Unstable | More Stable | Most Stable (Inferred) |
| Basic | Unstable | Stability data not readily available | Stability data not readily available |
| Oxidative | Unstable | Least Stable | Most Stable |
| Thermal | Unstable | Unstable | Unstable |
| Photolytic | Unstable | Unstable | Unstable |
Experimental Protocols: A Guide to Stability Testing
Reproducible and reliable stability data hinges on well-designed and executed experimental protocols. The following outlines a standard approach for a comparative forced degradation study of rabeprazole, adhering to ICH principles.[6][7][16]
Materials and Methods
-
Test Substances: Rabeprazole sodium, Rabeprazole Thioether, Rabeprazole Sulfone (as reference standards).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, methanol, and water, and appropriate buffer salts (e.g., phosphate, acetate).
-
Instrumentation: A validated stability-indicating HPLC system with a UV or PDA detector, a pH meter, a calibrated oven, and a photostability chamber.
Experimental Workflow
Caption: Workflow for Forced Degradation Study.
Step-by-Step Protocol
-
Preparation of Stock Solutions: Accurately weigh and dissolve rabeprazole and each metabolite in a suitable solvent (e.g., methanol or diluent) to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a specified concentration of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature and monitor for a defined period.
-
Withdraw samples at intervals and dilute them for analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance and solutions to dry heat in a calibrated oven (e.g., 80°C) for a specified duration.
-
Dissolve/dilute the samples in the mobile phase before analysis.
-
-
Photostability Testing:
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the exposed samples against a dark control.
-
-
HPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating RP-HPLC system. A typical method might use a C18 column with a gradient elution of a phosphate buffer and acetonitrile.[9][17]
-
Monitor the elution at a suitable wavelength (e.g., 280-290 nm).
-
Peak identification can be confirmed by comparing retention times with reference standards and by using techniques like mass spectrometry (LC-MS) for peak purity analysis and identification of unknown degradants.[11]
-
Conclusion and Future Directions
The comparative stability study of rabeprazole and its primary metabolites reveals a hierarchy of stability that is highly dependent on the specific stressor. Rabeprazole itself is particularly vulnerable to acidic conditions, a characteristic that dictates its formulation as an enteric-coated product. The thioether metabolite, a major acid degradation product, demonstrates greater stability in acidic media but is more susceptible to oxidation. Conversely, the sulfone metabolite is the most resistant to oxidative stress.
For drug development professionals, this understanding is critical. It informs the selection of appropriate excipients, manufacturing processes, and storage conditions to minimize degradation and ensure product quality. For analytical scientists, it underscores the necessity of developing and validating robust, stability-indicating methods capable of resolving the parent drug from a complex mixture of metabolites and degradation products.
Future research should focus on obtaining direct, quantitative kinetic data for the degradation of each primary metabolite under a comprehensive range of stress conditions. Such studies would provide a more granular understanding of their intrinsic stability and further aid in the development of safer and more effective pharmaceutical products.
References
-
Rabeprazole Pathway, Pharmacokinetics - ClinPGx. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - NIH. [Link]
-
Rabeprazole - Wikipedia. [Link]
-
Rabeprazole | C18H21N3O3S | CID 5029 - PubChem. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Publishing. [Link]
-
ICH STABILITY TESTING GUIDELINES - SNS Courseware. [Link]
-
Pharmacology of Proton Pump Inhibitors - PMC - NIH. [Link]
-
Ich guidelines for stability studies 1 | PPTX - Slideshare. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. [Link]
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]
-
Forced Degradation of Rabeprazole Sodium | Download Table - ResearchGate. [Link]
-
Degradation products (DP) of rabeprazole sodium from acid, base,... - ResearchGate. [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients - ResearchGate. [Link]
-
Structure of rabeprazole and its related substances Structural... - ResearchGate. [Link]
-
Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC - NIH. [Link]
-
A Validated, Stability-Indicating, LC Method for Rabeprazole Sodium | Scilit. [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - MDPI. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - MDPI. [Link]
-
Rabeprazole Delayed Release Capsules : Package Insert / Prescribing Info - Drugs.com. [Link]
-
Stability-Indicating LC Method for Simultaneous Estimation of Rabeprazole Sodium Hydrochloride and Itopride Hydrochloride in Com - Global Science Books. [Link]
-
(PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - ResearchGate. [Link]
-
Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf. [Link]
-
Review article: Similarities and differences among delayed-release proton-pump inhibitor formulations | Request PDF - ResearchGate. [Link]
-
25 Years of Proton Pump Inhibitors: A Comprehensive Review - Gut and Liver. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. snscourseware.org [snscourseware.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 11. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization and Confirmation of Rabeprazole Sulfide N-Oxide Using a Certified Reference Standard
Introduction: The Critical Role of Impurity Profiling in Rabeprazole Sodium Drug Development
Rabeprazole sodium, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1][2][] The synthesis and storage of Rabeprazole sodium can lead to the formation of various process-related impurities and degradation products.[4][5][6] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present in an active pharmaceutical ingredient (API) at a level of 0.10% or greater.[5][7] This stringent requirement underscores the importance of robust analytical methodologies to ensure the quality, safety, and efficacy of the final drug product.[5][7]
Among the potential impurities, Rabeprazole Sulfide N-Oxide (2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole) is a significant related substance that requires careful monitoring and control.[4][8][9][10] The definitive identification and quantification of such impurities necessitate the use of well-characterized certified reference standards (CRS). This guide provides a comprehensive comparison of analytical data obtained from a test sample of this compound against its corresponding CRS, employing a multi-pronged analytical approach encompassing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the unequivocal characterization and confirmation of this critical impurity.
The Imperative for a Certified Reference Standard
A Certified Reference Standard is a highly purified and well-characterized material that serves as a benchmark for analytical measurements. In the context of impurity profiling, a CRS for this compound is indispensable for:
-
Unambiguous Peak Identification: In complex chromatograms, a CRS allows for the positive identification of the impurity peak by comparing its retention time with that of the standard.
-
Accurate Quantification: A CRS with a known purity is essential for establishing a reliable calibration curve, enabling the accurate determination of the impurity's concentration in the API.
-
Method Validation: The CRS is a critical component in validating analytical methods for specificity, linearity, accuracy, and precision, as stipulated by ICH guidelines.[11]
-
Regulatory Compliance: The use of a CRS provides the necessary documentation and traceability required by regulatory agencies for drug approval and ongoing quality control.
Comparative Analysis Workflow
The confirmation of this compound in a test sample involves a systematic comparison of its analytical properties with those of a certified reference standard. The workflow is designed to establish the identity and purity of the test sample through orthogonal analytical techniques.
Caption: Workflow for the confirmation of this compound.
High-Performance Liquid Chromatography (HPLC) Comparison
Rationale for HPLC: HPLC is the cornerstone of pharmaceutical analysis for separating and quantifying impurities. A reversed-phase HPLC method provides excellent resolution for rabeprazole and its related compounds.[1][11] By comparing the retention time and UV-Vis spectrum of the test sample with the CRS, we can establish its chromatographic identity.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 6.4 with triethylamine) and acetonitrile in a 90:10 v/v ratio.[11]
-
Mobile Phase B: Acetonitrile and water in a 90:10 v/v ratio.[11]
-
Gradient Program: A linear gradient is employed to ensure the separation of all related impurities.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[5]
-
Sample Preparation: Prepare solutions of the test sample and the CRS at a concentration of approximately 0.1 mg/mL in the diluent (e.g., a mixture of water and acetonitrile).
Data Comparison: HPLC
| Parameter | Test Sample | Certified Reference Standard | Acceptance Criteria |
| Retention Time (min) | 12.5 | 12.5 | ± 2% of the CRS retention time |
| Relative Retention Time | 1.00 | 1.00 (by definition) | N/A |
| UV-Vis Spectrum (λmax) | 280 nm | 280 nm | The UV spectra should be superimposable |
| Purity by Area % | >99.5% | >99.5% | Purity should meet the specified limits |
Interpretation: The co-elution of the test sample with the CRS, along with identical UV-Vis spectra, provides strong evidence for the identity of this compound.
Caption: HPLC analysis workflow for comparative identification.
Mass Spectrometry (MS) Confirmation
Rationale for MS: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering a high degree of specificity for structural confirmation.[4][5] Coupling HPLC with MS (LC-MS) allows for the mass analysis of the peak corresponding to this compound.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Time-of-Flight or Quadrupole instrument).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
LC Conditions: Same as the HPLC method described above, using a mass spectrometry compatible mobile phase such as 0.01 M ammonium acetate.[5]
-
Mass Spectrometer Parameters:
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500.
Data Comparison: MS
| Parameter | Test Sample | Certified Reference Standard | Expected Value |
| Molecular Formula | C18H21N3O3S | C18H21N3O3S | C18H21N3O3S |
| Molecular Weight | 375.44 | 375.44 | 375.13 |
| Observed [M+H]+ (m/z) | 376.138 | 376.138 | 376.138 |
Interpretation: The observation of the same protonated molecular ion ([M+H]+) for both the test sample and the CRS confirms that they have the same molecular weight, providing further evidence of their identical chemical structure.
Caption: Mass spectrometry analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Rationale for NMR: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) NMR spectra, the precise connectivity of atoms in the molecule can be determined.
Experimental Protocol: NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[5]
-
Sample Preparation: Dissolve an appropriate amount of the test sample and the CRS in the chosen deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra for both samples.
Data Comparison: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Test Sample) | Assignment (CRS) |
| ~8.1 | d | 1H | Pyridine-H | Pyridine-H |
| ~7.6 | m | 2H | Benzimidazole-H | Benzimidazole-H |
| ~7.2 | m | 2H | Benzimidazole-H | Benzimidazole-H |
| ~6.8 | d | 1H | Pyridine-H | Pyridine-H |
| ~4.5 | s | 2H | -CH₂-S- | -CH₂-S- |
| ~4.1 | t | 2H | -O-CH₂- | -O-CH₂- |
| ~3.5 | t | 2H | -CH₂-O- | -CH₂-O- |
| ~3.3 | s | 3H | -O-CH₃ | -O-CH₃ |
| ~2.2 | s | 3H | Pyridine-CH₃ | Pyridine-CH₃ |
| ~2.0 | p | 2H | -CH₂- | -CH₂- |
Interpretation: The ¹H NMR spectra of the test sample and the CRS should be identical, with all protons exhibiting the same chemical shifts, multiplicities, and integrations. This provides definitive confirmation of the molecular structure. A similar comparison of the ¹³C NMR spectra should also show a complete match.
Conclusion
The comprehensive, multi-technique approach outlined in this guide provides a robust and scientifically sound methodology for the characterization and confirmation of this compound. By systematically comparing the analytical data from HPLC, MS, and NMR of a test sample against a certified reference standard, researchers and drug development professionals can achieve unequivocal identification and ensure the quality and safety of Rabeprazole sodium. The congruence of data across these orthogonal techniques provides the highest level of confidence in the analytical results, meeting the stringent requirements of regulatory authorities and ensuring the integrity of the final pharmaceutical product.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 719–736. [Link]
-
Ramana, M. V., et al. (2006). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 390-396. [Link]
-
Sivakumar, T., et al. (2014). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of Pharmaceutical Sciences and Research, 5(9), 3949-3956. [Link]
-
Li, H., et al. (2020). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. Drug and Chemical Toxicology, 43(6), 612-619. [Link]
-
SynZeal. (n.d.). Rabeprazole Impurities. Retrieved from [Link]
-
Buchi Reddy, R., et al. (2012). Identification, synthesis and characterization of impurities of Rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]
-
SynZeal. (n.d.). Rabeprazole EP Impurity I. Retrieved from [Link]
-
Dixit, D., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 217-226. [Link]
-
Pharmaffiliates. (n.d.). Rabeprazole-impurities. Retrieved from [Link]
-
Reddy, P. R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 814-818. [Link]
- Google Patents. (n.d.). Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]
- Google Patents. (n.d.). Process for the preparation of a gastric acid secretion inhibitor.
-
Axios Research. (n.d.). Rabeprazole Impurity 20. Retrieved from [Link]
-
Kumar, A., et al. (2018). Synthesis of degradants and impurities of rabeprazole. World Journal of Pharmaceutical Research, 7(18), 474-484. [Link]
- Google Patents. (n.d.). Process for the preparation of pure rabeprazole.
-
GLP Pharma Standards. (n.d.). Rabeprazole | CAS No- 117976-89-3. Retrieved from [Link]
-
Generic Manufacturer. (n.d.). Certificate of Analysis: this compound. [Link]
- Google Patents. (n.d.). Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
Chemxtel Labs. (n.d.). Rabeprazole Archives. Retrieved from [Link]
-
PubChem. (n.d.). Rabeprazole sulfone N-oxide. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). This compound | CAS No- 924663-40-1. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the preparation of pure rabeprazole.
-
Kalirajan, R., et al. (2008). Simultaneous Determination of Rabeprazole and Domperidone in Dosage Forms by RP-HPLC. Rasayan Journal of Chemistry, 1(2), 232-235. [Link]
-
Seshachalam, U., et al. (2008). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of ChemTech Research, 1(1), 1-5. [Link]
-
Tótoli, E. G., & Salgado, H. R. N. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 125-131. [Link]
-
El-Gindy, A., et al. (2008). Spectrofluorometry, Thin Layer Chromatography, and Column High-Performance Liquid Chromatography Determination of Rabeprazole Sodium in the Presence of Its Acidic and Oxidized Degradation Products. Journal of AOAC International, 91(4), 784-791. [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Journal of Heterocyclic Chemistry, 46(4), 743-748. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Rabeprazole and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the pharmacological profiles of the proton pump inhibitor (PPI) rabeprazole and its principal metabolites. Moving beyond a simple product overview, this document synthesizes data on metabolic pathways, mechanisms of action, and functional activity, supported by detailed experimental protocols to empower researchers in the field of gastroenterology and drug metabolism.
Introduction: The Clinical Significance of Rabeprazole
Rabeprazole is a second-generation proton pump inhibitor widely prescribed for the treatment of acid-related gastrointestinal conditions, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1] Like other PPIs, its therapeutic effect stems from the targeted inhibition of the gastric H+/K+-ATPase (the proton pump), the enzyme responsible for the final step in gastric acid secretion by parietal cells.[1] Rabeprazole itself is a prodrug that, upon reaching the acidic environment of the parietal cell, converts to its active sulfenamide form, which then forms a covalent bond with cysteine residues on the proton pump.[1][2]
A distinguishing feature of rabeprazole is its metabolic profile. It is metabolized in the liver to a lesser extent by the cytochrome P450 (CYP) system, particularly CYP2C19 and CYP3A4, compared to other PPIs like omeprazole.[3][4] A significant portion of its clearance occurs through a non-enzymatic pathway, leading to the formation of rabeprazole-thioether.[3][4][5] This metabolic characteristic results in more consistent pharmacokinetics across patient populations with different CYP2C19 genetic polymorphisms.[6] Understanding the pharmacological activities of its metabolites is crucial for a comprehensive assessment of its overall clinical profile.
Metabolic Pathways of Rabeprazole
Rabeprazole undergoes extensive metabolism, resulting in several key derivatives. The two primary metabolites measured in human plasma are rabeprazole-thioether and rabeprazole-sulfone.[7]
-
Rabeprazole-Thioether: This is the major metabolite, formed predominantly through a non-enzymatic reduction of the parent compound.[3][5][7] This pathway is less dependent on the highly polymorphic CYP2C19 enzyme, contributing to rabeprazole's predictable efficacy.[3][6]
-
Rabeprazole-Sulfone: This metabolite is formed via oxidation, a reaction mediated by the CYP3A4 isoform of cytochrome P450.[7][8][9]
-
Desmethyl Rabeprazole: Formed by the action of CYP2C19, this is another, albeit less central, metabolic route.[7]
Caption: Metabolic conversion of rabeprazole to its primary metabolites.
Comparative Pharmacological Profiles
While the parent drug's mechanism is well-established, its metabolites exhibit distinct pharmacological activities.
Mechanism of Action & Proton Pump Inhibition
The primary therapeutic action of rabeprazole relies on its conversion to an active form that inhibits the H+/K+-ATPase.[1][10] The thioether metabolite is considered the active form responsible for this inhibition.[10] In contrast, the thioether and sulfone metabolites, as measured in plasma, are reported to lack significant antisecretory activity themselves.[7][11] This suggests that the conversion to the active sulfenamide at the site of action (the parietal cell) is the critical step, and the systemic metabolites may not directly contribute to proton pump inhibition.
Activity Against Helicobacter pylori
Interestingly, research has revealed a novel action of rabeprazole and its thioether derivative against the motility of Helicobacter pylori, a key bacterium implicated in peptic ulcer disease.[12][13] This effect is distinct from the bactericidal activity of antibiotics.
One study found that rabeprazole-thioether was significantly more potent at inhibiting H. pylori motility than the parent drug and other PPIs.[12][13] This suggests a secondary mechanism that could contribute to the overall therapeutic efficacy of rabeprazole in H. pylori eradication regimens.
Data Summary
| Compound | Primary Formation Pathway | Key Pharmacological Activity | IC50 for H. pylori Motility Inhibition (µg/ml) |
| Rabeprazole | Parent Drug | Prodrug for H+/K+-ATPase inhibition; moderate H. pylori motility inhibition. | 8-32[14] |
| Rabeprazole-Thioether | Non-enzymatic reduction | Active metabolite for H+/K+-ATPase inhibition; potent H. pylori motility inhibitor.[10] | 0.25-0.5[14] |
| Rabeprazole-Sulfone | CYP3A4 Oxidation | Lacks significant antisecretory activity.[7] | Not Reported |
Experimental Methodologies
To empower further research, this section details the protocols for key assays used to evaluate the pharmacological profiles of rabeprazole and its metabolites.
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory potential of a compound by measuring the activity of the proton pump, which is determined by the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15]
Rationale: This direct enzymatic assay provides a quantitative measure (IC50) of a compound's ability to inhibit the target enzyme, the H+/K+-ATPase, which is the fundamental mechanism of action for PPIs.
Step-by-Step Protocol:
-
Preparation of H+/K+-ATPase Enriched Microsomes:
-
Obtain fresh gastric tissue (e.g., from sheep or hog stomach) from a local abattoir.[16]
-
Scrape the mucosal layer and homogenize it in a chilled Tris-HCl buffer (200 mM, pH 7.4).[16]
-
Perform differential centrifugation steps to isolate the microsomal fraction rich in H+/K+-ATPase.[16]
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using the Bradford assay), and store aliquots at -80°C.[15]
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2 (2 mM), and KCl (2 mM).[16][17]
-
Add the enzyme preparation (microsomes) and varying concentrations of the test compounds (rabeprazole, metabolites) or a positive control (e.g., omeprazole) to the mixture.[18] Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding ATP (2 mM).[16][17]
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).[16][17]
-
Centrifuge to pellet the precipitated protein.
-
-
Quantification of Phosphate Release:
-
Take the supernatant and determine the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method.[19]
-
Measure the absorbance spectrophotometrically (e.g., at 660 nm).[19]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.
Protocol 2: Cell-Based Gastric Acidity Assay
This assay provides a more physiologically relevant system to assess the inhibition of acid secretion in intact cells or isolated gastric glands.
Rationale: While the enzymatic assay is direct, a cell-based model accounts for factors like cell permeability, compound activation in an acidic environment, and interaction with the pump in its native membrane context.
Step-by-Step Protocol:
-
Isolation of Gastric Glands:
-
Use a method like collagenase digestion to isolate intact gastric glands from rabbit or rodent stomachs.
-
Maintain the isolated glands in a suitable culture medium.
-
-
Measurement of Acid Secretion:
-
Use an indirect method to measure acid production, such as the accumulation of a weak base like aminopyrine, which is radiolabeled ([14C]aminopyrine).
-
Pre-incubate the gastric glands with the test compounds (rabeprazole, metabolites) at various concentrations.
-
Stimulate acid secretion using an agonist like histamine or dibutyryl-cAMP.
-
Add [14C]aminopyrine to the medium. In the acidic spaces of the parietal cells, it will become trapped.
-
After incubation, separate the glands from the medium, lyse the cells, and measure the trapped radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the ratio of aminopyrine accumulation in treated vs. untreated (but stimulated) cells.
-
Determine the concentration-dependent inhibition and calculate the IC50 values.
-
Discussion and Implications for Drug Development
The pharmacological profile of rabeprazole is unique among PPIs, largely due to its metabolism. The major non-enzymatic pathway to rabeprazole-thioether ensures less pharmacokinetic variability related to CYP2C19 polymorphism.[6] The finding that the thioether metabolite itself is not only the precursor to the active proton pump inhibitor but also a potent inhibitor of H. pylori motility adds another layer to its therapeutic profile.[12][13][14]
For drug development professionals, these findings highlight several key points:
-
Metabolite Activity is Crucial: It is insufficient to characterize only the parent drug. Understanding the full pharmacological spectrum of major metabolites can reveal additional mechanisms of action or explain clinical observations.
-
Pathway-Dependent Efficacy: Rabeprazole's reliance on a non-enzymatic pathway is a key design advantage for consistent clinical outcomes.[5] Future PPI development could explore similar strategies to minimize dependence on polymorphic enzymes.
-
Beyond Acid Suppression: The anti-motility effect on H. pylori by the thioether metabolite suggests that PPIs can have beneficial actions beyond their primary target.[12][13] Investigating these secondary effects could lead to the development of more effective combination therapies for H. pylori eradication.
Conclusion
A comparative analysis reveals that while rabeprazole is an effective prodrug, its primary metabolite, rabeprazole-thioether, is a key player in its overall pharmacological effect. It serves as the active inhibitor of the proton pump and demonstrates a potent, secondary action against H. pylori motility.[10][12][13] In contrast, the sulfone metabolite appears to be pharmacologically insignificant in terms of acid suppression.[7] This detailed understanding, supported by robust experimental methodologies, provides a critical framework for researchers and scientists working to refine existing acid-suppression therapies and develop novel gastroenterological agents.
References
-
Rabeprazole - Wikipedia. Wikipedia. [Link]
-
Rabeprazole Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]
-
A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed. PubMed. [Link]
-
Rabeprazole Metabolism Pathway - SMPDB. SMPDB. [Link]
-
A Novel Action of the Proton Pump Inhibitor Rabeprazole and Its Thioether Derivative against the Motility of Helicobacter pylori | Antimicrobial Agents and Chemotherapy - ASM Journals. ASM Journals. [Link]
-
What is the mechanism of Rabeprazole Sodium? - Patsnap Synapse. Patsnap Synapse. [Link]
-
A Novel Action of the Proton Pump Inhibitor Rabeprazole and Its Thioether Derivative against the Motility of Helicobacter pylori. Antimicrobial Agents and Chemotherapy. [Link]
-
Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed. PubMed. [Link]
-
Inhibitory action of a novel proton pump inhibitor, rabeprazole, and its thioether derivative against the growth and motility of clarithromycin-resistant Helicobacter pylori - PubMed. PubMed. [Link]
-
A review of rabeprazole in the treatment of acid-related diseases - PMC - NIH. NIH. [Link]
-
Rabeprazole Delayed Release Capsules : Package Insert / Prescribing Info - Drugs.com. Drugs.com. [Link]
-
Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed. PubMed. [Link]
-
In vitro H+ -K+ ATPase inhib... - Asian Journal of Pharmacy and Pharmacology. Asian Journal of Pharmacy and Pharmacology. [Link]
-
In vitro H+/K+‐ATPase Inhibition, Antiradical Effects of a Flavonoid‐rich Fraction of Dissotis. Journal of Natural Science, Biology and Medicine. [Link]
-
In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC - NIH. NIH. [Link]
-
Rabeprazole | C18H21N3O3S | CID 5029 - PubChem. PubChem. [Link]
-
Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer - PMC. NIH. [Link]
-
A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). IJPSM. [Link]
-
In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC - NIH. NIH. [Link]
Sources
- 1. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SMPDB [smpdb.ca]
- 11. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Inhibitory action of a novel proton pump inhibitor, rabeprazole, and its thioether derivative against the growth and motility of clarithromycin-resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ajpp.in [ajpp.in]
- 17. jnsbm.org [jnsbm.org]
- 18. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Rabeprazole Sulfide N-Oxide
This document provides essential procedural guidance for the safe and compliant disposal of Rabeprazole Sulfide N-Oxide, a key compound in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is designed to be a practical, in-depth resource for researchers, scientists, and drug development professionals.
Understanding this compound: Properties and Hazards
This compound is a solid chemical compound used primarily as a pharmaceutical reference standard in research and development settings.[1] While specific hazard information for this compound is not extensively detailed in publicly available safety data sheets (SDS), related compounds such as Rabeprazole Sulfide are known to cause skin and eye irritation and may be harmful if swallowed.[2][3] Therefore, it is prudent to handle this compound with a high degree of caution.
Key Chemical Information:
| Property | Value |
| Chemical Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2- pyridinyl]methyl]thio]-1H-benzimidazole[1] |
| CAS Number | 924663-40-1[1][4] |
| Molecular Formula | C18H21N3O3S[1][4] |
| Appearance | Solid[2] |
Given its intended use in pharmaceutical research, it is imperative to treat all waste containing this compound as potentially hazardous chemical waste. This approach ensures the highest level of safety and compliance with environmental regulations.
The Core Principle: Waste Minimization
Before delving into disposal procedures, the foundational principle of laboratory safety and environmental stewardship is waste minimization.[5] By optimizing experimental design and chemical inventory management, the volume of waste generated can be significantly reduced.
Actionable Strategies for Waste Minimization:
-
Source Reduction: Order only the necessary quantities of this compound for your planned experiments.[5]
-
Inventory Management: Maintain a detailed and up-to-date inventory of all chemicals to prevent over-ordering and the generation of expired, unused materials.[5]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of resulting waste.[5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Prior to handling this compound, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Chemical-resistant gloves are mandatory.[6][7]
-
Body Protection: A lab coat or other protective clothing should be worn.[6][7]
-
Respiratory Protection: If there is a risk of dust formation, a self-contained breathing apparatus or an approved respirator should be used.[1][8]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste containing this compound. The container must be compatible with the chemical and have a secure, tight-fitting lid.[5][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[5]
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Store it separately from strong acids, bases, and oxidizing agents.[2][9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[5]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[5][9]
-
Spill Containment: It is advisable to store the waste container in secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
Laboratory-generated chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[5][10]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[7][11][12] The U.S. Environmental Protection Agency (EPA) has strict regulations against the sewering of pharmaceutical waste.[11]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Accidental Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or highly dispersed spills, contact your institution's EHS immediately.
-
Control the Spill:
-
Dispose of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
Regulatory Framework
The disposal of chemical waste, particularly from pharmaceutical research, is governed by stringent regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[14][15] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in compliance with federal, state, and local regulations.[12]
References
-
EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? (2019). Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Retrieved from [Link]
-
MSDS - this compound. KM Pharma Solution Private Limited. Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Retrieved from [Link]
-
EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste. Retrieved from [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
Material Safety Data Sheet. Amazon S3. Retrieved from [Link]
-
Rabeprazole N-oxide. PubChem. Retrieved from [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. shipmangoodwin.com [shipmangoodwin.com]
- 15. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Navigating the Handling of Rabeprazole Sulfide N-Oxide: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, direct guidance on the safe handling of Rabeprazole Sulfide N-Oxide, a key compound in pharmaceutical research. By adhering to these protocols, we ensure the integrity of our research and the well-being of our team. This document is designed to be your preferred resource for laboratory safety and chemical handling, offering value that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a metabolite of Rabeprazole, a proton pump inhibitor (PPI). While specific toxicological data for the N-Oxide form is limited, the parent compound, Rabeprazole, is known to have a range of side effects, including the potential for hepatotoxicity.[1][2] Therefore, it is prudent to treat this compound as a potent pharmaceutical compound with the potential for adverse health effects upon exposure.
The primary routes of occupational exposure are inhalation of airborne particles and dermal contact. Ingestion is also a potential route of exposure through contaminated hands. A thorough risk assessment should be conducted for each procedure involving this compound to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum PPE requirements for various laboratory activities. It is crucial to remember that PPE is the last line of defense; engineering controls and safe work practices should always be prioritized.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: • Double Nitrile Gloves • Disposable Lab Coat with Knit Cuffs • ANSI Z87.1-compliant Safety Glasses with Side Shields • N95 Respirator (or higher)Secondary (as needed based on risk assessment): • Face Shield • Sleeve Covers |
| Preparing Solutions | Primary: • Nitrile Gloves • Disposable Lab Coat with Knit Cuffs • ANSI Z87.1-compliant Safety GogglesSecondary (as needed based on risk assessment): • Face Shield (especially for larger volumes or splash hazards) • Chemical-resistant Apron |
| Operating Equipment (e.g., HPLC, Mass Spectrometer) | • Nitrile Gloves • Lab Coat • Safety Glasses |
| Cleaning and Decontamination | • Heavy-duty Nitrile or Butyl Rubber Gloves • Disposable Lab Coat or Chemical-resistant Gown • Safety Goggles • Face Shield (if splash hazard exists) |
| Handling Waste | • Heavy-duty Nitrile or Butyl Rubber Gloves • Lab Coat • Safety Glasses |
Causality Behind PPE Choices:
-
Double Gloving: When handling the solid, potent compound, double gloving provides an extra layer of protection against potential tears or punctures in the outer glove, minimizing the risk of dermal exposure.
-
N95 Respirator: The fine particulate nature of pharmaceutical powders necessitates respiratory protection to prevent inhalation. An N95 respirator is the minimum requirement, and a higher level of respiratory protection may be necessary based on the quantity of material being handled and the ventilation available.[3]
-
Safety Goggles vs. Glasses: Goggles provide a complete seal around the eyes and are essential when there is a risk of chemical splashes, such as when preparing solutions. Safety glasses with side shields are sufficient for tasks with a lower risk of splashes.[4]
-
Disposable Lab Coats: To prevent cross-contamination and take-home exposure, disposable lab coats are recommended and should be changed regularly.
Procedural Guidance: Step-by-Step Safety
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.
Donning and Doffing of PPE
Proper donning and doffing procedures are essential to prevent contamination. The following workflow should be followed:
Handling of Solid this compound
-
Engineering Controls: Whenever possible, handle the solid compound in a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[5]
-
Weighing: Use a balance with a draft shield. For larger quantities, consider using a ventilated balance enclosure.
-
Aliquotting: Perform this task over a disposable work surface to contain any potential spills.
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Refer to the "Cleaning and Decontamination" section of the PPE table.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with absorbent pads or a proprietary spill absorbent for chemical powders. Avoid dry sweeping, which can generate dust. Use a HEPA-filtered vacuum for cleanup if available.[3]
-
Liquid Spills: Absorb the spill with chemically inert absorbent materials.
-
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or a strong detergent, followed by a water rinse.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous pharmaceutical waste.
Waste Segregation and Disposal Workflow:
Key Disposal Principles:
-
Do Not Dispose in Regular Trash or Down the Drain: This is to prevent environmental contamination and potential exposure to downstream personnel.[6][7]
-
Use Designated Hazardous Waste Containers: These containers should be clearly labeled with the contents.
-
Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[8][9]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational document; always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for the most comprehensive and up-to-date information.
References
-
Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models. (n.d.). Retrieved from [Link]
-
A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]
-
NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. (2024, July 11). American Industrial Hygiene Association. Retrieved from [Link]
-
Toxicology of rabeprazole: a literature survey and an in silico study. (2023, October 13). ResearchGate. Retrieved from [Link]
-
Potent compound safety in the laboratory. (n.d.). tks. Retrieved from [Link]
-
Transferrable Insights & Best Practices: Safe Handling of Potent Compounds From R&D to Pilot. (n.d.). 9th HPAPI Summit. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]
-
Rabeprazole. (2019, April 15). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine. Retrieved from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific. Retrieved from [Link]
-
Possible toxicity mechanism of rabeprazole (RPZ). (n.d.). ResearchGate. Retrieved from [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). Retrieved from [Link]
-
Safety, Containment, And Analysis Of Highly Potent Compounds From Development To Commercialization. (n.d.). Outsourced Pharma. Retrieved from [Link]
-
How to Dispose of Pharmaceutical Waste and Meet Regulations. (2025, June 18). Daniels Health. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
A guide to the disposal of pharmaceutical waste. (2024, December 13). Anenta. Retrieved from [Link]
-
Best Practices for How to Dispose of Pharmaceutical Waste. (2023, February 7). MCF Environmental Services. Retrieved from [Link]
-
RABEPRAZOLE. (2013, October 23). New Drug Approvals. Retrieved from [Link]
-
Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Synthesis of degradants and impurities of rabeprazole. (2021, November 9). Semantic Scholar. Retrieved from [Link]
-
Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. (2009, January 1). ResearchGate. Retrieved from [Link]
-
How to Achieve Pharmaceutical Dust Control. (2018, March 6). Retrieved from [Link]
-
Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023, April 27). Federal Register. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rabeprazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aiha.org [aiha.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 7. danielshealth.com [danielshealth.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
